6-Chloro-8-methylquinoline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORDIMHIJASOBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603800 | |
| Record name | 6-Chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19655-50-6 | |
| Record name | 6-Chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Chloro-8-methylquinoline
Abstract
6-Chloro-8-methylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. Its structural motif is a key component in the development of various biologically active compounds. This guide provides a comprehensive overview of the predominant synthetic pathway for this compound, focusing on the Skraup-Doebner-von Miller reaction. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss purification and characterization techniques, and summarize the critical parameters for successful synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction and Significance
The quinoline scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic pharmaceuticals, renowned for a wide array of biological activities including antimalarial, anticancer, and antibacterial properties.[1] The specific substitution pattern of this compound (CAS No: 19655-50-6, Molecular Formula: C₁₀H₈ClN) makes it a valuable intermediate for creating more complex molecules.[2][3][4] The strategic placement of a chloro group at the 6-position and a methyl group at the 8-position allows for diverse functionalization, making it a versatile building block in discovery chemistry.
Core Synthetic Strategy: The Skraup-Doebner-von Miller Reaction
The most established and widely reported method for synthesizing this compound is a variation of the classic Skraup synthesis, often categorized under the broader Skraup-Doebner-von Miller reaction conditions.[5][6][7] This powerful reaction constructs the quinoline ring system by reacting an aromatic amine with glycerol in the presence of a strong acid and an oxidizing agent.[8][9][10]
For the synthesis of this compound, the specific aromatic amine required is 4-chloro-2-methylaniline .
Causality and Mechanistic Insights
The Skraup synthesis is a multi-step process, and understanding the rationale behind each step is crucial for successful execution and optimization.[8][10]
-
Formation of Acrolein: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein. This is the electrophilic partner in the initial key step.[5][10]
-
Michael Addition: The lone pair of electrons on the nitrogen atom of 4-chloro-2-methylaniline attacks the β-carbon of acrolein in a conjugate (Michael) addition. This forms a β-anilinopropionaldehyde intermediate.[8][10]
-
Cyclization and Dehydration: The acidic environment catalyzes the electrophilic attack of the carbonyl carbon onto the aromatic ring of the aniline derivative. Subsequent dehydration (loss of a water molecule) results in the formation of a 1,2-dihydroquinoline intermediate.[8][10]
-
Oxidation (Aromatization): The dihydroquinoline intermediate is not yet aromatic. An oxidizing agent is required to remove two hydrogen atoms and form the stable aromatic quinoline ring system. In this synthesis, nitrobenzene is commonly used, which is itself reduced to aniline in the process.[9][10] Arsenic acid can also be employed and is often reported to result in a less violent reaction.[8][9]
The overall reaction is notoriously exothermic and can become violent if not carefully controlled.[8][9] The use of moderators like ferrous sulfate is sometimes employed to temper the reaction's vigor.[9][10]
Visualization of the Reaction Pathway
The following diagram illustrates the mechanistic steps involved in the Skraup synthesis of this compound.
Caption: Reaction mechanism for the Skraup synthesis.
Experimental Protocol
This protocol is adapted from established procedures for Skraup synthesis and specific reports on this compound.[2]
Disclaimer: This protocol involves highly corrosive and hazardous materials. The reaction is strongly exothermic. Appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, must be worn at all times. The procedure must be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloro-2-methylaniline | 95-69-2 | 141.60 | 100.0 g | 0.706 |
| Glycerol | 56-81-5 | 92.09 | 260.0 g | 2.82 |
| Nitrobenzene (Oxidizing Agent) | 98-95-3 | 123.11 | 200 mL | - |
| Concentrated Sulfuric Acid | 7664-93-9 | 98.08 | 200 mL | - |
| 40% aq. Sodium Hydroxide | 1310-73-2 | 40.00 | As needed | - |
| Ethyl Acetate (Solvent) | 141-78-6 | 88.11 | ~16 L | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 | ~5 L | - |
Step-by-Step Procedure
-
Reaction Setup: In a 2-liter three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 4-chloro-2-methylaniline (100 g), glycerol (260 g), and nitrobenzene (200 mL).
-
Acid Addition: Begin stirring the mixture. Slowly add concentrated sulfuric acid (200 mL) dropwise from the dropping funnel. The addition rate should be controlled to manage the initial exotherm, keeping the mixture at room temperature.
-
Heating: Once the acid addition is complete, begin to heat the reaction mixture slowly using an oil bath. The target temperature is 140°C.
-
Exotherm Control: As the temperature approaches 140°C, the reaction will become vigorous and highly exothermic. The internal temperature may rise rapidly. Be prepared to remove the heating source to maintain control.
-
Reaction Monitoring: Once the initial exotherm subsides, maintain the reaction temperature at 140°C for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 5% ethyl acetate in hexane.
-
Work-up - Quenching and Neutralization: After 6 hours, cool the reaction mixture to room temperature. In a separate large container, prepare 5 liters of chilled water. Carefully and slowly pour the reaction mixture into the chilled water with stirring.
-
Basification: Adjust the pH of the aqueous mixture to ~9 using a 40% aqueous sodium hydroxide solution. This step is also exothermic and should be done with cooling.
-
Extraction: Add 3 liters of ethyl acetate to the mixture and stir for 30 minutes. Filter the entire mixture through a Celite bed to remove any solids. Separate the organic layer.
-
Further Extraction: Extract the aqueous phase five more times with 2 liters of ethyl acetate each time to ensure complete recovery of the product.
-
Washing and Drying: Combine all organic layers (totaling ~13 L). Wash the combined organic phase with 3 liters of water, followed by 3 liters of brine solution. Dry the organic phase over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Visualization of the Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification.
Purification and Characterization
The crude product obtained after evaporation is typically a dark oil or solid and requires purification.
Purification
Flash Column Chromatography is the recommended method for purification.[2]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system. A typical starting point is 5% ethyl acetate in hexane (or petroleum ether), with the polarity gradually increased if necessary.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb it onto a small amount of silica gel. Load this onto the prepared column and elute with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify and combine those containing the pure product.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is critical for structural confirmation. The expected signals for this compound are:
-
A singlet for the methyl (CH₃) protons around δ 2.82 ppm.
-
A multiplet for the proton at C3 around δ 7.43-7.46 ppm.
-
A singlet for the proton at C5 around δ 7.55 ppm.
-
A doublet for the proton at C7 around δ 7.67-7.68 ppm.
-
A doublet of doublets for the proton at C4 around δ 8.06-8.08 ppm.
-
A multiplet for the proton at C2 around δ 8.94-8.95 ppm.[2]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₀H₈ClN), the expected molecular ion peak [M+H]⁺ would be at m/z 178.2, with a characteristic isotopic peak [M+H+2]⁺ at m/z 180.2 due to the ³⁷Cl isotope.[2]
-
Yield Calculation: Based on a reported synthesis, a yield of approximately 80% can be expected after purification.[2]
Conclusion
The Skraup-Doebner-von Miller synthesis remains a robust and effective method for the gram-scale production of this compound from readily available starting materials. The key to a successful synthesis lies in the careful control of the reaction temperature, particularly during the initial exothermic phase. With a systematic approach to the reaction, work-up, and purification, this valuable chemical intermediate can be reliably produced with good yield and high purity. This guide provides the foundational knowledge and practical steps necessary for researchers to incorporate this synthesis into their research and development programs.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- Vennerstrom, J. L., et al. (2004). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
- Skraup reaction. Wikipedia.
- Doebner–Miller reaction. Wikipedia.
- Preparation and Properties of Quinoline. LPU Staff.
- Doebner-Miller Reaction. SynArchive.
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An In-depth Technical Guide to 6-Chloro-8-methylquinoline (CAS Number: 19655-50-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 6-Chloro-8-methylquinoline (CAS No. 19655-50-6). While this quinoline derivative is commercially available and has been synthesized, a notable gap exists in the peer-reviewed literature regarding its detailed experimental characterization and biological evaluation. This document consolidates available data from patents, commercial suppliers, and analogous compounds to offer a foundational understanding for researchers and professionals in drug discovery and development. The guide highlights the established synthesis protocol, available spectroscopic data, and discusses the broader context of quinoline derivatives' biological activities to inform future research directions for this specific molecule.
Introduction
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with significant biological activities.[1] Their versatile chemical nature allows for a wide range of structural modifications, leading to a diverse array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1] this compound is a specific derivative within this class, characterized by a chlorine substituent at the 6-position and a methyl group at the 8-position of the quinoline ring. While it is listed in chemical supplier catalogs and its synthesis has been described, it remains a relatively under-investigated compound in the scientific literature. This guide aims to provide a detailed compilation of the currently available technical information on this compound to serve as a valuable resource for its potential exploration in medicinal chemistry and materials science.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its application in research and development, influencing its solubility, stability, and bioavailability. The data presented here for this compound is primarily sourced from commercial supplier databases and predictive models, as dedicated experimental studies in peer-reviewed journals are limited.
| Property | Value | Source |
| CAS Number | 19655-50-6 | [2][3][4][5] |
| Molecular Formula | C₁₀H₈ClN | [2][3][4][5] |
| Molecular Weight | 177.63 g/mol | [2][3][4][5] |
| Appearance | White Solid | [4] |
| Melting Point | 65-67 °C | [4] |
| Boiling Point | 294.7 ± 20.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.225 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, and Methanol (Slightly) | [2][4] |
| Flash Point | 160.0 ± 7.4 °C (Predicted) | [3] |
| Refractive Index | 1.635 (Predicted) | [3] |
| Polar Surface Area (PSA) | 12.9 Ų (Predicted) | [3] |
| logP (XLogP3) | 3.19 (Predicted) | [3] |
Note: The majority of the above data is sourced from chemical suppliers and computational predictions and should be confirmed through experimental validation.
Synthesis and Characterization
The synthesis of this compound has been described in the patent literature, providing a clear and reproducible method for its preparation.
Synthetic Protocol: Skraup Synthesis
A common and effective method for the synthesis of quinolines is the Skraup synthesis. A detailed protocol for this compound is outlined in patent WO2014/147636.[6]
Reaction Scheme:
A representative Skraup synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of 4-chloro-2-methylaniline (1.0 eq) and glycerol (4.0 eq) in nitrobenzene, add concentrated sulfuric acid dropwise at room temperature.[6]
-
Heating: Slowly heat the reaction mixture to 140 °C. An exothermic reaction is typically observed. Maintain the temperature at 140 °C and stir for 6 hours.[6]
-
Work-up: After cooling to room temperature, quench the reaction mixture with chilled water. Adjust the pH to approximately 9 using a 40% aqueous sodium hydroxide solution.[6]
-
Extraction: Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with water and brine.[6]
-
Purification: Dry the organic phase over sodium sulfate and concentrate under reduced pressure. The crude product is purified by flash chromatography (ethyl acetate/hexane) to yield this compound.[6]
Spectroscopic Characterization
The patent literature provides key spectroscopic data for the characterization of the synthesized this compound.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, δ ppm): 8.94 - 8.95 (1H, m), 8.06 - 8.08 (1H, dd, J = 8.28, 1.56 Hz), 7.67 - 7.68 (1H, d, J = 1.96 Hz), 7.55 (1H, s), 7.43 - 7.46 (1H, m), 2.82 (3H, s).[6]
Mass Spectrometry (MS):
-
m/z: 178.2 (M+H)⁺, 180.2 (M+H)⁺.[6] The presence of the M+2 peak with approximately one-third the intensity of the molecular ion peak is characteristic of a monochlorinated compound.
Potential Applications and Future Research Directions
While specific biological studies on this compound are scarce, the broader family of quinoline derivatives is well-known for a wide range of pharmacological activities. This provides a strong rationale for the investigation of this particular compound in several areas of drug discovery.
Antimicrobial Activity
Quinoline derivatives are known to exhibit potent antibacterial and antifungal properties.[1] For instance, halogenated 8-hydroxyquinolines have demonstrated significant activity against various bacterial and fungal strains.[7][8] The chloro-substitution on the quinoline ring can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy. Future research should involve screening this compound against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC) and potential as a lead compound for new anti-infective agents.
Anticancer Activity
The quinoline scaffold is a key component of several approved and experimental anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The substitution pattern on the quinoline ring plays a crucial role in determining the specific anticancer activity and target. Studies on other 6-chloro-quinazoline derivatives have shown promising antitumor activities.[9] Therefore, evaluating the cytotoxic effects of this compound on various cancer cell lines would be a logical next step to explore its potential in oncology.
Neuroprotective and Antiparkinsonian Potential
One commercial supplier has categorized this compound under "Antiparkinson Agents," although no direct scientific evidence has been found to substantiate this claim.[3] However, it is known that certain quinoline derivatives possess neuroprotective properties. Further investigation into the potential of this compound to modulate neuroinflammatory pathways or protect against neuronal cell death in models of neurodegenerative diseases like Parkinson's is warranted.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
This compound (CAS No. 19655-50-6) is a readily synthesizable quinoline derivative with defined basic physicochemical and spectroscopic properties. However, a significant opportunity exists for the scientific community to conduct in-depth experimental characterization and to explore its biological potential. The rich pharmacology of the quinoline scaffold suggests that this compound could be a valuable building block or lead structure in drug discovery, particularly in the areas of antimicrobial and anticancer research. This technical guide provides a solid foundation for researchers to initiate such investigations, with the clear understanding that further experimental validation is essential.
References
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- 9. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Skraup Synthesis of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, including antimalarials, antibacterials, and anticancer agents.[1][2][3] Its rigid, aromatic structure provides a versatile framework for interacting with biological targets.[3] Among the classical methods for constructing this vital heterocyclic system, the Skraup synthesis, discovered by Czech chemist Zdenko Hans Skraup in 1880, remains a powerful and relevant tool despite its age.[4][5]
This guide offers a deep dive into the Skraup synthesis, moving beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind experimental choices, and the practical considerations necessary for its successful application in a modern research setting.
The Core Reaction: Principles and Mechanism
The archetypal Skraup synthesis is a one-pot reaction that constructs the quinoline ring by heating a primary aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[4] The reaction is notoriously exothermic and can be violent if not properly controlled, a critical consideration for any researcher attempting this synthesis.[6][7]
The overall transformation can be broken down into a sequence of well-understood steps, each driven by the harsh acidic and oxidative conditions.
Causality Behind the Mechanism:
-
Formation of the Key Electrophile: The reaction does not begin with the aniline. Instead, the concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[8][9][10] This in situ generation is crucial as acrolein itself is a volatile and toxic substance. The acid protonates the hydroxyl groups of glycerol, facilitating the elimination of two water molecules to form the electrophilic acrolein intermediate.
-
Conjugate Addition: The primary aromatic amine, acting as a nucleophile, then attacks the acrolein via a Michael (1,4-conjugate) addition.[10][11] This step selectively forms a carbon-nitrogen bond at the β-position of the acrolein, leading to a β-anilinopropionaldehyde intermediate.
-
Electrophilic Cyclization: Under the strongly acidic conditions, the aldehyde group of the intermediate is protonated, activating it for intramolecular electrophilic attack by the electron-rich aniline ring. For this cyclization to occur, at least one position ortho to the amino group on the aromatic ring must be unsubstituted.[5][12] This key step closes the second ring of the quinoline system.
-
Dehydration and Aromatization: The cyclized intermediate rapidly undergoes dehydration, driven by the acidic environment, to form 1,2-dihydroquinoline.[13] The final, irreversible step is the oxidation of this dihydroquinoline intermediate to the stable, aromatic quinoline product.[11][13] The oxidizing agent, often nitrobenzene (which can also serve as a solvent), is essential for this aromatization step.[4][9]
Caption: Figure 1: The Skraup Synthesis Reaction Mechanism
Experimental Protocol: A Self-Validating System
A successful Skraup synthesis hinges on careful control of the reaction conditions. The following generalized protocol, adapted from established methods, highlights the critical control points.[6][10]
Materials:
-
Substituted Aniline (1.0 eq)
-
Glycerol (approx. 3.0 eq)
-
Concentrated Sulfuric Acid (approx. 2.0 eq)
-
Oxidizing Agent (e.g., Nitrobenzene, Arsenic Pentoxide) (approx. 1.2 eq)
-
Moderator (e.g., Ferrous Sulfate Heptahydrate, Boric Acid) (optional, catalytic amount)
Protocol Workflow:
Caption: Figure 2: Experimental Workflow for Skraup Synthesis
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the aniline, glycerol, and the chosen oxidizing agent (e.g., nitrobenzene). If a moderator is used, it is added at this stage. The entire apparatus must be in a well-ventilated fume hood.[10]
-
Acid Addition: With vigorous stirring, slowly and carefully add concentrated sulfuric acid to the mixture. This addition is highly exothermic and the rate must be controlled to prevent an uncontrolled temperature spike. External cooling may be necessary.[10]
-
Heating and Reflux: Gently heat the mixture in an oil bath. The reaction will become exothermic and may begin to boil without external heating.[6][10] The key is to maintain control. The temperature is typically held at 140-150°C for several hours to ensure the reaction goes to completion.[6]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the thick, dark mixture with water.
-
Neutralization and Isolation: Neutralize the acidic mixture by making it strongly alkaline with a concentrated solution of sodium hydroxide. The crude quinoline product is then typically isolated via steam distillation.[6] The quinoline and unreacted nitrobenzene will co-distill.
-
Purification: The quinoline is separated from the aqueous layer of the distillate, dried over an anhydrous drying agent (e.g., potassium carbonate), and purified by vacuum distillation or recrystallization, depending on the physical state of the product.[6]
Scope, Limitations, and Substituent Effects
The Skraup synthesis is versatile for preparing quinolines with substituents on the benzene ring, as these are carried over from the starting aniline.[5] However, the regiochemical outcome can be complex.
-
ortho- and para- Substituted Anilines: These generally yield a single, predictable quinoline product. For example, p-toluidine yields 6-methylquinoline.[14]
-
meta- Substituted Anilines: These are more complex and typically produce a mixture of 5- and 7-substituted quinolines.[14][15] The ratio of these isomers is influenced by both steric and electronic factors, making purification challenging.
-
Electron-Donating Groups on the aniline ring generally facilitate the reaction, while strong electron-withdrawing groups can hinder the cyclization step and may require more forcing conditions.[16]
Limitations:
-
Harsh Conditions: The strongly acidic and high-temperature environment precludes the use of sensitive functional groups that would not survive these conditions.[17]
-
Safety: The reaction's high exothermicity requires careful management and is a significant barrier to large-scale synthesis without specialized equipment.[6][18]
-
Limited Hetero-ring Substitution: The classic Skraup synthesis does not allow for easy introduction of substituents onto the pyridine ring. For this, modifications like the Doebner-von Miller reaction , which uses α,β-unsaturated aldehydes or ketones instead of glycerol, are employed.[19][20]
Quantitative Data on Representative Syntheses:
| Starting Aniline | Oxidizing Agent | Product | Yield (%) | Reference |
| Aniline | Nitrobenzene | Quinoline | 84-91% | [6] |
| o-Aminophenol | o-Nitrophenol | 8-Hydroxyquinoline | ~100% | [6][21] |
| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | 6-Methoxy-5-nitroquinoline | Not specified | [6] |
| m-Nitroaniline | Arsenic Acid | 5-Nitroquinoline & 7-Nitroquinoline | Mixture | [6] |
Applications in Drug Development
The quinoline core is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[22][23] The Skraup synthesis provides a fundamental and cost-effective route to access the basic quinoline nucleus, which can then be further functionalized.
-
Antimalarials: The synthesis of quinoline was foundational to the development of famous antimalarial drugs like chloroquine and primaquine.[1][2]
-
Antibacterial Agents: Fluoroquinolones, a major class of antibiotics, are built upon the quinoline framework.[1]
-
Anticancer Drugs: Camptothecin and its analogs, which are potent topoisomerase inhibitors used in cancer therapy, feature a complex fused quinoline system.[2]
-
Other Applications: The quinoline motif is also found in local anesthetics, anti-inflammatory agents, and dyes.[3][22]
While modern synthetic methods offer milder conditions and greater functional group tolerance, the Skraup synthesis remains a vital reaction for the large-scale, economical production of simple quinolines, which serve as the starting materials for more complex drug candidates.[17][18]
References
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
- Vive Chemistry. (2012). Skraup's Synthesis.
- Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
- Wikipedia. (2023). Skraup reaction.
- Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99.
- Nishio, T., et al. (2005). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 70(20), 8159–8161.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
- NROChemistry. (n.d.). Skraup Reaction.
- YouTube. (2022). Skraup Reaction.
- ResearchGate. (2025). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
- Semantic Scholar. (2011). The Skraup Synthesis of Quinolines.
- Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
- Illinois Experts. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
- ResearchGate. (2022). Reaction mechanism of the Skraup quinoline synthesis.
- Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
- Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
- Chemistry Online. (2023). Skraup quinoline synthesis.
- National Institutes of Health. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products.
- Exploring Applications of Quinoline Derivatives in Chemical Synthesis. (n.d.).
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Unraveling the Enigmatic Mechanism of Action of 6-Chloro-8-methylquinoline: A Technical Guide for Researchers
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-8-methylquinoline is a halogenated quinoline derivative with a scaffold that is a cornerstone in medicinal chemistry. While its precise mechanism of action remains an area of active investigation, the broader family of quinoline compounds exhibits a wide spectrum of biological activities, including neuroprotective, anticancer, and antimicrobial effects. This in-depth technical guide synthesizes the current understanding of related quinoline derivatives to propose and explore the potential mechanisms through which this compound may exert its biological effects. We will delve into putative molecular pathways, suggest robust experimental protocols for their validation, and provide a framework for future research into this promising compound.
Introduction: The Quinoline Scaffold and the Challenge of Specificity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, forming the backbone of numerous synthetic and natural bioactive compounds. The addition of substituents, such as the chloro and methyl groups in this compound, significantly influences the molecule's physicochemical properties and its interactions with biological targets.
Despite the widespread study of quinoline derivatives, elucidating the specific mechanism of action for any given analog, including this compound, presents a considerable challenge. This is largely due to the scaffold's ability to interact with a multitude of biological molecules, including enzymes, receptors, and nucleic acids. Therefore, a comprehensive understanding requires a multi-faceted approach, drawing insights from structure-activity relationships (SAR) of analogous compounds and employing a battery of targeted biochemical and cellular assays.
This guide will navigate the current landscape of knowledge surrounding quinoline pharmacology to build a scientifically grounded hypothesis for the mechanism of action of this compound.
The Neuroprotective Potential: A Focus on Anti-Parkinsonian Activity
A compelling, albeit underexplored, therapeutic indication for this compound is in the realm of neurodegenerative diseases, with some databases categorizing it as an "Antiparkinson Agent". While direct studies are scarce, the neuroprotective effects of other quinoline derivatives provide a strong rationale for this classification. The proposed mechanisms largely converge on the mitigation of oxidative stress and neuroinflammation, two key pathological hallmarks of Parkinson's disease.
Putative Molecular Pathways in Neuroprotection
The neuroprotective action of quinoline derivatives is often attributed to their ability to chelate metal ions and scavenge reactive oxygen species (ROS). In the context of Parkinson's disease, the dysregulation of metal ions like iron can catalyze the formation of highly toxic hydroxyl radicals through the Fenton reaction, leading to oxidative damage and neuronal cell death.
Furthermore, quinolines have been shown to modulate inflammatory pathways, such as the NF-κB signaling cascade, which is implicated in the chronic neuroinflammation observed in Parkinson's disease. By inhibiting the activation of NF-κB, this compound could potentially reduce the production of pro-inflammatory cytokines and mitigate the inflammatory damage to dopaminergic neurons.
Diagram: Proposed Neuroprotective Mechanism of this compound
Biological Activity of Halogenated Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract: The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] The strategic introduction of halogen atoms onto this scaffold is a powerful tool for modulating physicochemical properties and enhancing biological efficacy. This technical guide provides an in-depth exploration of the diverse biological activities of halogenated quinoline derivatives, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. We delve into the core mechanisms of action, present detailed and validated experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical class in the pursuit of novel therapeutics.
Introduction to Quinolines and Halogenation
The Quinoline Scaffold: A Privileged Heterocycle
Quinoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring to a pyridine ring, is a fundamental building block in drug discovery.[3] Its derivatives are known to exhibit a vast array of pharmacological effects, including anticancer, antimalarial, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[3][4][5][6] The structural rigidity of the quinoline nucleus, combined with its capacity for diverse substitutions, allows for precise three-dimensional arrangements of functional groups, enabling targeted interactions with various biological macromolecules.[2] This versatility has cemented the quinoline motif's status as a critical scaffold in the development of clinically successful drugs.[1][4]
The Impact of Halogenation on Pharmacological Properties
Halogenation is a cornerstone of modern medicinal chemistry, employed to fine-tune the properties of lead compounds. The introduction of halogen atoms (F, Cl, Br, I) can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Halogens can participate in hydrophobic and polar interactions and are capable of forming halogen bonds, a specific type of non-covalent interaction with biological targets.[7] In the context of quinolines, halogen substitution has been shown to dramatically enhance potency. For instance, the addition of a chlorine atom at position 7 of a kynurenic acid (a quinoline derivative) scaffold resulted in a 70-fold increase in potency as a glycine antagonist, while further adding an iodine at position 5 led to a 1000-fold increase.[7] This demonstrates that the position and nature of the halogen are critical determinants of biological activity, offering a powerful axis for optimization.[8][9]
Anticancer Activity of Halogenated Quinolines
Halogenated quinolines have emerged as a promising class of anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[8][10]
Key Mechanisms of Action
The anticancer effects of these compounds are often multi-faceted, targeting key cellular processes essential for cancer cell survival and proliferation.
-
Kinase Inhibition: Many quinoline derivatives are designed to target protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[11] They can act as inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), interrupting signaling cascades that drive cell proliferation and survival.[8][11][12]
-
DNA Interaction and Damage: Certain halogenated quinolines can bind to DNA, either by intercalation between base pairs or by binding in the minor groove. This interaction can impede DNA synthesis and replication, leading to cell cycle arrest and apoptosis.[2][4] Some derivatives also induce oxidative stress, generating reactive oxygen species (ROS) that cause DNA damage.[4]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that resolve DNA supercoiling during replication. Halogenated quinolines can inhibit these enzymes, leading to the accumulation of DNA strand breaks and triggering cell death.[8][12]
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division. Some quinoline-based compounds, such as quinoline-chalcone hybrids, can disrupt microtubule dynamics by inhibiting the polymerization of tubulin, leading to mitotic arrest and apoptosis.[13]
Structure-Activity Relationship (SAR) Insights
SAR studies reveal that the anticancer potency of halogenated quinolines is highly dependent on the substitution pattern. For instance, compounds bearing a halogen group at the 4-position of a phenyl ring attached to the quinoline scaffold have shown improved anticancer activity.[8] The presence of halogens like chlorine or bromine on linked benzimidazole rings has also been found to enhance activity against specific kinases.[13]
Experimental Workflow: In Vitro Cytotoxicity Profiling
The initial assessment of a compound's anticancer potential relies on robust in vitro cytotoxicity assays. The causality behind this choice is to efficiently screen a library of compounds to identify those that selectively kill cancer cells while sparing normal cells, and to quantify their potency (e.g., as an IC50 value). The workflow ensures that hits are reproducible and provides a quantitative basis for further development.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] The protocol's self-validating nature comes from its reliance on a fundamental biological process: only metabolically active, viable cells possess the mitochondrial dehydrogenase enzymes capable of reducing the yellow tetrazolium salt (MTT) to purple formazan crystals.[16] The amount of formazan produced is therefore directly proportional to the number of living cells.[15]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS).[16]
-
Cell culture medium (serum-free for incubation step).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well microtiter plates.
-
Multi-well spectrophotometer (plate reader).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated quinoline derivatives. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the test compounds. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[16]
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[16]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.[17] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Summary: Cytotoxicity of Lead Halogenated Quinolines
The following table summarizes representative cytotoxicity data for hypothetical halogenated quinoline derivatives against common cancer cell lines.
| Compound ID | R1-Substitution | R2-Substitution | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| HQ-01 | H | H | > 50 | > 50 | > 50 |
| HQ-02-Cl | 7-Chloro | H | 12.5 | 15.2 | 10.8 |
| HQ-03-F | 6-Fluoro | 4'-Fluoro-phenyl | 5.1 | 7.8 | 4.5 |
| HQ-04-Br | 8-Bromo | 3'-Chloro-phenyl | 2.3 | 3.1 | 1.9 |
Mechanistic Pathway: Induction of Apoptosis
A common endpoint for effective anticancer agents is the induction of programmed cell death, or apoptosis. Halogenated quinolines can trigger this pathway by inhibiting pro-survival signals, leading to the activation of a cascade of cysteine proteases called caspases.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[18] Halogenated quinolines have demonstrated significant potential, with potent activity against a range of pathogenic bacteria and fungi.[19][20][21]
Spectrum of Activity: Targeting Drug-Resistant Pathogens
Halogenated quinoline derivatives have shown promising activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[22] Certain derivatives, such as 9-bromo substituted indolizinoquinoline-5,12-diones, are highly potent, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[21] The introduction of a 3-chloro-4-fluoro group has also been shown to confer strong activity against MRSA and VRE.[22]
Experimental Workflow: Antimicrobial Susceptibility Testing
The standard for evaluating the efficacy of a new antimicrobial agent is the determination of its MIC. This workflow ensures a standardized and reproducible assessment of a compound's ability to inhibit microbial growth.[18]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standardized broth microdilution method for determining the MIC of a compound, which is defined as the lowest concentration required to inhibit the visible growth of a microorganism in vitro.[18][23][24] The rationale for this method is its efficiency, scalability, and the quantitative nature of the result, which is essential for comparing the potency of different compounds.[24]
Materials:
-
Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.[25]
-
Bacterial culture grown to the logarithmic phase.
-
Sterile 0.9% saline.
-
Spectrophotometer.
Step-by-Step Methodology:
-
Inoculum Preparation: Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[18][24]
-
Compound Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last column of dilutions. This creates a gradient of compound concentrations.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This step halves the concentration of the drug in each well to the final test concentration.[18]
-
Controls: Include a positive control well (MHB + inoculum, no drug) to ensure bacterial viability and a negative control well (MHB only) to check for media sterility.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[18]
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).[18][23]
Neuroprotective Potential
Quinoline derivatives are being investigated as multifunctional agents for treating complex neurodegenerative diseases like Alzheimer's and Parkinson's.[26][27]
Multi-Targeting Strategy for Neurodegenerative Diseases
The pathology of diseases like Alzheimer's is complex, involving multiple contributing factors.[27] Halogenated quinolines are attractive candidates because they can be designed as multi-target-directed ligands (MTDLs), simultaneously engaging several relevant biological targets.[28]
Core Mechanisms: Enzyme Inhibition and Antioxidant Effects
-
Enzyme Inhibition: Certain halogenated quinolines have been shown to inhibit key enzymes implicated in neurodegeneration. This includes acetylcholinesterase (AChE), whose inhibition increases levels of the neurotransmitter acetylcholine, and monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[1][29][30] For example, specific fluorinated and chloro-fluorinated quinoline derivatives have been synthesized and identified as potent MAO-A and MAO-B inhibitors.[29]
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Many quinoline derivatives possess intrinsic antioxidant properties, capable of scavenging harmful free radicals.[1][26][30]
Challenges and Future Perspectives
Navigating Drug Resistance and Toxicity
A significant hurdle in antimicrobial and anticancer therapy is the development of drug resistance.[21] Future research must focus on designing halogenated quinolines that can evade existing resistance mechanisms or act on novel targets. Furthermore, enhancing selectivity for pathological cells over healthy host cells is critical to minimize toxicity and improve the therapeutic window.[31]
Innovations in Synthesis and Design
The development of novel, efficient, and environmentally friendly synthetic methods is crucial for expanding the chemical space of accessible quinoline derivatives.[1][32] Advances in computational chemistry, such as molecular docking and dynamics simulations, are playing an increasingly important role in the rational design of new compounds with improved potency and selectivity.[20][29]
Conclusion
Halogenated quinoline derivatives represent a remarkably versatile and potent class of bioactive molecules. Their broad spectrum of activity, spanning from anticancer and antimicrobial to neuroprotective effects, underscores their significance as a "privileged scaffold" in medicinal chemistry. The strategic incorporation of halogens provides a critical handle for optimizing pharmacological profiles. Through the application of robust experimental workflows and rational design principles, the continued exploration of this chemical space holds immense promise for the discovery of next-generation therapeutics to address pressing global health challenges.
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Spectroscopic Data for 6-Chloro-8-methylquinoline: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-8-methylquinoline (CAS No: 19655-50-6), a substituted quinoline of interest to researchers and professionals in drug development and organic synthesis. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this molecule. While experimental ¹H NMR and mass spectrometry data are available and presented herein, the ¹³C NMR and IR spectral data are discussed based on predictive analysis from closely related analogs due to the current unavailability of direct experimental spectra for this compound in publicly accessible databases.
Molecular Structure and Key Identifiers
This compound possesses a quinoline core structure with a chlorine atom at the 6th position and a methyl group at the 8th position. This substitution pattern significantly influences its electronic and, consequently, its spectroscopic properties.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 19655-50-6[1][2] |
| Molecular Formula | C₁₀H₈ClN[1][2] |
| Molecular Weight | 177.63 g/mol [1][2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the experimental ¹H NMR data and a predictive analysis of the ¹³C NMR spectrum for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
A general procedure for acquiring a ¹H NMR spectrum of a quinoline derivative is as follows:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Acquisition: A standard pulse program is used to acquire the free induction decay (FID). Key parameters such as the spectral width, acquisition time, and relaxation delay are optimized to ensure good signal-to-noise and resolution.
-
Processing: The FID is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Diagram of the NMR Workflow
Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.
The experimental ¹H NMR data for this compound is reported in a patent (WO2014/147636) as follows[1]:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (at C8) | 2.82 | s | - |
| H-3 | 7.43 - 7.46 | m | - |
| H-5 | 7.55 | s | - |
| H-7 | 7.67 - 7.68 | d | 1.96 |
| H-4 | 8.06 - 8.08 | dd | 8.28, 1.56 |
| H-2 | 8.94 - 8.95 | m | - |
-
Methyl Protons (CH₃): The singlet at 2.82 ppm corresponds to the three protons of the methyl group at the C8 position. The singlet nature indicates no adjacent protons to couple with.
-
Aromatic Protons: The signals in the range of 7.43 to 8.95 ppm are characteristic of the aromatic protons of the quinoline ring system. The specific assignments are based on typical chemical shift values and coupling patterns for substituted quinolines. The doublet of doublets for H-4 is indicative of coupling to both H-3 and H-2. The small coupling constant for the H-7 doublet is characteristic of a meta-coupling.
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| CH₃ (at C8) | ~18-20 | Typical for a methyl group on an aromatic ring. |
| C2 | ~150-152 | Electron-deficient carbon adjacent to the nitrogen. |
| C3 | ~122-124 | |
| C4 | ~136-138 | |
| C4a | ~128-130 | |
| C5 | ~126-128 | |
| C6 | ~133-135 | Carbon bearing the chlorine atom, expected to be deshielded. |
| C7 | ~129-131 | |
| C8 | ~136-138 | Carbon bearing the methyl group. |
| C8a | ~147-149 |
Note: These are predicted values and should be confirmed with experimental data when it becomes available. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. While an experimental IR spectrum for this compound is not available, its characteristic absorption bands can be predicted based on the spectra of similar compounds like 6-chloro-2-methylquinoline[7] and other substituted quinolines.
A standard procedure for obtaining an IR spectrum is as follows:
-
Sample Preparation: For a solid sample, a small amount is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is first recorded. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Methyl (CH₃) |
| 1620-1580 | C=C and C=N stretch | Aromatic ring |
| 1500-1400 | C=C stretch | Aromatic ring |
| 850-800 | C-H out-of-plane bend | Aromatic |
| 800-600 | C-Cl stretch | Aryl halide |
The presence of the quinoline ring will give rise to a series of characteristic C=C and C=N stretching vibrations in the 1620-1400 cm⁻¹ region. The C-H stretching of the aromatic and methyl groups will appear above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively. The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The sample is ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
The mass spectrum of this compound shows a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of chlorine. The patent (WO2014/147636) reports the following ESI-MS data[1]:
-
m/z: 178.2 (M+H)⁺, 180.2 (M+H)⁺
The two peaks at m/z 178.2 and 180.2 correspond to the protonated molecule [M+H]⁺. The presence of two peaks with an intensity ratio of approximately 3:1 is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes).
Diagram of the Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Under electron ionization (EI), common fragmentation pathways for quinolines involve the loss of small neutral molecules like HCN. For this compound, one would expect to see fragments corresponding to the loss of a chlorine radical (Cl•), a methyl radical (•CH₃), and hydrogen cyanide (HCN).
Conclusion
This technical guide has presented the available and predicted spectroscopic data for this compound. The experimental ¹H NMR and mass spectrometry data provide clear evidence for the structure of the molecule. While experimental ¹³C NMR and IR spectra are currently unavailable, the predictive analyses based on analogous compounds offer valuable insights into the expected spectral features. This compilation of spectroscopic information serves as a crucial resource for scientists and researchers working with this compound, facilitating its identification, characterization, and application in various fields of chemical research and development.
References
- Preparation of quinoline derivatives for use as IRAK4 inhibitors. WO2014147636A1.
- 6-Chloro-2-methylquinoline. NIST WebBook. [Link]
- 6-Methylquinoline. PubChem. [Link]
- 8-Methylquinoline. PubChem. [Link]
- Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. DergiPark. [Link]
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An In-Depth Technical Guide to the Synthesis of 6-Chloro-8-methylquinoline: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. 6-Chloro-8-methylquinoline, in particular, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its strategic substitution pattern allows for further functionalization, making it a valuable building block in drug discovery programs. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of starting materials and the underlying principles of each methodology.
Primary Synthetic Strategies: A Comparative Analysis
The construction of the this compound core is most effectively achieved through well-established cyclization reactions. The choice of a specific synthetic route often depends on the availability of starting materials, desired scale, and safety considerations. The most prominent methods include the Skraup synthesis, Doebner-von Miller reaction, and Combes synthesis.
The Skraup Synthesis: A Classic and Robust Approach
The Skraup synthesis is a cornerstone of quinoline chemistry, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] For the synthesis of this compound, the key starting material is 4-chloro-2-methylaniline .
Core Reactants:
-
4-Chloro-2-methylaniline: This substituted aniline dictates the final substitution pattern of the quinoline product. The chlorine atom at the 4-position of the aniline will be at the 6-position of the quinoline, and the methyl group at the 2-position will be at the 8-position.
-
Glycerol: Dehydration of glycerol by concentrated sulfuric acid in situ generates acrolein (propenal), the three-carbon electrophilic component required for the cyclization.[2]
-
Sulfuric Acid: Acts as both a dehydrating agent for the glycerol and a catalyst for the cyclization and dehydration steps.
-
Oxidizing Agent: Nitrobenzene is a common oxidizing agent used to dehydrogenate the initially formed dihydroquinoline intermediate to the aromatic quinoline.[1] Arsenic acid can also be used and may result in a less violent reaction.[1][3]
Mechanism and Rationale: The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the 4-chloro-2-methylaniline to the acrolein. The resulting β-aminopropionaldehyde intermediate then undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydro-6-chloro-8-methylquinoline. The final step is the oxidation of this dihydro intermediate to yield the aromatic this compound.[4] The Skraup reaction is known for being highly exothermic and potentially vigorous, requiring careful temperature control.[3][4]
Diagram of the Skraup Synthesis Workflow:
Caption: Workflow of the Skraup synthesis for this compound.
Detailed Experimental Protocol: Skraup Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
4-Chloro-2-methylaniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (for neutralization)
-
Ethyl Acetate (for extraction)
-
Sodium Sulfate (for drying)
-
Silica Gel (for chromatography)
-
Hexane
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine 4-chloro-2-methylaniline (1.0 eq) and glycerol (4.0 eq) in nitrobenzene.
-
Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (2.8 eq) dropwise through the dropping funnel. The addition should be controlled to manage the initial exotherm.
-
Heating: After the addition is complete, heat the reaction mixture to approximately 140°C. A vigorous reaction may be observed. Maintain this temperature for 6 hours.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a large volume of chilled water.
-
Neutralization: Basify the aqueous mixture to a pH of ~9 using a 40% aqueous sodium hydroxide solution. This step should be performed in an ice bath to manage the heat of neutralization.
-
Extraction: Extract the product into ethyl acetate. The aqueous layer should be extracted multiple times to ensure complete recovery.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.[5]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-2-methylaniline | [5] |
| Key Reagents | Glycerol, Sulfuric Acid, Nitrobenzene | [5] |
| Reaction Temperature | 140°C | [5] |
| Reaction Time | 6 hours | [5] |
| Reported Yield | ~80% | [5] |
The Doebner-von Miller Reaction: A Versatile Alternative
The Doebner-von Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[6][7] This provides greater flexibility in the synthesis of substituted quinolines.
Core Reactants for this compound:
-
4-Chloro-2-methylaniline: As in the Skraup synthesis, this is the foundational aromatic amine.
-
α,β-Unsaturated Carbonyl Compound: Crotonaldehyde (but-2-enal) or methyl vinyl ketone can be used to provide the three-carbon backbone for the quinoline ring.
Mechanism and Rationale: The reaction mechanism is believed to involve a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[6] The reaction is typically catalyzed by strong acids like hydrochloric acid or Lewis acids.[8]
Diagram of the Doebner-von Miller Reaction Mechanism:
Caption: Key steps in the Doebner-von Miller synthesis of this compound.
The Combes Quinoline Synthesis: A Route to 2,4-Disubstituted Quinolines
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10] While this method is excellent for producing 2,4-disubstituted quinolines, it is less direct for the synthesis of this compound which is unsubstituted at the 2 and 4 positions. However, it's an important method in the broader context of quinoline synthesis.
Core Reactants:
-
Aniline: The choice of aniline determines the substitution on the benzene ring of the quinoline.
-
β-Diketone: For example, acetylacetone (2,4-pentanedione).
Mechanism and Rationale: The reaction begins with the formation of a β-amino enone (a Schiff base intermediate) from the aniline and the β-diketone. This intermediate then undergoes acid-catalyzed cyclization and dehydration to form the quinoline ring.[9]
The Gould-Jacobs Reaction: Accessing 4-Hydroxyquinolines
The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines from anilines and a malonic ester derivative, typically diethyl ethoxymethylenemalonate.[11][12] While not a direct route to this compound itself, it is a key method for producing precursors that can be subsequently modified. For instance, synthesis of 7-Bromo-4-chloro-8-methylquinoline has been reported to utilize a Gould-Jacobs reaction as a key step to form the quinoline core.[13]
Core Reactants:
-
Aniline: In a related synthesis, 3-bromo-2-methylaniline is used.[13]
-
Diethyl ethoxymethylenemalonate: This provides the atoms for the pyridine ring.
Mechanism and Rationale: The reaction proceeds through an initial substitution of the ethoxy group of the malonate by the aniline, followed by a thermal cyclization to form the 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline.[11][14]
Conclusion: Strategic Selection of Starting Materials
The synthesis of this compound is most directly and efficiently achieved via the Skraup synthesis or the Doebner-von Miller reaction, with 4-chloro-2-methylaniline serving as the critical starting material. The choice between these methods may be influenced by the desired scale, available equipment, and safety protocols, as the Skraup synthesis requires careful management of its exothermic nature. The Combes and Gould-Jacobs reactions, while fundamental in quinoline synthesis, are more suited for accessing differently substituted quinoline derivatives. A thorough understanding of these classical synthetic routes provides researchers and drug development professionals with a robust toolkit for the preparation of this important heterocyclic intermediate.
References
- The Skraup Synthesis of Quinolines - ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
- Combes Quinoline Synthesis.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- Gould–Jacobs reaction - Wikipedia.
- Doebner–Miller reaction - Wikipedia.
- Combes quinoline synthesis - Wikipedia.
- Skraup reaction - Wikipedia.
- Combes synthesis of quinolines - Química Organica.org.
- Gould-Jacobs Reaction.
- Doebner-Miller Reaction - SynArchive.
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC - Biotage.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry.
- Doebner-von Miller reaction | Semantic Scholar.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate.
- An improved process for the synthesis of quinoline derivatives - Google Patents.
- Synthesis of quinolines - Organic Chemistry Portal.
- 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI.
- General scheme of the Gould–Jacobs quinoline synthesis - ResearchGate.
- The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines | Journal of the American Chemical Society.
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- 14. ablelab.eu [ablelab.eu]
6-Chloro-8-methylquinoline: A Technical Guide to a Privileged Heterocyclic Building Block
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of natural products and synthetic bioactive agents. Within this esteemed class of heterocycles, 6-chloro-8-methylquinoline emerges as a particularly valuable building block for drug discovery and development. Its strategic substitution—a chloro group at the 6-position and a methyl group at the 8-position—provides a unique combination of physicochemical properties and multiple reactive handles for synthetic diversification. This guide offers an in-depth exploration of this compound, detailing its synthesis, chemical reactivity, and proven applications, with a focus on providing actionable protocols and mechanistic insights for researchers in the pharmaceutical sciences.
Introduction: The Significance of the Quinoline Core
Quinoline, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity.[1] This versatility has led to the development of numerous quinoline-based drugs with a wide spectrum of therapeutic applications, including antimalarial (e.g., Chloroquine), anticancer, and antimicrobial activities.[2][3] The specific functionalization of the quinoline ring is a critical strategy for modulating biological activity, selectivity, and pharmacokinetic properties. The this compound scaffold leverages this principle by incorporating two key substituents that guide its synthetic utility and biological interactions.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is essential for its effective use in synthesis and for the characterization of its derivatives.
Physicochemical Properties
The properties of this compound are summarized in the table below, providing essential data for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 19655-50-6 | [4][5] |
| Molecular Formula | C₁₀H₈ClN | [4][5] |
| Molecular Weight | 177.63 g/mol | [4][5] |
| Appearance | Solid (form varies) | |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [5] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the protons on the quinoline core. A characteristic singlet in the aliphatic region (approx. 2.5-2.8 ppm) would correspond to the methyl protons at the C8 position.[6][7]
-
¹³C NMR: The carbon NMR would display signals for the ten unique carbon atoms, with the methyl carbon appearing upfield (approx. 15-25 ppm) and the aromatic carbons appearing downfield.
-
IR Spectroscopy: Key infrared absorption bands would include C-H stretching from the aromatic and methyl groups, C=C and C=N stretching vibrations characteristic of the quinoline ring system, and a C-Cl stretching vibration.[8]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 177.6, with a characteristic isotopic pattern (M+2) at approximately a 3:1 ratio, confirming the presence of a single chlorine atom.
Synthesis of the this compound Core
The most established and versatile method for constructing the quinoline ring system is the Skraup synthesis.[9][10] This reaction facilitates the synthesis of this compound by reacting the appropriately substituted aniline with glycerol in the presence of an acid catalyst and an oxidizing agent.
The Skraup Synthesis: Mechanism and Rationale
The Skraup synthesis is a robust, one-pot reaction that proceeds through several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The starting aniline (in this case, 4-chloro-2-methylaniline) acts as a nucleophile, adding to acrolein via a Michael-type conjugate addition.
-
Cyclization and Dehydration: The intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to form a dihydroquinoline intermediate.
-
Oxidation: An oxidizing agent, traditionally nitrobenzene or arsenic pentoxide, oxidizes the dihydroquinoline to the final aromatic quinoline product.[9][11] The use of milder oxidizing agents is often preferred to control the reaction's exothermicity.[10]
Caption: Skraup Synthesis Workflow
Experimental Protocol: Skraup Synthesis
This protocol is adapted from general procedures for Skraup reactions, such as those described for related nitroquinolines.[12] Extreme caution is advised as Skraup reactions can be highly exothermic and violent. [12]
-
Materials:
-
4-chloro-2-methylaniline
-
Glycerol
-
Arsenic pentoxide (or an alternative oxidizing agent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Chloroform
-
Ammonium hydroxide (conc.)
-
Decolorizing carbon
-
-
Procedure:
-
Safety First: This reaction must be performed in a chemical fume hood with a blast shield. The operator must wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty gloves. Ensure a safety shower is immediately accessible.[12]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, create a homogeneous slurry of arsenic oxide, 4-chloro-2-methylaniline, and glycerol.
-
Acid Addition: With vigorous stirring, add concentrated sulfuric acid dropwise from the dropping funnel. The temperature will rise spontaneously. Maintain control of the temperature with an external cooling bath if necessary.
-
Heating: After the initial exotherm subsides, heat the reaction mixture carefully in an oil bath. The temperature and duration must be carefully controlled according to established procedures for similar substrates, often in the range of 110-140°C.[12]
-
Workup: Cool the reaction mixture below 100°C and cautiously dilute with water. Allow the mixture to cool overnight.
-
Neutralization: Pour the diluted reaction mixture into a stirred, cooled solution of concentrated ammonium hydroxide to neutralize the acid and precipitate the crude product.
-
Extraction & Purification: Filter the crude solid. The product can be purified by recrystallization or by extraction into an organic solvent like chloroform, followed by treatment with decolorizing carbon, filtration, and solvent removal.[12]
-
Functionalization: Unleashing the Potential of the Building Block
The true power of this compound lies in its potential for selective functionalization. The methyl group at C8 serves as a prime target for C(sp³)-H activation, a modern and powerful tool in synthetic chemistry.
C(sp³)–H Activation and Functionalization of the 8-Methyl Group
The nitrogen atom at position 1 acts as an endogenous directing group, enabling transition metal catalysts, particularly palladium and rhodium, to selectively activate the C-H bonds of the adjacent methyl group.[13][14] This strategy allows for the direct installation of a wide range of functional groups, bypassing the need for pre-functionalization.
Caption: Reactivity Map of 8-Methyl Group
This directed activation facilitates numerous valuable transformations:
-
Acyloxylation: Palladium catalysts can be used to introduce an acyloxy group, converting the methyl group into a functional handle for further chemistry.[15]
-
Alkylation: Palladium-catalyzed reactions can achieve C-H alkylation, for example, using strained rings like aziridines as the alkylating source.[16]
-
Amidation and Nitration: Rhodium and Palladium catalysts have been successfully employed for the amidation and nitration of the 8-methyl group, respectively, introducing nitrogen-containing functionalities.[13][17]
Experimental Protocol: Palladium-Catalyzed C(sp³)–H Acyloxylation
This generalized protocol is based on established methods for the palladium-catalyzed functionalization of 8-methylquinolines.[15]
-
Materials:
-
This compound
-
Palladium(II) acetate [Pd(OAc)₂]
-
Oxidant (e.g., PhI(OAc)₂)
-
Carboxylic acid (R-COOH, as the acyloxy source)
-
Anhydrous solvent (e.g., acetic acid, DCE)
-
-
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the carboxylic acid, and the palladium catalyst.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add the anhydrous solvent via syringe.
-
Oxidant Addition: Add the oxidant (e.g., PhI(OAc)₂) to the reaction mixture.
-
Heating: Heat the reaction mixture at the specified temperature (e.g., 80-120°C) for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 8-(acyloxymethyl)quinoline derivative.
-
Applications in Drug Discovery
The this compound scaffold is a valuable starting point for developing therapeutic agents, particularly in oncology. Its derivatives have shown potent activity as kinase inhibitors.[18]
Mechanism of Action: Kinase Inhibition
Many quinoline-based compounds function as ATP-competitive kinase inhibitors.[18] Protein kinases are crucial enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of cancer. The quinoline core can effectively mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. The substituents on the quinoline ring then provide specificity and enhance binding affinity. The 6-chloro group, for instance, can form halogen bonds with the kinase active site, while modifications at the 8-methyl position can be tailored to interact with specific amino acid residues, leading to potent and selective inhibition.[19]
Caption: Drug Discovery Workflow
Anticancer Activity of Derivatives
The utility of this scaffold is demonstrated by the potent anti-proliferative activity of its derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Glycoconjugated 8-aminoquinolines | MCF-7 (Breast) | 31.8 - 71.3 | [20] |
| Glycoconjugated 8-aminoquinolines | HCT 116 (Colon) | 43.4 - 117.5 | [20] |
| Styrylquinolines (o-chloro substituted) | A-549 (Lung) | 5.6 | [21] |
| 1,3,4-Oxadiazole-Triazoles | MCF-7 (Breast) | 4.12 | [21] |
Note: The table presents data for structurally related quinoline derivatives to illustrate the potential of the core scaffold in achieving potent anticancer activity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT 116)
-
Appropriate culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS)
-
Synthesized this compound derivatives
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate overnight (~12-24 hours) to allow for cell attachment.[22]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[19]
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22][23]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for ~15 minutes.[19]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
-
Safety and Handling
As with all laboratory chemicals, this compound and its derivatives should be handled with care. Based on data for related chloro-methyl-quinolines, the following hazards should be assumed:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye damage/irritation.[24]
-
May cause respiratory irritation.
Handling Recommendations:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a privileged heterocyclic scaffold with immense potential as a building block in modern drug discovery. Its synthesis via the classical Skraup reaction provides reliable access to the core structure. The true value of this compound is realized through modern synthetic methods, particularly the transition metal-catalyzed C-H functionalization of the 8-methyl group, which opens a direct and efficient path to a vast chemical space. The demonstrated success of related quinoline derivatives as potent anticancer agents, often acting as kinase inhibitors, underscores the therapeutic potential of molecules derived from this scaffold. The protocols and data presented in this guide provide a solid technical foundation for researchers and drug development professionals to harness the power of this compound in their pursuit of novel therapeutic agents.
References
- Palladium catalyzed C(sp3)–H alkylation of 8-methylquinolines with aziridines: access to functionalized γ-quinolinylpropylamines. (2024). RSC Publishing.
- Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. (2024). Chem Rec.
- Zhang, W., Ren, S., Zhang, J., & Liu, Y. (2017). Palladium-Catalyzed sp3 C–H Nitration of 8-Methylquinolines. The Journal of Organic Chemistry.
- Al-Ostath, A., Al-Assar, Z., Ghattas, M. A., & El-Faham, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Cell Viability Assays. (2013). NCBI Bookshelf.
- MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
- Transition Metal‐Catalyzed C−H Activation/Functionalization of 8‐Methylquinolines. (2024). Wiley Online Library.
- Daugulis, O., Roane, J., & Tran, L. D. (2015). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
- Skraup reaction. (2020). Wikipedia.
- Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. (2022). YouTube.
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An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-8-methylquinoline
Abstract
6-Chloro-8-methylquinoline is a substituted quinoline derivative of significant interest in synthetic chemistry and medicinal research. As with any chemical entity intended for advanced applications, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive technical overview of the solubility and stability of this compound (CAS No: 19655-50-6). We will delve into its solubility profile in various solvent systems and explore its stability under diverse environmental conditions, including pH, temperature, and light. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle, formulate, and analyze this compound, ensuring data integrity and accelerating research timelines.
Introduction: The Chemical Context of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds[1][2]. The specific substitutions on this bicyclic heterocycle dictate its physical and biological properties. This compound (Molecular Formula: C₁₀H₈ClN, Molecular Weight: 177.63 g/mol ) is a valuable building block in organic synthesis[3][4]. Its structure features a hydrophobic quinoline core, a lipophilic methyl group at position 8, and an electron-withdrawing chloro group at position 6.
These substitutions create a molecule with distinct characteristics that influence its behavior in solution and its robustness over time. For any research or development program, from early-stage discovery to formulation, understanding two Critical Quality Attributes (CQAs) is non-negotiable:
-
Solubility: Dictates the choice of solvents for reactions, purification, formulation, and analytical testing. Poor solubility can be a significant hurdle in developing viable drug candidates[5].
-
Stability: Determines the compound's shelf-life, appropriate storage conditions, and potential degradation pathways. Compound instability can lead to loss of potency, formation of impurities, and unreliable experimental results[6].
This guide provides a framework for evaluating these two essential parameters for this compound.
Solubility Profile: From Theory to Practice
The solubility of this compound is governed by its molecular structure. The aromatic system, coupled with the chloro and methyl groups, confers a predominantly non-polar, hydrophobic character. However, the nitrogen atom in the quinoline ring provides a site for protonation, suggesting that its aqueous solubility may be pH-dependent.
Qualitative Solubility Data
Publicly available data indicates the qualitative solubility of this compound in several common organic solvents. This information is crucial for selecting appropriate solvent systems for synthesis, chromatography, and initial analytical work.
| Solvent Class | Solvent Name | Solubility | Reference |
| Chlorinated | Dichloromethane | Soluble | [3] |
| Ester | Ethyl Acetate | Soluble | [3] |
| Alcohol | Methanol | Soluble | [3] |
Table 1: Qualitative Solubility of this compound.
While this qualitative data is useful, quantitative measurement is essential for tasks such as preparing stock solutions of known concentrations or developing formulations.
Experimental Protocol: Quantitative Solubility Determination
The "gold standard" for determining equilibrium solubility is the shake-flask method[5]. This protocol is designed to achieve a saturated solution at a controlled temperature, from which the concentration of the dissolved solute can be accurately measured.
Causality Behind Experimental Choices:
-
Temperature Control: Solubility is highly temperature-dependent. A constant, precisely controlled temperature (e.g., 25 °C or 37 °C) is critical for reproducibility and relevance to laboratory or physiological conditions.
-
Equilibrium Achievement: The system must reach thermodynamic equilibrium to measure true solubility. Insufficient mixing time can lead to an underestimation of solubility. A 24-48 hour agitation period is typically sufficient for most compounds.
-
Purity: Both the solute (this compound) and the solvent must be of high purity to avoid erroneous results[5].
-
Validated Analytical Method: A specific, sensitive, and validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is required to accurately quantify the dissolved compound without interference from potential impurities.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH, or an organic solvent) in a sealed, inert vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Immediately dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method. This prevents the compound from precipitating out of the saturated solution upon cooling.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared with known concentrations of this compound.
-
Calculation: Calculate the solubility in units such as mg/mL or µg/mL, accounting for the dilution factor.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile: Ensuring Compound Integrity
Stability testing is a critical component of chemical characterization, providing essential data for determining handling procedures, storage conditions, and shelf-life[7]. The stability of this compound should be evaluated under conditions it is likely to encounter during its lifecycle, including varying pH, heat, and light. The International Council for Harmonisation (ICH) provides a robust framework for these studies[8].
Forced Degradation (Stress Testing)
Before initiating formal stability studies, forced degradation is performed to understand the compound's intrinsic stability. This involves exposing the compound to harsh conditions (e.g., strong acid/base, high heat, oxidation, intense light) to intentionally induce degradation. The primary goals are:
-
To identify potential degradation products.
-
To elucidate degradation pathways.
-
To develop and validate a "stability-indicating" analytical method capable of separating the intact compound from all its degradants.
pH Stability
The stability of a compound in aqueous solution can be highly dependent on pH. For quinoline derivatives, both acidic and alkaline conditions could potentially lead to hydrolysis or other ring-opening reactions.
Experimental Protocol: pH-Dependent Stability
-
Buffer Preparation: Prepare a series of aqueous buffers covering a relevant pH range (e.g., 1.2, 4.5, 6.8, 9.0).
-
Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.
-
Incubation: Store the solutions in sealed, inert vials at a controlled temperature (e.g., 40 °C) to accelerate potential degradation.
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Quantification: Analyze each sample using the validated stability-indicating HPLC method. Monitor for both the decrease in the parent compound's peak area and the appearance of new peaks corresponding to degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation rate. Studies on other compounds have shown that decomposition can be significantly more rapid at higher pH values[9].
Thermal Stability
This study assesses the impact of temperature on the solid or dissolved compound. Regulatory guidelines often specify conditions for accelerated and long-term stability testing[10].
Experimental Protocol: Thermal Stability Assessment
-
Sample Preparation: Place samples of solid this compound and solutions of the compound into separate stability chambers.
-
Storage Conditions: Store the samples under accelerated (e.g., 40 °C / 75% RH) and long-term (e.g., 25 °C / 60% RH) conditions[11].
-
Time-Point Analysis: Pull samples at predetermined intervals (e.g., 0, 1, 3, 6 months for accelerated testing).
-
Analysis: Test the samples for purity, potency, and the presence of degradation products using the stability-indicating HPLC method. For solid samples, also assess physical properties like appearance and melting point.
Photostability
Exposure to light, particularly UV radiation, can cause photochemical degradation. The ICH Q1B guideline provides a standardized approach for photostability testing[12][13].
Experimental Protocol: Photostability Evaluation (ICH Q1B)
-
Sample Exposure: Expose samples of this compound (both solid and in solution) to a light source that provides a standardized output of both visible and UV light (e.g., a Xenon lamp). The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter[14].
-
Dark Control: Concurrently, store a set of control samples, protected from light (e.g., wrapped in aluminum foil), in the same temperature and humidity environment to separate light-induced degradation from thermal degradation.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples. Compare the results to assess the extent of degradation caused specifically by light.
Caption: General Workflow for Compound Stability Testing.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized under stress conditions:
-
Hydrolysis: The chloro group at position 6 could be susceptible to nucleophilic substitution by water or hydroxide ions, especially at elevated temperatures and/or high pH, to form 6-hydroxy-8-methylquinoline.
-
Oxidation: The methyl group at position 8 is a potential site for oxidation, which could lead to the formation of the corresponding alcohol (8-hydroxymethyl-6-chloroquinoline) and subsequently the carboxylic acid (6-chloroquinoline-8-carboxylic acid). The quinoline ring itself could also be oxidized.
-
Photodegradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond. Exposure to UV light could potentially lead to de-chlorination.
-
Microbial Degradation: While not a focus of standard stability testing, it is known that microorganisms can degrade quinoline structures, often starting with hydroxylation of the ring[15][16].
Summary and Recommendations
A comprehensive understanding of the solubility and stability of this compound is essential for its successful application in research and development.
-
Solubility: The compound is soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol[3]. For quantitative applications, the shake-flask method provides a reliable means of determining its equilibrium solubility in any solvent system of interest.
-
Stability: A systematic evaluation of its stability under conditions of varying pH, temperature, and light, guided by ICH principles, is necessary. Researchers should anticipate potential degradation via hydrolysis of the chloro group or oxidation of the methyl group.
Recommendations for Handling and Storage: Based on general principles for halogenated aromatic compounds, this compound should be:
-
Stored in well-sealed containers to protect from moisture.
-
Kept at controlled room temperature, away from direct heat sources.
-
Protected from direct sunlight and strong UV light.
-
When in solution, the use of buffered systems at a neutral or slightly acidic pH is advisable until its pH-stability profile is fully characterized.
This guide provides the strategic and methodological framework for characterizing this compound. By implementing these self-validating protocols, researchers can ensure the generation of reliable data, leading to more robust and reproducible scientific outcomes.
References
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Introduction: The Significance of the Quinoline Scaffold
An In-depth Technical Guide to 6-Chloro-8-methylquinoline: Synthesis, Properties, and Applications
Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, represents a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This compound is one such derivative, a halogenated methylquinoline whose specific substitution pattern imparts unique reactivity and potential for diverse applications. This guide provides a comprehensive technical overview of its synthesis, chemical characteristics, and key research applications for professionals in drug development and chemical research.
Physicochemical and Structural Data
A summary of the core physicochemical properties of this compound is essential for its application in experimental settings.
| Property | Value | Source |
| CAS Number | 19655-50-6 | [3][4][5] |
| Molecular Formula | C₁₀H₈ClN | [3][4][5] |
| Molecular Weight | 177.63 g/mol | [3][4][5] |
| Boiling Point | 294.7 ± 20.0 °C at 760 mmHg | [6] |
| Density | 1.225 g/cm³ | [6] |
| Flash Point | 160.0 ± 7.4 °C | [6] |
| XLogP3 | 3.19 | [6] |
This data is compiled from various chemical suppliers and databases and provides a baseline for handling and experimental design.
Synthesis and Mechanistic Insight
The primary route for synthesizing this compound is a variation of the classic Skraup synthesis. This reaction facilitates the creation of the quinoline ring system from an aniline derivative.
Core Reaction: Skraup Synthesis
The synthesis involves the reaction of 4-chloro-2-methylaniline with glycerol. Concentrated sulfuric acid acts as a dehydrating agent and catalyst, while nitrobenzene serves as an oxidizing agent to facilitate the final aromatization of the dihydroquinoline intermediate.
Caption: Skraup synthesis pathway for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures found in the chemical literature.[3]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and condenser, combine 4-chloro-2-methylaniline (1.0 eq), glycerol (4.0 eq), and nitrobenzene (2 mL per gram of aniline).
-
Acid Addition: While stirring at room temperature, slowly add concentrated sulfuric acid (2 mL per gram of aniline) dropwise. An initial exotherm may be observed.
-
Heating: Gradually heat the reaction mixture to 140°C. A vigorous exothermic reaction may occur, potentially raising the temperature to reflux (~200°C). Maintain the temperature at 140°C for approximately 6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Quenching and Neutralization: After completion, cool the mixture to room temperature. Carefully pour the reaction mass into chilled water. Adjust the pH to ~9 using a 40% aqueous sodium hydroxide solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase sequentially with water and brine solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue using flash column chromatography (e.g., 5:95 ethyl acetate:hexane) to yield the pure this compound.[3] A typical yield for this process is around 80%.[3]
Characterization Data
-
¹H NMR (δ ppm): 2.82 (3H, s), 7.43 - 7.46 (1H, m), 7.55 (1H, s), 7.67 - 7.68 (1H, d, J = 1.96 Hz), 8.06 - 8.08 (1H, dd, J = 8.28, 1.56 Hz), 8.94 - 8.95 (1H, m).[3]
-
Mass (m/z): 178.2 (M+H)⁺, 180.2 (M+H)⁺.[3]
Chemical Reactivity and Derivatization Potential
The reactivity of this compound is dictated by its functional groups and the inherent electronic nature of the quinoline ring.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the C-6 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups (e.g., amines, alkoxides, thiols).[7][8] This reactivity is a cornerstone for creating a diverse library of derivatives.
-
Reactivity of the Methyl Group: The methyl group at C-8 can undergo oxidation to form the corresponding carboxylic acid or can be halogenated under radical conditions.
-
Electrophilic Aromatic Substitution: The quinoline ring is generally electron-deficient, making electrophilic substitution challenging. However, under harsh conditions, substitution can occur, primarily on the benzene ring portion. The existing chloro and methyl groups will direct incoming electrophiles.
-
Nitrogen Atom Reactivity: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated to form quaternary quinolinium salts.
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An In-depth Technical Guide to the Discovery and History of Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Quinoline Core
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the fields of medicinal chemistry, materials science, and organic synthesis.[1] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, this deceptively simple scaffold is the foundational structure for a vast array of biologically active compounds and functional materials.[2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, making the quinoline nucleus a "privileged structure" in drug discovery.[3]
This technical guide provides a comprehensive exploration of the historical evolution of quinoline synthesis, from the classical name reactions that defined the early landscape of heterocyclic chemistry to the modern, more efficient methodologies. As a senior application scientist, the aim is not merely to list procedures but to provide an in-depth understanding of the underlying mechanisms, the rationale behind experimental choices, and the practical details necessary for successful synthesis.
The Classical Era: Foundational Syntheses of the Quinoline Ring
The late 19th century witnessed a flurry of discoveries that laid the groundwork for quinoline chemistry. These seminal reactions, often named after their discoverers, remain staples in the organic chemist's toolkit and provide a rich context for understanding the principles of heterocyclic synthesis.
The Skraup Synthesis (1880)
The Skraup synthesis is one of the oldest and most direct methods for preparing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[4] The reaction is notoriously exothermic and requires careful control.[5]
The Skraup synthesis proceeds through a multi-step mechanism that begins with the dehydration of glycerol by concentrated sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein. This is followed by a Michael-type addition of the aniline to acrolein. The resulting β-anilinopropionaldehyde then undergoes acid-catalyzed cyclization and subsequent dehydration to form 1,2-dihydroquinoline. The final step is the oxidation of the dihydroquinoline to the aromatic quinoline product.[2]
The choice of a strong acid like sulfuric acid is crucial for both the dehydration of glycerol and the acid-catalyzed cyclization. The oxidizing agent is necessary to convert the dihydroquinoline intermediate to the final aromatic product. Nitrobenzene is a common choice as it can also act as a solvent at the high reaction temperatures.[4] The use of moderators like ferrous sulfate is a key experimental consideration to control the often violent exothermic nature of the reaction, likely by mediating the oxidation process.[5][6]
Caption: Reaction mechanism of the Skraup synthesis.
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline (1.0 mole), glycerol (3.0 moles), and nitrobenzene (0.4 moles).
-
Slowly and with constant stirring, add concentrated sulfuric acid (100 ml).
-
Add ferrous sulfate heptahydrate (10 g) to the reaction mixture.[5]
-
Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.
| Reactant/Moderator | Role | Key Consideration |
| Aniline | Starting material (benzene ring and nitrogen source) | Substituents on the aniline ring will affect the position of substitution on the quinoline product. |
| Glycerol | Source of the three-carbon unit for the pyridine ring | Dehydrates in situ to form acrolein. |
| Concentrated Sulfuric Acid | Catalyst and dehydrating agent | Highly corrosive; addition must be slow and with cooling. |
| Nitrobenzene | Oxidizing agent | Also acts as a solvent; other oxidizing agents like arsenic acid can be used.[4] |
| Ferrous Sulfate | Moderator | Controls the exothermic nature of the reaction, leading to a safer and more controlled process.[5] |
The Doebner-von Miller Reaction (1881)
A significant modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds directly, instead of generating acrolein in situ from glycerol.[7] This method allows for the synthesis of a wider variety of substituted quinolines.[2]
The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate, with evidence suggesting a fragmentation-recombination pathway.[7][8] The reaction is initiated by a Michael-type conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting adduct can then undergo fragmentation into an imine and a saturated carbonyl compound. These fragments can then recombine in an aldol-type condensation to form a new α,β-unsaturated imine, which then undergoes intramolecular electrophilic cyclization and subsequent oxidation to the quinoline product.[8][9] The use of a strong acid catalyst is essential to promote the various condensation and cyclization steps.[7]
Caption: A simplified representation of the fragmentation-recombination pathway in the Doebner-von Miller reaction.
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene
-
Sodium Hydroxide solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place aniline (1.0 mole) and concentrated hydrochloric acid (2.5 moles). Heat the mixture to 100°C.
-
Slowly add a solution of crotonaldehyde (1.2 moles) in toluene from the dropping funnel over 2-3 hours while maintaining the temperature at 100°C.
-
After the addition is complete, continue heating at 100°C for another 6-8 hours.
-
Cool the reaction mixture and make it strongly alkaline by the addition of a concentrated sodium hydroxide solution.
-
Perform steam distillation to isolate the crude 2-methylquinoline.
-
Separate the organic layer, dry it over anhydrous potassium carbonate, and purify by vacuum distillation.
| Reactant/Catalyst | Role | Key Consideration |
| Aniline | Starting material | The nature of substituents will determine the final product. |
| α,β-Unsaturated Carbonyl | Provides the carbon backbone for the pyridine ring | Can be generated in situ from an aldol condensation of two carbonyl compounds (Beyer method).[7] |
| Acid Catalyst (e.g., HCl) | Promotes condensation and cyclization steps | Lewis acids such as tin tetrachloride can also be used.[7] |
The Combes Quinoline Synthesis (1888)
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[10][11]
The reaction proceeds in two main stages. First, the aniline condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[2] The second stage involves the acid-catalyzed intramolecular electrophilic cyclization of the enamine onto the aromatic ring, followed by dehydration to yield the quinoline product.[10] The use of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, is crucial for the cyclization step, which is often the rate-determining step.[10][11] The regioselectivity of the cyclization is influenced by both steric and electronic effects of substituents on the aniline and the β-diketone.[10]
Caption: Mechanism of the Combes quinoline synthesis.
Materials:
-
Aniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid (100 mL) in an ice bath.
-
Slowly add a pre-mixed solution of aniline (0.5 mole) and acetylacetone (0.5 mole) to the cold sulfuric acid with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it on a water bath at 80-90°C for 30 minutes.
-
Pour the hot mixture onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the organic extract with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude 2,4-dimethylquinoline by vacuum distillation.
The Friedländer Synthesis (1882)
The Friedländer synthesis is a versatile method for preparing quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12] The reaction can be catalyzed by either acids or bases.[13]
Two primary mechanistic pathways are proposed for the Friedländer synthesis. In the first, an aldol-type condensation occurs between the two carbonyl compounds, followed by cyclization through the formation of a Schiff base. Alternatively, the initial step can be the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type condensation.[12] The choice of catalyst (acid or base) can influence the reaction pathway and rate. Acid catalysts, such as p-toluenesulfonic acid or Lewis acids, activate the carbonyl group towards nucleophilic attack.[13] Base catalysts promote the formation of an enolate from the α-methylene compound, which then acts as the nucleophile.
Caption: Two possible mechanistic pathways for the Friedländer synthesis.
Materials:
-
2-Aminobenzophenone
-
Acetophenone
-
Potassium hydroxide
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone (0.1 mole) and acetophenone (0.12 mole) in ethanol (150 mL).
-
Add powdered potassium hydroxide (0.2 mole) to the solution.
-
Reflux the mixture for 4 hours.
-
After cooling, pour the reaction mixture into a large volume of water.
-
The solid product that precipitates is collected by filtration.
-
Recrystallize the crude 2-phenylquinoline from ethanol to obtain the purified product.
The Gould-Jacobs Reaction (1939)
The Gould-Jacobs reaction is a key method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and diethyl ethoxymethylenemalonate (DEEM) or similar reagents.[4][14]
The reaction begins with a nucleophilic substitution of the ethoxy group of DEEM by the aniline, forming an anilinomethylenemalonate intermediate. This is followed by a high-temperature thermal cyclization via a 6-electron electrocyclization to form the quinoline ring.[4][14] Subsequent hydrolysis of the ester group and decarboxylation yields the 4-hydroxyquinoline.[14] The high temperature required for the cyclization step is a critical experimental parameter, and modern protocols often employ microwave irradiation to achieve this efficiently.[15]
Caption: The multi-step sequence of the Gould-Jacobs reaction.
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial
-
Microwave synthesis system
-
Ice-cold acetonitrile
Procedure:
-
To a 2.5 mL microwave vial, add aniline (2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (6.0 mmol), which acts as both reagent and solvent.[16]
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the mixture to 300°C and hold for 5-10 minutes.[14]
-
After the reaction is complete, cool the vial to room temperature, which should cause the product to precipitate.
-
Filter the solid product and wash it with a small amount of ice-cold acetonitrile to remove unreacted DEEM.[16]
-
Dry the resulting solid under vacuum.
| Parameter | Classical Heating | Microwave-Assisted |
| Temperature | ~250°C | 250-300°C |
| Time | Several hours | 5-20 minutes |
| Yield | Often low to moderate | Generally higher |
| Solvent | High-boiling solvents (e.g., diphenyl ether) | Often solvent-free or excess reagent as solvent |
Other Notable Classical Syntheses
-
Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. The reaction conditions determine the product: at lower temperatures, 4-hydroxyquinolines are formed (Conrad-Limpach), while at higher temperatures, 2-hydroxyquinolines are the major product (Knorr).[12][16][17]
-
Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[18][19]
-
Niementowski Quinoline Synthesis: Similar to the Pfitzinger reaction, this method uses anthranilic acids and carbonyl compounds to form γ-hydroxyquinoline derivatives.[20][21]
The Modern Era: Innovations in Quinoline Synthesis
While the classical methods remain valuable, modern organic synthesis has driven the development of more efficient, versatile, and environmentally friendly approaches to quinoline synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate many organic reactions, including the synthesis of quinolines.[22] As demonstrated in the Gould-Jacobs protocol above, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions by minimizing byproduct formation.[15]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a one-pot procedure to form a complex product, have revolutionized synthetic chemistry.[5] Several MCRs have been developed for the synthesis of quinolines, offering high atom economy and rapid access to diverse libraries of compounds.[18]
A prominent example is the Povarov reaction , an aza-Diels-Alder reaction involving an aniline, an aldehyde, and an activated alkene or alkyne to produce tetrahydroquinolines, which can then be oxidized to quinolines.[23][24]
Materials:
-
Fmoc-protected 4-amino-(L)-phenylalanine
-
4-Octylbenzaldehyde
-
Phenylacetylene
-
Chloranil
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Chloroform
-
Molecular sieves
Procedure:
-
Synthesize the aldimine by reacting Fmoc-protected 4-amino-(L)-phenylalanine with 4-octylbenzaldehyde.[25]
-
In a reaction vessel, dissolve the aldimine (1 equivalent), phenylacetylene (3 equivalents), and chloranil (1.1 equivalents) in chloroform.
-
Add 3 Å molecular sieves and BF₃·OEt₂ (1.5 equivalents) to the solution.
-
Stir the reaction mixture at 60°C for 16 hours.[25]
-
Filter the reaction mixture to remove the molecular sieves and dilute with dichloromethane.
-
Wash the organic solution sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired quinoline product.[25]
Conclusion
The journey of quinoline synthesis, from its origins in the analysis of coal tar to the sophisticated multicomponent reactions of today, reflects the broader evolution of organic chemistry. The classical named reactions, born out of the necessity to construct this vital heterocyclic core, not only provided access to a wealth of new compounds but also laid the conceptual framework for understanding reaction mechanisms and the interplay of structure and reactivity. Modern methods, with their emphasis on efficiency, atom economy, and sustainability, continue to build upon this legacy, enabling the rapid and diverse synthesis of quinoline derivatives for the ever-expanding needs of drug discovery and materials science. For the contemporary researcher, a deep understanding of both the classical foundations and modern innovations is indispensable for navigating the rich and rewarding landscape of quinoline chemistry.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. iipseries.org [iipseries.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06744J [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
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- 23. jocpr.com [jocpr.com]
- 24. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 25. An aza-Diels–Alder route to quinoline-based unnatural amino acids and polypeptide surrogates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04783J [pubs.rsc.org]
An In-depth Technical Guide to 6-Chloro-8-methylquinoline: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 6-chloro-8-methylquinoline, a substituted quinoline of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental molecular properties, detailed synthetic methodologies, robust characterization techniques, and explore its potential applications, particularly within the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical sciences who require a deep, practical understanding of this compound.
Core Molecular and Physical Properties
This compound is a heterocyclic aromatic compound built upon a quinoline scaffold. The presence of a chloro group at the 6-position and a methyl group at the 8-position imparts specific physicochemical characteristics that influence its reactivity and potential biological activity.
The fundamental properties of this compound are summarized in the table below, providing a foundational dataset for any experimental work.
| Property | Value | References |
| Molecular Formula | C₁₀H₈ClN | [1][2][3][4] |
| Molecular Weight | 177.63 g/mol | [1][2][4] |
| CAS Number | 19655-50-6 | [1][2][3][4] |
| Appearance | White Solid | [5] |
| Melting Point | 65-67°C | [5] |
| Boiling Point | 294.7 ± 20.0 °C at 760 mmHg | [3] |
| Density | 1.225 g/cm³ | [3] |
| Flash Point | 160.0 ± 7.4 °C | [3] |
| Refractive Index | 1.635 | [3] |
These properties are critical for predicting the compound's behavior in various solvents, its volatility, and for establishing safe handling and storage procedures. The compound should be stored at room temperature in a dry, well-ventilated place, away from incompatible materials.[3]
Synthesis of this compound: The Skraup Reaction
The synthesis of this compound can be efficiently achieved via a modification of the classical Skraup synthesis. This electrophilic aromatic substitution reaction involves the reaction of an aniline derivative with glycerol in the presence of an acid catalyst and an oxidizing agent. In this specific synthesis, 4-chloro-2-methylaniline serves as the key starting material.
The causality behind this choice of starting material is logical: the 4-chloro and 2-methyl substitution pattern on the aniline ring directly dictates the final positions of the chloro and methyl groups on the resulting quinoline ring system. Nitrobenzene is often employed as both a solvent and an oxidizing agent in this reaction.
Experimental Protocol:
A detailed, step-by-step methodology for the synthesis of this compound is provided below.[4] This protocol has been demonstrated to produce the target compound in high yield.
Step 1: Reaction Setup
-
To a stirred solution of 4-chloro-2-methylaniline (100 grams, 0.706 mole) and glycerol (260 grams, 2.82 mole) in nitrobenzene (200 mL), cautiously add concentrated sulfuric acid (200 mL) dropwise at room temperature.
Step 2: Heating and Reflux
-
Slowly heat the reaction mixture to 140°C. A vigorous exothermic reaction is typically observed, with the temperature potentially rising to the reflux temperature of approximately 200°C.
-
Maintain the reaction at 140°C and continue stirring for 6 hours.
Step 3: Reaction Monitoring
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.
Step 4: Quenching and Neutralization
-
After completion, cool the reaction mass to room temperature and stir overnight.
-
Quench the reaction by pouring it onto chilled water (5 L).
-
Adjust the pH to approximately 9 using a 40% aqueous sodium hydroxide solution.
Step 5: Extraction
-
Add ethyl acetate (3 L) to the mixture and stir for 30 minutes.
-
Filter the resulting solution through a celite bed to remove any solid impurities.
-
Separate the organic layer and extract the aqueous phase with ethyl acetate (5 x 2 L).
Step 6: Washing and Drying
-
Combine all organic layers (approximately 13 L) and wash with water (3 L) followed by a brine solution (3 L).
-
Dry the organic phase over anhydrous sodium sulfate.
Step 7: Concentration and Purification
-
Concentrate the organic layer under reduced pressure to obtain the crude residue.
-
Purify the crude product by flash chromatography using a mixture of ethyl acetate and n-hexane (5:95) as the eluent.
Expected Yield: 100.8 grams (80%) of this compound.[4]
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Structural Characterization and Validation
To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is essential. The following data serves as a reference for the validation of the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (δ ppm): 2.82 (3H, s), 7.43 - 7.46 (1H, m), 7.55 (1H, s), 7.67 - 7.68 (1H, d, J = 1.96 Hz), 8.06 - 8.08 (1H, dd, J = 8.28, 1.56 Hz), 8.94 - 8.95 (1H, m)[4]
The singlet at 2.82 ppm corresponds to the three protons of the methyl group at the 8-position. The remaining signals in the aromatic region are consistent with the substituted quinoline ring structure.
Mass Spectrometry (MS)
-
Mass (m/z): 178.2 (M+H)⁺, 180.2 (M+H)⁺[4]
The presence of two major peaks with a mass difference of approximately 2 amu and a relative intensity ratio of about 3:1 is a characteristic isotopic pattern for a compound containing one chlorine atom, further confirming the successful synthesis of this compound.
Potential Applications in Drug Development
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities. They form the core structure of numerous approved drugs and are considered privileged scaffolds in medicinal chemistry.
The introduction of a chloro substituent can enhance the binding affinity of a molecule to its biological target through halogen bonding and can also improve its overall pharmacokinetic profile.[6] The quinoline core itself can act as a mimic of the purine ring of ATP, making its derivatives promising candidates for kinase inhibitors.[6]
While specific applications for this compound are still emerging, its structural similarity to other bioactive quinolines suggests its potential as a valuable building block in the synthesis of novel therapeutic agents. For instance, related 8-hydroxyquinoline derivatives have shown a broad spectrum of biological activities, including anticancer, antifungal, and neuroprotective effects.[7][8] The chloro and methyl substitutions on this particular scaffold provide unique steric and electronic properties that can be exploited in the design of new drug candidates targeting a variety of diseases.
Logical Relationship Diagram:
Caption: Role of this compound in drug discovery.
Conclusion
This compound is a readily synthesizable and well-characterizable heterocyclic compound. Its defined molecular and physical properties, coupled with a robust synthetic protocol, make it an accessible building block for further chemical exploration. The structural motifs present in this molecule suggest a high potential for its application in the development of novel kinase inhibitors and other therapeutic agents, warranting further investigation by the scientific community.
References
- Drug Delivery. (2024, January 15). CAS:19655-50-6|this compound.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its derivatives: Synthesis and applications. Research & Reviews: Journal of Chemistry, 3(3), 1-10.
- Yadav, P., Lal, K., & Kumar, A. (2021). Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. ResearchGate.
- Abbas, S. Y., El-Bayouki, K. A., & El-Sayed, M. A. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(10), 2548.
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- 8. researchgate.net [researchgate.net]
The Synthetic Versatility of the C6-Chloro Group in 6-Chloro-8-methylquinoline: A Guide for Advanced Chemical Synthesis
An In-depth Technical Guide
Abstract
6-Chloro-8-methylquinoline is a pivotal heterocyclic building block, offering a strategic entry point for the synthesis of complex molecular architectures in medicinal chemistry and materials science. The reactivity of its C-Cl bond is the cornerstone of its synthetic utility, enabling a wide array of functionalizations. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of the chloro group at the 6-position. We delve into the primary transformation pathways—nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions—offering mechanistic insights, field-proven experimental protocols, and a comparative analysis of catalytic systems to empower researchers in drug development and synthetic chemistry.
Introduction: The Strategic Importance of this compound
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1] this compound, a substituted quinoline, presents a unique combination of features: the electron-deficient quinoline ring, a reactive chloro handle on the carbocyclic portion, and a methyl group at the 8-position that introduces specific steric and electronic perturbations.
The C6-chloro group is the primary site of reactivity, acting as a versatile leaving group. Its transformation is key to building molecular diversity, allowing for the introduction of various functional groups to modulate the physicochemical and pharmacological properties of the resulting compounds.[2] Understanding the principles that govern the reactivity of this C-Cl bond is therefore essential for its effective utilization in complex synthesis.
Physicochemical Properties and Structural Data
A foundational understanding begins with the molecule's basic properties.
| Property | Value | Reference |
| CAS Number | 19655-50-6 | [3][4] |
| Molecular Formula | C₁₀H₈ClN | [3][4] |
| Molecular Weight | 177.63 g/mol | [3][4] |
| Appearance | Data not specified; likely a solid at room temperature. | |
| Storage | Room Temperature | [5] |
The Electronic and Steric Landscape
The reactivity of the chloro group at the C6 position is a direct consequence of the electronic and steric environment of the this compound scaffold.
Electronic Effects
The quinoline ring system is inherently electron-deficient due to the electronegativity of the nitrogen atom in the heterocyclic ring.[6] This electron-withdrawing nature is crucial as it activates the entire aromatic system, particularly the carbocyclic ring, towards certain reaction types.
-
Activation for Nucleophilic Attack: The overall electron deficiency of the quinoline nucleus makes the ring more susceptible to attack by nucleophiles, a key requirement for Nucleophilic Aromatic Substitution (SNAr) reactions.[7][8] The nitrogen atom acts as a powerful electron sink, stabilizing the negatively charged intermediate formed during the reaction.[9]
-
Influence on the C-Cl Bond: The chloro group is situated on the benzene portion of the scaffold. While not directly conjugated to the nitrogen in the same way as a C2 or C4 substituent, the inductive and resonance effects of the fused pyridine ring still render the C6 position sufficiently electrophilic for substitution reactions.
Steric Considerations
The methyl group at the C8 position is a defining feature of this molecule. Its proximity to the nitrogen atom and the C7 position introduces steric hindrance that can influence the approach of reagents. However, the C6 position is relatively unencumbered. This steric accessibility, compared to the more crowded peri-position at C8, makes the C6-Cl bond a prime target for substitution and cross-coupling reactions.[6]
Key Transformation Pathways of the C6-Chloro Group
The C6-Cl bond is robust enough to serve as a stable scaffold component, yet reactive enough to undergo a variety of powerful chemical transformations under specific catalytic conditions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of haloarene chemistry, proceeding via an addition-elimination mechanism. This pathway is particularly relevant for heteroaromatic systems like quinoline, which are activated towards nucleophilic attack.[7]
Mechanism: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chloro group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[9][10] The aromaticity of the ring is temporarily broken. In the subsequent step, the leaving group (chloride) is eliminated, and aromaticity is restored. The electron-withdrawing quinoline nitrogen is critical for stabilizing the Meisenheimer intermediate, thereby facilitating the reaction.[8]
Sources
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Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Chloro-8-methylquinoline Derivatives for Anticancer Screening
Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology
The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, antimicrobial, and, most notably for this guide, anticancer properties.[1][2] The structural rigidity of the quinoline core, combined with its capacity for diverse functionalization, allows for the precise spatial orientation of pharmacophoric groups, enabling targeted interactions with various biological macromolecules.
The incorporation of a chlorine atom at the 6-position and a methyl group at the 8-position of the quinoline scaffold creates a unique electronic and steric profile. The 6-chloro substituent serves as a key reactive handle for introducing molecular diversity through modern cross-coupling reactions, while the 8-methyl group can influence the molecule's conformation and metabolic stability. This strategic substitution pattern makes 6-chloro-8-methylquinoline a promising starting point for the development of novel anticancer agents.[3][4]
This technical guide provides a comprehensive, in-depth overview of the synthesis of this compound and its subsequent derivatization. It further details standardized protocols for the in vitro screening of these novel derivatives for anticancer activity, providing researchers in drug discovery and development with a robust framework for their investigations.
Part 1: Synthesis of the this compound Core
The foundational step in this workflow is the construction of the this compound scaffold. The Skraup synthesis, a classic and reliable method for quinoline synthesis, is particularly well-suited for this purpose.[5] This reaction involves the cyclization of an aniline derivative with glycerol in the presence of a strong acid and an oxidizing agent.
Causality in Experimental Design: The Skraup Synthesis
The choice of the Skraup synthesis is predicated on its efficiency in forming the quinoline ring system from readily available starting materials. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with 4-chloro-2-methylaniline. Subsequent acid-catalyzed cyclization and oxidation yield the desired quinoline. The use of an oxidizing agent like nitrobenzene is crucial for the final aromatization step.[5]
Protocol 1: Skraup Synthesis of this compound
Materials:
-
4-chloro-2-methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene
-
Ferrous sulfate (FeSO₄) (optional, as a moderator)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, combine 4-chloro-2-methylaniline and glycerol.
-
Acid Addition: Slowly add concentrated sulfuric acid to the mixture with vigorous stirring. The addition is highly exothermic and should be performed in an ice bath to control the temperature.
-
Addition of Oxidizing Agent: Add nitrobenzene to the reaction mixture. If the reaction is known to be overly vigorous, a small amount of ferrous sulfate can be added as a moderator.
-
Heating: Gradually heat the reaction mixture in an oil bath to 130-140°C. The reaction is typically exothermic and may require careful temperature management. Maintain this temperature for 3-4 hours.
-
Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Part 2: Derivatization of the this compound Scaffold
The chlorine atom at the 6-position of the quinoline ring is a versatile handle for introducing a wide array of substituents, thereby enabling the exploration of the structure-activity relationship (SAR) of this compound class. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are powerful tools for this purpose.[6]
Caption: Overall workflow from synthesis to anticancer screening.
Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-8-methylquinoline Derivatives
The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is ideal for introducing a variety of aryl and heteroaryl substituents at the 6-position of the quinoline core.
Causality in Experimental Design: The choice of a palladium catalyst and a suitable ligand is critical for the success of the Suzuki-Miyaura coupling. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is required for the transmetalation step. The reaction conditions, including solvent and temperature, are optimized to ensure efficient coupling and minimize side reactions.[6]
Protocol 2: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Heating: Heat the reaction mixture to 80-100°C under an inert atmosphere and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-8-methylquinoline derivative.
Buchwald-Hartwig Amination for the Synthesis of 6-Amino-8-methylquinoline Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is instrumental in synthesizing a wide range of N-arylated compounds.
Causality in Experimental Design: Similar to the Suzuki-Miyaura coupling, the choice of the palladium catalyst and ligand is crucial for the Buchwald-Hartwig amination. Sterically hindered phosphine ligands are often employed to promote the reductive elimination step of the catalytic cycle. A strong base is required to deprotonate the amine, making it a more potent nucleophile.
Protocol 3: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a flame-dried Schlenk flask.
-
Addition of Reactants: Add this compound, the amine (1.2 equivalents), and the solvent.
-
Heating: Heat the reaction mixture to 80-110°C under an inert atmosphere for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Washing and Drying: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel to yield the desired 6-amino-8-methylquinoline derivative.
Part 3: In Vitro Anticancer Screening
Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their anticancer activity. A standard and widely accepted method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Causality in Experimental Design: The MTT Assay
The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This colorimetric assay provides a quantitative measure of the cytotoxic effects of the synthesized compounds.
Caption: Step-by-step workflow of the MTT assay.
Protocol 4: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.
Data Presentation and Interpretation
The results of the anticancer screening should be presented in a clear and concise manner to facilitate the analysis of structure-activity relationships.
Table 1: Representative Anticancer Activity of 6-Aryl-8-methylquinoline Derivatives
| Compound ID | Aryl Substituent (at C6) | Cancer Cell Line | IC₅₀ (µM) |
| 1a | Phenyl | MCF-7 | 15.2 |
| 1b | 4-Methoxyphenyl | MCF-7 | 8.5 |
| 1c | 4-Chlorophenyl | MCF-7 | 12.8 |
| 1d | Phenyl | A549 | 20.1 |
| 1e | 4-Methoxyphenyl | A549 | 11.3 |
| 1f | 4-Chlorophenyl | A549 | 18.7 |
| Doxorubicin | - | MCF-7 | 0.9 |
| Doxorubicin | - | A549 | 1.2 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only.
Table 2: Representative Anticancer Activity of 6-Amino-8-methylquinoline Derivatives
| Compound ID | Amino Substituent (at C6) | Cancer Cell Line | IC₅₀ (µM) |
| 2a | Morpholinyl | MCF-7 | 25.4 |
| 2b | Anilinyl | MCF-7 | 18.9 |
| 2c | N-methylpiperazinyl | MCF-7 | 22.1 |
| 2d | Morpholinyl | A549 | 30.5 |
| 2e | Anilinyl | A549 | 23.7 |
| 2f | N-methylpiperazinyl | A549 | 28.3 |
| Doxorubicin | - | MCF-7 | 0.9 |
| Doxorubicin | - | A549 | 1.2 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only.
Interpretation of Results:
The IC₅₀ values obtained from the MTT assay allow for a quantitative comparison of the cytotoxic potency of the synthesized derivatives. By comparing the IC₅₀ values of different derivatives, researchers can begin to establish a structure-activity relationship (SAR). For example, in Table 1, the introduction of an electron-donating methoxy group at the para-position of the aryl ring (Compound 1b and 1e) appears to enhance anticancer activity compared to the unsubstituted phenyl ring (Compound 1a and 1d). This type of analysis is crucial for guiding the design of future generations of more potent anticancer agents.
Conclusion
The this compound scaffold is a versatile and promising platform for the development of novel anticancer agents. The synthetic protocols detailed in this guide, from the initial Skraup synthesis of the core to its derivatization via Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide a robust framework for creating a diverse library of compounds. The subsequent in vitro screening using the MTT assay allows for the reliable determination of their cytotoxic potential. By systematically synthesizing and evaluating these derivatives, researchers can elucidate critical structure-activity relationships, paving the way for the rational design of more effective and selective cancer therapeutics.
References
- ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. [Link]
- Pahuja, R., & Kumar, N. (2022). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Organic Synthesis, 19(6), 633-653. [Link]
- Serafin, K., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(22), 7890. [Link]
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
- Wikipedia. (n.d.).
- Chen, J., et al. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry, 49(12), 6561-6567. [Link]
- ResearchGate. (n.d.).
- ACS Green Chemistry Institute. (n.d.).
- Asif, M. (2015). Structure-activity relationship of anticancer drug candidate quinones. Mini reviews in medicinal chemistry, 15(14), 1147-1163. [Link]
- Sommer, B., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(6), 4646-4671. [Link]
- Ciesielska, A., et al. (2014). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. Acta poloniae pharmaceutica, 71(2), 249-256. [Link]
- da Silva, A. C. S., et al. (2024).
- ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
- Goud, V., et al. (2023). Synthesis of Palladium-Catalysed C-C Bond Forming 5-Chloro Quinolines via Suzuki-Miyaura Coupling; Anti-Pancreatic Cancer Screening on PANC-1 Cell Lines. Chemistry & Biodiversity, 20(1), e202200622. [Link]
- Popova, Y., et al. (2022).
- Ribeiro, C. I. A., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 242, 112165. [Link]
- ResearchGate. (n.d.).
- Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry, 15(14), 4880-4885. [Link]
- ResearchGate. (n.d.). Synthesis and cytotoxicity evaluation of 2-Aryl-7,8-Dihydroquinolin-6(5H)-Ones. [Link]
- ResearchGate. (n.d.). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
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The Versatile Scaffold: 6-Chloro-8-methylquinoline in Modern Medicinal Chemistry
Introduction: The Quinoline Core in Drug Discovery
The quinoline scaffold, a fusion of a benzene and a pyridine ring, stands as a "privileged structure" in the realm of medicinal chemistry.[1][2] Its unique electronic and structural properties allow for a diverse range of interactions with biological macromolecules, making it a cornerstone in the development of numerous therapeutic agents.[3][4] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[5][6] The strategic functionalization of the quinoline ring is a key approach for modulating the bioactivity, selectivity, and pharmacokinetic profiles of these compounds.[7]
This guide focuses on a particularly promising, yet underexplored, member of this family: 6-Chloro-8-methylquinoline . The presence of a chloro group at the 6-position and a methyl group at the 8-position offers a unique combination of electronic and steric features, providing a versatile platform for the synthesis of novel bioactive molecules. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes and protocols for the utilization of this compound in medicinal chemistry.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to designing effective synthetic strategies and interpreting biological data.
| Property | Value | Reference |
| CAS Number | 19655-50-6 | [8] |
| Molecular Formula | C₁₀H₈ClN | [8] |
| Molecular Weight | 177.63 g/mol | [8] |
| Appearance | Not specified, likely a solid | |
| Solubility | Expected to be soluble in common organic solvents | |
| pKa | The pyridine nitrogen is weakly basic | [3] |
Synthesis of the this compound Scaffold
The construction of the this compound core is a critical first step. A reliable and scalable synthesis is paramount for its utility in drug discovery programs. The Skraup synthesis, a classic method for quinoline synthesis, has been successfully adapted for this purpose.[8]
Protocol: Skraup Synthesis of this compound[8]
This protocol describes the synthesis of this compound from 4-chloro-2-methylaniline and glycerol.
Materials:
-
4-Chloro-2-methylaniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (40% aqueous solution)
-
Ethyl Acetate
-
Water
-
Brine solution
-
Sodium Sulfate (anhydrous)
-
Silica gel for flash chromatography
-
Ethyl acetate/n-hexane (5:95)
Procedure:
-
To a stirred solution of 4-chloro-2-methylaniline (100 grams, 0.706 mole) and glycerol (260 grams, 2.82 mole) in nitrobenzene (200 mL), slowly add concentrated sulfuric acid (200 mL) dropwise at room temperature.
-
Carefully heat the reaction mixture to 140 °C. A vigorous exothermic reaction will occur, and the temperature may rise to the reflux temperature of the mixture (~200 °C).
-
Maintain the reaction mixture at 140 °C and stir for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and stir overnight.
-
Quench the reaction by carefully pouring it into 5 L of chilled water.
-
Adjust the pH of the aqueous mixture to ~9 using a 40% aqueous sodium hydroxide solution.
-
Add 3 L of ethyl acetate to the mixture and stir for 30 minutes.
-
Filter the resulting solution through a celite bed to remove any insoluble material.
-
Separate the organic layer. Extract the aqueous phase five times with 2 L of ethyl acetate each time.
-
Combine all the organic layers (approximately 13 L) and wash with 3 L of water, followed by 3 L of brine solution.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under vacuum to obtain the crude product.
-
Purify the crude residue by flash chromatography on silica gel using a 5:95 mixture of ethyl acetate and n-hexane as the eluent to afford the title compound.
Expected Yield: Approximately 80%.[8]
Characterization Data:
-
¹H NMR (δ ppm): 2.82 (3H, s), 7.43 - 7.46 (1H, m), 7.55 (1H, s), 7.67 - 7.68 (1H, d, J = 1.96 Hz), 8.06 - 8.08 (1H, dd, J = 8.28, 1.56 Hz), 8.94 - 8.95 (1H, m).[8]
-
Mass (m/z): 178.2 (M+H)⁺, 180.2 (M+H)⁺.[8]
Medicinal Chemistry Applications and Derivatization Strategies
The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of derivatives with potential therapeutic applications. The chloro and methyl substituents, along with the quinoline ring itself, offer multiple sites for chemical modification.
Application in Anticancer Drug Discovery
The quinoline core is a well-established pharmacophore in the design of anticancer agents, particularly kinase inhibitors.[2] These compounds often act as ATP mimetics, binding to the ATP-binding pocket of kinases and inhibiting their activity. The 6-chloro substituent can enhance binding affinity through halogen bonding and improve the pharmacokinetic profile of the resulting compounds.
Derivatives of this compound are anticipated to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Two of the most relevant pathways are:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer.
-
EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades that promote cell proliferation and survival.
Caption: Potential inhibition of EGFR and PI3K/Akt/mTOR signaling pathways by this compound derivatives.
Protocols for Derivatization
The strategic modification of the this compound scaffold is key to developing potent and selective drug candidates. The following protocols are based on established methodologies for analogous quinoline derivatives and can be adapted for this specific scaffold.
While this compound does not have a leaving group at the 4-position, a common strategy for functionalizing quinolines involves the introduction of a chloro or bromo group at this position, followed by SNAr. For instance, derivatives of 4-chloro-8-methylquinolin-2(1H)-one have been synthesized and their 4-chloro group substituted with various nucleophiles.[9]
Conceptual Workflow:
Caption: Conceptual workflow for the functionalization of the 4-position of this compound via SNAr.
General Procedure:
-
Chlorination: Convert a 4-hydroxy-6-chloro-8-methylquinoline intermediate to the 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Nucleophilic Substitution: In a round-bottom flask, dissolve the 4,6-dichloro-8-methylquinoline (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Add the desired amine (1.1-2 equivalents).
-
Optionally, add a base (e.g., potassium carbonate, triethylamine) to scavenge the HCl byproduct.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
The chloro group at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of aryl or heteroaryl moieties.
Conceptual Workflow:
Caption: Conceptual workflow for the Suzuki-Miyaura cross-coupling reaction on this compound.
General Procedure:
-
To a degassed reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Application in Antimicrobial Drug Discovery
Quinoline derivatives have a long history as antimicrobial agents. The 6-chloroquinoline scaffold, in particular, has been incorporated into various compounds with antibacterial and antifungal activity.[3] For instance, derivatives of 6-chloro-2-methyl-4-phenylquinoline have been synthesized and evaluated for their antimicrobial properties.[3]
These chalcone-like derivatives have been synthesized and screened for their activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal organisms. This demonstrates a direct application of a closely related scaffold in the development of novel antimicrobial agents.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on a broad series of this compound derivatives are not extensively available, valuable insights can be drawn from related quinoline analogs. The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For instance, in a series of 7-fluoro-4-anilinoquinoline derivatives, the nature of the substituent on the aniline ring at the 4-position played a crucial role in their antiproliferative activity.
Conclusion and Future Perspectives
This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its strategic substitution pattern provides a unique starting point for the synthesis of diverse libraries of compounds with potential applications in oncology and infectious diseases. The synthetic protocols and conceptual workflows outlined in this guide, based on established methodologies for analogous compounds, provide a solid foundation for initiating drug discovery programs centered on this promising heterocyclic core. Further exploration of the chemical space around this compound, coupled with robust biological evaluation, is poised to unlock its full therapeutic potential.
References
- Quinoline: An
- An Overview: The biologically important quninoline deriv
- US6894062B1 - Quinoline derivatives - Google P
- 6-Chloroquinoline: A Privileged Scaffold in Modern Medicinal Chemistry - Benchchem.[2]
- This compound synthesis - ChemicalBook.[8]
- Biological activities of quinoline deriv
- Buy this compound-3-carboxylic acid | 948289-56-3 - Smolecule.[11]
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI.[9]
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC.[7]
- US10287265B2 - Enantiomers of 8-hydroxyquinoline derivatives and the synthesis thereof - Google P
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC.[13]
- US5700942A - Process for preparing quinoline bases - Google P
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI.[15]
- (PDF)
- This compound-3-CARBOXYLIC ACID - Crescent Chemical Company.[17]
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES - European P
- PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES - European Patent Office - EP 1294694 B1 - Googleapis.com.[4]
- Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed.
- Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed.[6]
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- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
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Protocol for Nucleophilic Substitution Reactions on 6-Chloro-8-methylquinoline: Mechanisms, Methods, and Practical Guidance
An Application Guide for Researchers
Abstract
6-Chloro-8-methylquinoline is a key heterocyclic scaffold in medicinal chemistry and materials science. Its functionalization is critical for developing novel compounds with tailored biological and physical properties. This document provides a comprehensive guide to performing nucleophilic substitution reactions at the C6 position. We delve into the mechanistic underpinnings of both classical Nucleophilic Aromatic Substitution (SNAr) and modern transition-metal-catalyzed cross-coupling reactions. Detailed, field-proven protocols for the substitution of the C6-chloro group with amine, alcohol, and thiol nucleophiles are presented, emphasizing the rationale behind procedural choices to ensure experimental success and reproducibility.
Introduction and Strategic Overview
The quinoline nucleus is a privileged structure in drug discovery, appearing in numerous pharmaceuticals. The ability to selectively and efficiently modify its substitution pattern is paramount for structure-activity relationship (SAR) studies. This compound offers a reactive handle—the C6 chlorine atom—for introducing diverse functionalities via nucleophilic substitution.
The choice of methodology for substituting the chloro group depends critically on the nucleophile's reactivity and the desired reaction conditions. Two primary strategies are employed:
-
Nucleophilic Aromatic Substitution (SNAr): This classical pathway involves the direct attack of a potent nucleophile on the electron-deficient quinoline ring. It is typically favored for highly activated systems or with very strong nucleophiles. The inherent electron-withdrawing nature of the quinoline nitrogen atom activates the ring system toward such attacks.[1][2][3]
-
Transition-Metal-Catalyzed Cross-Coupling: For less reactive nucleophiles, particularly secondary amines, phenols, and thiols, palladium- or copper-catalyzed methods are indispensable. The Buchwald-Hartwig amination (for C-N bonds) and the Ullmann condensation (for C-O and C-S bonds) are the most prominent examples, offering broad substrate scope and milder conditions compared to classical methods.[4][5][6]
This guide will provide detailed protocols for both approaches, enabling researchers to select and execute the optimal strategy for their synthetic goals.
Reaction Mechanisms and Key Considerations
The Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7][8]
-
Addition Step (Rate-Determining): A strong nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][8] The negative charge is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing quinoline nitrogen.
-
Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction by stabilizing the Meisenheimer intermediate.[7][8] In this compound, the ring nitrogen acts as an activating group, facilitating the nucleophilic attack.
Caption: SNAr mechanism for this compound.
The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[4][9] It has largely replaced harsher traditional methods due to its high functional group tolerance and broad applicability.[4] The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form an amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is released, regenerating the active Pd(0) catalyst.
The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands being most effective at promoting the reductive elimination step.[5][10]
Caption: Generalized Buchwald-Hartwig catalytic cycle.
Experimental Protocols
Safety Precaution
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all reagents and solvents with care, consulting their Safety Data Sheets (SDS) before use.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon).
General Experimental Workflow
The following workflow is applicable to all protocols described below, with specific details adjusted for each reaction type.
Caption: Standard workflow for synthesis and purification.
Protocol 1: SNAr with an Aliphatic Amine (e.g., N-Methylpiperazine)
This protocol is effective for reactive secondary amines where high temperatures can drive the reaction without a catalyst.
Materials:
-
This compound (1.0 equiv)
-
N-Methylpiperazine (3.0-5.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Base (optional, for amine salts): K₂CO₃ or Cs₂CO₃ (2.0 equiv)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound.
-
Add the solvent (DMF or DMSO, approx. 0.1-0.2 M concentration relative to the substrate).
-
Add N-methylpiperazine. The use of excess amine serves as both the nucleophile and, in many cases, the acid scavenger.
-
Heat the reaction mixture to 120-150 °C. The optimal temperature must be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent product streaking) to afford the pure 8-methyl-6-(4-methylpiperazin-1-yl)quinoline.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This method is superior for a wide range of primary and secondary amines, including anilines, and generally proceeds under milder conditions than SNAr.[11][12]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or a G3/G4 pre-catalyst (1-2 mol%)
-
Ligand: Xantphos or BINAP (2-4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.4-2.0 equiv)
-
Solvent: Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under a stream of argon, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the combined filtrates in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Copper-Catalyzed Ullmann-Type C-O or C-S Coupling
The Ullmann condensation is a classic method for forming aryl-ether or aryl-thioether bonds, typically requiring a copper catalyst.[6][13] Modern protocols often use ligands to improve solubility and reaction rates.[14]
Materials:
-
This compound (1.0 equiv)
-
Phenol or Thiol (1.5 equiv)
-
Copper(I) Catalyst: CuI (10-20 mol%)
-
Ligand (optional but recommended): 8-Hydroxyquinoline or 1,10-Phenanthroline (20-40 mol%)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 equiv)
-
Solvent: DMF, DMSO, or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To an oven-dried flask, add CuI, the ligand (if used), the base, and this compound.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the phenol or thiol, followed by the anhydrous solvent.
-
Heat the reaction mixture to 110-160 °C. Ullmann-type reactions often require higher temperatures than their palladium-catalyzed counterparts.[6]
-
Monitor the reaction progress by TLC or LC-MS (typically 24-48 hours).
-
Work-up: Cool the reaction to room temperature. Filter the mixture through Celite® to remove insoluble copper salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate. For phenolic products, an initial wash with dilute NaOH(aq) can remove excess starting phenol. For thiophenolic products, avoid basic washes.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude material using flash column chromatography.
Summary of Reaction Conditions
The following table summarizes typical conditions for various nucleophilic substitution reactions on this compound.
| Nucleophile Class | Preferred Method | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Time |
| Aliphatic Amines | SNAr | None | Excess Amine | DMF, DMSO | 120-150 | 12-24 h |
| Aromatic Amines | Buchwald-Hartwig | Pd₂(dba)₃ (2) / Xantphos (4) | NaOtBu (1.5) | Toluene | 100-110 | 8-18 h |
| Phenols/Alcohols | Ullmann Condensation | CuI (10) / 8-OH-Quinoline (20) | K₃PO₄ (2.0) | NMP, DMF | 120-160 | 24-48 h |
| Thiols | Ullmann Condensation | CuI (10) / Phenanthroline (20) | K₂CO₃ (2.0) | DMF | 110-140 | 12-24 h |
References
- HETEROCYCLES, Vol. 36, No. 5, 1993. SYNTHESIS OF 6,7-DIHYDRO-8-(4-METHYL-1-PIPERAZINYL). [l]BENZOXEPIN0[4.5-r]QUlNOLINE.
- MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]
- Wikipedia.
- Name-Reaction.com.
- MDPI. Chemistry of Substituted Quinolinones. V.
- Wikipedia.
- Chemistry LibreTexts.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Chemistry Steps.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
- BYJU'S.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Dalal Institute.
- MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
- MDPI. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. [Link]
- Wikipedia.
- Taylor & Francis Online. Chemistry of Substituted Quinolinones. v.
- ThaiScience. Synthesis of 6/8-Methyl-2-(piperidin-1-yl)
- PubMed. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. [Link]
- Synthesis of Novel 5-(N-Substituted-Anilino)
- Organic Chemistry Portal. Ullmann Reaction. [Link]
- Chemistry LibreTexts. 16.
- Organic Chemistry Portal. An Efficient Synthesis of Phenol via CuI/8-Hydroxyquinoline-Catalyzed Hydroxylation of Aryl Halides and Potassium Hydroxide. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. name-reaction.com [name-reaction.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. An Efficient Synthesis of Phenol via CuI/8-Hydroxyquinoline-Catalyzed Hydroxylation of Aryl Halides and Potassium Hydroxide [organic-chemistry.org]
Application Notes and Protocols: 6-Chloro-8-methylquinoline as a Pivotal Intermediate for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically approved therapeutics. Within this privileged class of heterocycles, 6-chloro-8-methylquinoline emerges as a highly versatile and strategically functionalized intermediate for the development of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the synthesis, derivatization, and application of this compound in the discovery of novel anticancer agents. We will delve into the rationale behind its use, detailed synthetic protocols, and the critical signaling pathways targeted by its derivatives.
Introduction: The Strategic Advantage of the this compound Scaffold
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the quinoline core has proven to be an exceptional framework for designing such agents.[2]
The this compound scaffold offers several distinct advantages for the synthesis of kinase inhibitors:
-
Structural Mimicry: The quinoline ring system can effectively mimic the purine core of ATP, enabling competitive binding to the kinase ATP-binding site.
-
Vector for Chemical Elaboration: The chlorine atom at the 6-position and the methyl group at the 8-position provide orthogonal handles for chemical modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.
-
Enhanced Binding Affinity: The chloro substituent can participate in favorable halogen bonding interactions within the kinase active site, potentially increasing binding affinity and potency.[3]
-
Modulation of Physicochemical Properties: The strategic placement of the chloro and methyl groups influences the electronic and steric properties of the molecule, which can be fine-tuned to improve drug-like characteristics such as solubility and metabolic stability.
This guide will provide a comprehensive overview of the synthetic utility of this compound, from its initial synthesis to its elaboration into advanced kinase inhibitor candidates.
Synthesis of the Key Intermediate: this compound
The efficient synthesis of this compound is the crucial first step in any drug discovery campaign utilizing this scaffold. A reliable and scalable method is the Skraup synthesis, a classic and robust reaction for quinoline formation.[4]
Protocol 2.1: Skraup Synthesis of this compound
This protocol is adapted from established literature procedures.
Materials:
-
4-Chloro-2-methylaniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (40% aqueous solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Celite
-
Silica Gel for column chromatography
-
Hexane
Procedure:
-
To a stirred solution of 4-chloro-2-methylaniline (100 g, 0.706 mol) and glycerol (260 g, 2.82 mol) in nitrobenzene (200 mL), add concentrated sulfuric acid (200 mL) dropwise at room temperature.
-
Slowly heat the reaction mixture to 140 °C. A vigorous exothermic reaction may be observed.
-
Maintain the reaction at 140 °C for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and stir overnight.
-
Carefully quench the reaction mixture by pouring it into 5 L of chilled water.
-
Adjust the pH to ~9 using a 40% aqueous sodium hydroxide solution.
-
Add 3 L of ethyl acetate and stir for 30 minutes.
-
Filter the mixture through a bed of Celite.
-
Separate the organic layer and extract the aqueous phase with ethyl acetate (5 x 2 L).
-
Combine the organic layers, wash with water (3 L) and brine (3 L).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5:95) to afford the pure this compound.
Expected Yield: ~80%
Characterization Data:
| Parameter | Value |
| Molecular Formula | C₁₀H₈ClN |
| Molecular Weight | 177.63 g/mol |
| CAS Number | 19655-50-6 |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.95 (dd, J=4.2, 1.7 Hz, 1H), 8.08 (dd, J=8.3, 1.7 Hz, 1H), 7.68 (d, J=2.0 Hz, 1H), 7.55 (s, 1H), 7.45 (dd, J=8.3, 4.2 Hz, 1H), 2.82 (s, 3H) |
| Mass Spectrum (m/z) | 178.2 [M+H]⁺, 180.2 [M+H]⁺ |
Derivatization of this compound for Kinase Inhibitor Synthesis
The true utility of this compound lies in its potential for derivatization to access a diverse range of kinase inhibitor scaffolds. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), while the 8-methyl group can be functionalized through various C-H activation strategies or serve as a steric modulator.
Workflow 3.1: General Synthetic Strategy for Kinase Inhibitors
A common strategy for developing quinoline-based kinase inhibitors involves the introduction of a substituted aniline or other amine-containing fragments at a key position on the quinoline core. This can be followed by further modifications to optimize the structure-activity relationship (SAR).
Caption: Synthetic workflow for kinase inhibitors.
Protocol 3.1: Synthesis of a 4-Anilino-6-chloro-8-methylquinoline Scaffold
This protocol outlines a general procedure for the synthesis of a key intermediate for many kinase inhibitors.
Materials:
-
6-Chloro-8-methylquinolin-4-ol (can be synthesized from 4-chloro-2-methylaniline and diethyl malonate)
-
Phosphorus oxychloride (POCl₃)
-
Substituted aniline (e.g., 3-ethynylaniline)
-
Isopropanol
-
Triethylamine
Procedure:
-
Chlorination: Reflux 6-chloro-8-methylquinolin-4-ol with an excess of POCl₃ for 4 hours. After cooling, carefully pour the mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield 4,6-dichloro-8-methylquinoline.
-
Nucleophilic Aromatic Substitution: Dissolve the 4,6-dichloro-8-methylquinoline and a substituted aniline (1.1 equivalents) in isopropanol. Add a base such as triethylamine (1.5 equivalents) and reflux the mixture for 6-12 hours, monitoring by TLC.
-
Workup and Purification: After completion, cool the reaction mixture. The product may precipitate upon cooling. If so, filter the solid and wash with cold isopropanol. If not, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to obtain the desired 4-anilino-6-chloro-8-methylquinoline derivative.
Targeted Signaling Pathways and Structure-Activity Relationships
Derivatives of the this compound scaffold have the potential to target a range of kinases implicated in cancer progression. The specific kinase selectivity is determined by the nature of the substituents introduced onto the quinoline core.
Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK cascades, promoting cell proliferation and survival.[5] Many quinoline-based inhibitors are designed to target EGFR.
Caption: EGFR signaling pathway and inhibition.
Structure-Activity Relationship (SAR) Insights for EGFR Inhibitors:
-
4-Anilino Moiety: The nature of the substituent on the 4-anilino ring is critical for EGFR inhibitory activity. Small, hydrophobic groups at the meta-position of the aniline ring often enhance potency.
-
6-Position: The chloro group at the 6-position can be replaced with other functionalities via Suzuki or other cross-coupling reactions to explore additional binding interactions and modulate solubility.
-
8-Methyl Group: The 8-methyl group can provide a steric block, influencing the orientation of the inhibitor in the binding pocket and potentially enhancing selectivity.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, metabolism, and survival, and its hyperactivation is common in many cancers.[6] Quinoline and quinazoline derivatives have been developed as potent inhibitors of kinases within this pathway.[7]
Caption: PI3K/Akt/mTOR pathway and inhibition.
SAR Insights for PI3K/Akt/mTOR Pathway Inhibitors:
-
Heterocyclic Substituents: The introduction of various heterocyclic rings at the 4- or 6-positions of the quinoline core can lead to potent and selective PI3K inhibitors.
-
Morpholino Groups: The incorporation of morpholino moieties is a common strategy in the design of PI3K inhibitors, as they can improve solubility and pharmacokinetic properties.[7]
Quantitative Data of Representative Quinoline-Based Kinase Inhibitors
To provide a quantitative perspective on the potential of quinoline-based scaffolds, the following table summarizes the inhibitory activities of some representative compounds against various kinases. While not all are direct derivatives of this compound, they illustrate the potency achievable with this class of compounds.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 4-Anilinoquinoline-3-carbonitrile | EGFR | 7.5 | [3] |
| 3,6-Disubstituted Quinoline | c-Met | 9.3 | [3] |
| 4-Anilino-3-carboxyamide Quinoline | EGFR | 490 | [3] |
| Quinoline-based Src Inhibitor | Src | 44 | [8] |
| Quinoline-based mTOR Inhibitor | mTOR | 66 | [2] |
Conclusion and Future Directions
This compound is a valuable and versatile intermediate for the synthesis of novel kinase inhibitors. Its strategic substitution pattern provides a robust platform for the generation of diverse chemical libraries with the potential to target key oncogenic signaling pathways. The synthetic protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers engaged in the discovery and development of next-generation cancer therapeutics.
Future efforts should focus on the exploration of novel derivatization strategies for the this compound core, including the use of modern cross-coupling reactions and C-H activation techniques. The synthesis and screening of focused libraries based on this scaffold against a broad panel of kinases will undoubtedly lead to the identification of new and potent clinical candidates.
References
- U.S. Patent 6,894,062 B1. (2005). Quinoline derivatives.
- Australian Patent AU 2005206541 A1. (2005). Quinoline intermediates of receptor tyrosine kinase inhibitors and the synthesis thereof.
- U.S. Patent 9,388,160 B2. (2016). Quinazoline derivatives as kinases inhibitors and methods of use thereof.
- U.S. Patent 10,287,265 B2. (2019). Enantiomers of 8-hydroxyquinoline derivatives and the synthesis thereof.
- Fayad, S., et al. (2020). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. [Link]
- European Patent EP 0 412 848 A2. (1991). Quinoline derivatives, process for their preparation and their use as medicaments.
- U.S. Patent 8,637,543 B2. (2014). Quinoline derivatives as kinase inhibitors.
- Abdel-Ghani, T. M., et al. (2020). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Heliyon. [Link]
- El-Sayed, M. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
- Mohamed, M. F. A., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. [Link]
- Al-Hujaily, E. M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
- Fedorov, A. Y., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences. [Link]
- National Center for Biotechnology Information. (2010). Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes. In Probe Reports from the NIH Molecular Libraries Program. [Link]
- Helal, M. A., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry. [Link]
- Al-Majid, A. M. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
- El-Gamal, M. I., et al. (2018). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]
- Syngene International Ltd. (2023).
- Nakayama, K., et al. (2021). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. Journal of Medicinal Chemistry. [Link]
- European Patent EP 3 440 070 B1. (2024). MDR-reversing 8-hydroxy-quinoline derivatives.
- Al-Hujaily, E. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
Sources
- 1. US10287265B2 - Enantiomers of 8-hydroxyquinoline derivatives and the synthesis thereof - Google Patents [patents.google.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. US10647678B2 - Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity - Google Patents [patents.google.com]
Application Notes and Protocols for the Skraup Synthesis of 6-Chloro-8-methylquinoline
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a foundational structural motif in a vast array of pharmacologically active compounds and functional materials. Its presence in natural alkaloids like quinine, a potent antimalarial, spurred extensive research into the synthesis of quinoline derivatives. The Skraup synthesis, a classic name reaction discovered by Zdenko Hans Skraup in 1880, remains a powerful and direct method for constructing the quinoline core from readily available starting materials.[1][2] This application note provides a detailed experimental procedure for the synthesis of a specific derivative, 6-Chloro-8-methylquinoline, a valuable building block in medicinal chemistry and drug discovery. We will delve into the causality behind the experimental choices, the intricacies of the reaction mechanism, comprehensive safety protocols, and robust methods for purification and characterization, offering researchers a trustworthy and in-depth guide.
Guiding Principles of the Skraup Synthesis
The Skraup synthesis is a cyclization reaction that condenses an aromatic amine with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[3] The reaction is notoriously exothermic and requires careful control to prevent a runaway reaction.[4] The choice of the starting aniline derivative dictates the substitution pattern on the resulting quinoline ring. In this protocol, we utilize 4-chloro-2-methylaniline to yield this compound.
Materials and Apparatus
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | Concentration | Key Properties | Supplier/Grade |
| 4-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | >98% | Toxic, Carcinogen[5] | Sigma-Aldrich or equivalent |
| Glycerol (anhydrous) | C₃H₈O₃ | 92.09 | >99.5% | Hygroscopic | Fisher Scientific or equivalent |
| Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Highly Corrosive[1][6] | VWR or equivalent |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | >99% | Toxic, Oxidizer[7] | Acros Organics or equivalent |
| Ferrous Sulfate Heptahydrate | FeSO₄·7H₂O | 278.01 | >99% | Reaction Moderator | J.T. Baker or equivalent |
| Sodium Hydroxide | NaOH | 40.00 | Pellets or 40% aq. soln. | Corrosive | EMD Millipore or equivalent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Flammable | Macron Fine Chemicals or equivalent |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Flammable | Avantor or equivalent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Drying Agent | BDH Chemicals or equivalent |
| Deionized Water | H₂O | 18.02 | N/A | In-house or purchased |
Apparatus
-
Three-necked round-bottom flask (1 L)
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Oil bath
-
Ice-water bath
-
Large beaker (5 L)
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves (e.g., butyl rubber), lab coat, and a properly functioning chemical fume hood.
Experimental Workflow: A Visual Guide
Sources
- 1. 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum [chemicalbook.com]
- 2. 8-Methylquinoline(611-32-5) 13C NMR [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
Application of 6-Chloro-8-methylquinoline in the Development of Antimicrobial Agents: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the 6-chloro-8-methylquinoline scaffold in the design and synthesis of novel antimicrobial agents. By integrating established principles of medicinal chemistry with detailed, field-proven protocols, this guide aims to accelerate the discovery of potent therapeutics against a spectrum of microbial pathogens.
Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad range of biological activities. The emergence of widespread antimicrobial resistance necessitates the exploration of novel chemical entities, and substituted quinolines continue to be a promising avenue for the development of next-generation antibiotics. The introduction of specific substituents onto the quinoline ring system allows for the fine-tuning of physicochemical properties and biological activity, offering a powerful strategy to overcome existing resistance mechanisms.
The this compound scaffold presents a particularly interesting starting point for antimicrobial drug discovery. The presence of a chlorine atom at the 6-position can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved cell penetration and bioavailability. The methyl group at the 8-position can influence the steric and electronic properties of the quinoline ring, which may impact its interaction with biological targets. This guide will explore the rationale behind utilizing this specific scaffold and provide practical protocols for its synthesis and derivatization, as well as for the evaluation of the antimicrobial properties of the resulting compounds.
The Scientific Rationale: Targeting Bacterial DNA Synthesis
Quinolone antibiotics have long been known to exert their bactericidal effects by inhibiting two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By forming a ternary complex with the enzyme and DNA, quinolones stabilize the cleavage complex, leading to double-stranded DNA breaks and ultimately cell death.[1][2] While the precise mechanism of action for novel this compound derivatives would require experimental confirmation, the foundational quinoline structure strongly suggests a similar mode of action.
Structure-Activity Relationship (SAR) Insights from Analogous Compounds:
While specific SAR studies on this compound are limited, valuable insights can be drawn from related substituted quinolines:
-
Halogen Substitution: The presence of a halogen, such as chlorine, on the quinoline ring has been shown to be beneficial for antimicrobial activity. For instance, 7-chloroquinolones have demonstrated better inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA) than their 7-fluoro counterparts.
-
Methyl Group: The introduction of a methyl group can modulate the electronic and steric properties of the quinoline ring, which can influence binding affinity to the target enzymes. Studies on other quinolones have shown that substitution at the C-8 position with a methyl group can contribute to potent antibacterial activity.
-
Lipophilicity: The chloro and methyl substituents on the this compound scaffold increase its lipophilicity. This property can enhance the compound's ability to penetrate the bacterial cell wall and membrane, a critical step in reaching its intracellular targets.
Synthetic Protocols: From Starting Material to Novel Derivatives
This section provides detailed, step-by-step protocols for the synthesis of the core this compound scaffold and proposes strategies for its further derivatization to generate a library of potential antimicrobial agents.
Protocol 1: Synthesis of this compound
This protocol is based on the Skraup synthesis, a classic method for quinoline synthesis.
Reaction Scheme:
Sources
Synthesis of Bioactive Molecules from 6-Chloro-8-methylquinoline: A Detailed Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry
The quinoline motif, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions have made it a cornerstone in the development of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic functionalization of the quinoline core allows for the fine-tuning of its pharmacological profile, enabling the targeted design of potent and selective bioactive molecules.[4][5]
This guide focuses on the synthetic utility of a specific, yet highly versatile, quinoline derivative: 6-Chloro-8-methylquinoline . The presence of a chlorine atom at the 6-position provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, while the methyl group at the 8-position can influence the molecule's steric and electronic properties, potentially enhancing target binding and selectivity. This document provides a detailed, step-by-step exploration of the synthesis of bioactive molecules derived from this scaffold, aimed at researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Part 1: Synthesis of the Starting Material: this compound
The journey into the chemical space of this compound derivatives begins with the efficient synthesis of the starting material itself. The Skraup synthesis, a classic and robust method for quinoline synthesis, is the preferred route.[1][5]
Protocol 1: Skraup Synthesis of this compound
This protocol outlines the synthesis of this compound from 4-chloro-2-methylaniline and glycerol.
Reaction Scheme:
Caption: Skraup synthesis of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 4-chloro-2-methylaniline | 95-69-2 | 141.59 g/mol | 100 g (0.706 mol) |
| Glycerol | 56-81-5 | 92.09 g/mol | 260 g (2.82 mol) |
| Nitrobenzene | 98-95-3 | 123.11 g/mol | 200 mL |
| Concentrated Sulfuric Acid | 7664-93-9 | 98.08 g/mol | 200 mL |
| 40% aq. Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ~13 L |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As needed |
| Hexane | 110-54-3 | 86.18 g/mol | For chromatography |
Step-by-Step Procedure: [6]
-
To a stirred solution of 4-chloro-2-methylaniline (100 g, 0.706 mol) and glycerol (260 g, 2.82 mol) in nitrobenzene (200 mL), add concentrated sulfuric acid (200 mL) dropwise at room temperature.
-
Slowly heat the reaction mixture to 140 °C. A vigorous exothermic reaction will be observed, causing the temperature to rise to the reflux temperature (approximately 200 °C).
-
Maintain the reaction mixture at 140 °C and stir for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and stir overnight.
-
Quench the reaction by pouring it into chilled water (5 L). Adjust the pH to ~9 using a 40% aqueous sodium hydroxide solution.
-
Add ethyl acetate (3 L) and stir for 30 minutes. Filter the resulting solution through a celite bed.
-
Separate the organic layer and extract the aqueous phase with ethyl acetate (5 x 2 L).
-
Combine the organic layers (~13 L) and wash with water (3 L) and then with brine solution (3 L).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under vacuum to obtain the crude residue.
-
Purify the crude product by flash chromatography using a mixture of ethyl acetate and hexane (5:95) as the eluent to afford this compound.
Expected Yield and Characterization: [6]
-
Yield: 100.8 g (80%)
-
¹H NMR (δ ppm): 2.82 (3H, s), 7.43 - 7.46 (1H, m), 7.55 (1H, s), 7.67 - 7.68 (1H, d, J = 1.96 Hz), 8.06 - 8.08 (1H, dd, J = 8.28, 1.56 Hz), 8.94 - 8.95 (1H, m)
-
Mass (m/z): 178.2 (M+H)⁺, 180.2 (M+H)⁺
Part 2: Functionalization of this compound for Bioactivity
The chlorine atom at the 6-position of the quinoline ring is the primary site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for this purpose.
Suzuki-Miyaura Coupling: Forging C-C Bonds for Kinase Inhibitor Scaffolds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, enabling the synthesis of 6-arylquinoline derivatives.[1][7][8] These derivatives have shown significant potential as anticancer agents, with some acting as kinase inhibitors.[4][9]
Conceptual Workflow:
Caption: Suzuki-Miyaura coupling workflow.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
| Reagent | Purpose |
| This compound | Starting material |
| Arylboronic acid | Coupling partner |
| Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Activates boronic acid |
| Solvent (e.g., Toluene, Dioxane, DMF) | Reaction medium |
Step-by-Step Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄), and the base (2 equivalents of K₂CO₃).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent (e.g., a mixture of Toluene and water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-8-methylquinoline.
Rationale for Experimental Choices:
-
Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for efficient coupling. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often required.
-
Base: The base is essential for the transmetalation step of the catalytic cycle.[7] The choice of base can influence the reaction rate and yield.
-
Solvent: Aprotic polar solvents are typically used to dissolve the reactants and facilitate the reaction.
Buchwald-Hartwig Amination: Introducing Nitrogen for Diverse Pharmacophores
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of amine functionalities at the 6-position.[10][11][12] This opens the door to synthesizing derivatives with potential applications as, for instance, antimalarial agents or ligands for various biological targets.[2][13]
Conceptual Workflow:
Caption: Buchwald-Hartwig amination workflow.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
This is a general protocol and requires optimization based on the specific amine and catalyst system.
Materials:
| Reagent | Purpose |
| This compound | Starting material |
| Amine (primary or secondary) | Nucleophile |
| Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Catalyst |
| Phosphine ligand (e.g., BINAP, XPhos) | Stabilizes catalyst |
| Strong base (e.g., NaOt-Bu, LHMDS) | Deprotonates amine |
| Anhydrous solvent (e.g., Toluene, Dioxane) | Reaction medium |
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst (e.g., 0.02 equivalents of Pd₂(dba)₃), the phosphine ligand (e.g., 0.04 equivalents of BINAP), and the strong base (e.g., 1.4 equivalents of NaOt-Bu).
-
Evacuate and backfill the vessel with an inert gas.
-
Add this compound (1 equivalent) and the amine (1.2 equivalents) dissolved in the anhydrous solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Rationale for Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with less reactive aryl chlorides. Bulky, electron-rich phosphine ligands are often necessary to promote the catalytic cycle.[10]
-
Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine, which is a key step in the catalytic cycle.
-
Anhydrous Conditions: The reaction is sensitive to moisture, so anhydrous solvents and techniques are essential.
Part 3: Biological Evaluation and Data Interpretation
The synthesized derivatives of this compound should be subjected to a battery of biological assays to determine their activity and mechanism of action.
For Kinase Inhibitors:
-
In vitro kinase assays: To determine the inhibitory concentration (IC₅₀) against a panel of kinases.
-
Cell-based assays: To assess the effect on cell proliferation, apoptosis, and specific signaling pathways in relevant cancer cell lines.
For Antimalarial Agents:
-
In vitro antiplasmodial assays: To determine the IC₅₀ against different strains of Plasmodium falciparum, including chloroquine-sensitive and resistant strains.
-
Cytotoxicity assays: To assess the selectivity of the compounds for the parasite over mammalian cells.
Data Presentation:
The results of these assays should be summarized in clear and concise tables to allow for easy comparison and structure-activity relationship (SAR) analysis.
Table 1: Representative Biological Activity Data for 6-Substituted Quinoline Derivatives
| Compound ID | R Group at C6 | Target/Assay | IC₅₀ / EC₅₀ (nM) | Reference |
| 1 | 4-Fluorophenyl | P. falciparum (Dd2) | 4.8 ± 2.0 | [14] |
| 2 | 4-Trifluoromethylphenyl | P. falciparum (Dd2) | 10.9 ± 1.9 | [14] |
| 3 | Morpholinyl | - | - | [15] |
| 4 | Pyrrolidinyl | - | - | [15] |
Note: Data for specific 8-methyl analogs of these compounds would require further targeted synthesis and testing.
Conclusion and Future Directions
This compound is a versatile and valuable starting material for the synthesis of a diverse range of bioactive molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. By employing modern synthetic methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, and by systematically evaluating the biological activities of the resulting derivatives, there is significant potential to discover novel therapeutic agents for a variety of diseases. The continued exploration of the structure-activity relationships of this compound derivatives will undoubtedly contribute to the advancement of drug discovery and development.
References
- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Omega, 2020, 5 (33), 20863–20875. [Link]
- Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmaceutical and Biomedical Analysis, 2010, 52 (1), 1-13. [Link]
- 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 2019, 32 (4), e00011-19. [Link]
- Buchwald–Hartwig amin
- Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. Journal of Heterocyclic Chemistry, 2021, 58 (7), 1435-1456. [Link]
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 2020, 10 (39), 23153-23175. [Link]
- Nopol-Based Quinoline Derivatives as Antiplasmodial Agents. Molecules, 2021, 26 (4), 1007. [Link]
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 2008, 73 (22), 8865–8871. [Link]
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Chinese Chemical Society, 2010, 57 (3A), 435-442. [Link]
- The Buchwald-Hartwig Amin
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 2019, 43 (3), 1368-1380. [Link]
- The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 2019, 24 (22), 4095. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 2020, 25 (15), 3334. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- 6-Chloroquinoline. PubChem. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. Journal of Molecular Structure, 2021, 1225, 129111. [Link]
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 2023, 28 (5), 2341. [Link]
- 6-Chloro-2-methylquinoline. NIST WebBook. [Link]
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Application Notes and Protocols: The Strategic Use of 6-Chloro-8-methylquinoline in Modern Organic Synthesis
Abstract
This comprehensive guide serves as a technical resource for researchers, medicinal chemists, and professionals in drug development on the versatile applications of 6-chloro-8-methylquinoline in organic synthesis. The quinoline scaffold is a cornerstone in medicinal chemistry, and the specific substitution pattern of this compound offers a unique combination of reactivity and structural features, making it a valuable precursor for a diverse array of complex molecules. This document provides not only detailed, step-by-step protocols for the synthesis of this compound itself but also for its subsequent elaboration through key palladium-catalyzed cross-coupling reactions. Furthermore, we delve into its strategic application in the synthesis of kinase inhibitors, a critical class of therapeutic agents. The protocols are presented with an emphasis on the rationale behind the chosen conditions, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Quinoline Scaffold and the Utility of this compound
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The strategic functionalization of the quinoline nucleus is a key aspect of drug discovery, allowing for the fine-tuning of pharmacological properties. This compound, with its distinct substitution pattern, presents itself as a highly valuable building block. The chlorine atom at the 6-position serves as a versatile handle for various transformations, most notably palladium-catalyzed cross-coupling reactions, while the methyl group at the 8-position can influence the molecule's conformation and interaction with biological targets.[2]
Synthesis of this compound
The classical Skraup synthesis provides a reliable and scalable method for the preparation of this compound from readily available starting materials.[3] This one-pot reaction involves the reaction of an aniline with glycerol in the presence of a dehydrating agent and an oxidizing agent.
Protocol 2.1: Skraup Synthesis of this compound[3]
Materials:
-
4-Chloro-2-methylaniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (40% aqueous solution)
-
Ethyl Acetate
-
Water
-
Brine
-
Sodium Sulfate
-
Silica Gel for flash chromatography
-
Ethyl acetate/Hexane mixture (5:95)
Procedure:
-
To a stirred solution of 4-chloro-2-methylaniline (100 g, 0.706 mol) and glycerol (260 g, 2.82 mol) in nitrobenzene (200 mL), slowly add concentrated sulfuric acid (200 mL) dropwise at room temperature.
-
Carefully heat the reaction mixture to 140 °C. A vigorous exothermic reaction is expected.
-
Once the exotherm subsides, continue stirring the reaction mixture at 140 °C for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and stir overnight.
-
Quench the reaction by pouring it into 5 L of chilled water.
-
Adjust the pH to approximately 9 using a 40% aqueous sodium hydroxide solution.
-
Add ethyl acetate (3 L) and stir for 30 minutes.
-
Filter the mixture through a celite bed.
-
Separate the organic layer and extract the aqueous phase with ethyl acetate (5 x 2 L).
-
Combine the organic layers and wash with water (3 L) followed by brine (3 L).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude residue by flash chromatography on silica gel using a 5:95 mixture of ethyl acetate and hexane as the eluent to afford this compound.
Expected Yield: Approximately 80%[3]
Diagram 2.1: Skraup Synthesis of this compound
Caption: Reaction scheme for the Skraup synthesis.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 6-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, which are prevalent in many biologically active molecules.[4]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., Toluene, 1,4-Dioxane, DME)
-
Water (if using an aqueous base)
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), the palladium catalyst (0.01-0.05 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 3.1: Representative Catalyst Systems for Suzuki-Miyaura Coupling [5]
| Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 |
Diagram 3.1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are key functional groups in many pharmaceuticals.[6]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (0.01-0.05 mmol), the phosphine ligand (0.012-0.06 mmol), and the base (1.2-1.5 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.1-1.2 mmol).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 3.2: Representative Catalyst Systems for Buchwald-Hartwig Amination [5][6]
| Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 |
| Pd(OAc)₂ / BrettPhos | K₃PO₄ | Toluene | 90 |
Diagram 3.2: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[7] The quinoline scaffold is a well-established pharmacophore for the development of ATP-competitive kinase inhibitors.[7] this compound serves as an excellent starting point for the synthesis of such inhibitors.
Protocol 4.1: Synthesis of a Kinase Inhibitor Precursor
This protocol outlines the synthesis of an N-aryl-8-methylquinolin-6-amine derivative, a common scaffold in kinase inhibitors, via a Buchwald-Hartwig amination.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Pd₂(dba)₃
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry Schlenk tube, add this compound (177.6 mg, 1.0 mmol), 4-methoxyaniline (135.5 mg, 1.1 mmol), cesium carbonate (488.7 mg, 1.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and Xantphos (23.1 mg, 0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL).
-
Heat the reaction mixture at 110 °C for 12 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-(4-methoxyphenyl)-8-methylquinolin-6-amine.
Diagram 4.1: PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition
Caption: Simplified PI3K/Akt/mTOR pathway and a potential point of inhibition.
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its utility is particularly evident in the construction of complex molecular architectures through modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions. The strategic placement of the chloro and methyl substituents provides a platform for the development of novel compounds with significant potential in medicinal chemistry, especially in the pursuit of new kinase inhibitors. The protocols and data presented herein offer a solid foundation for researchers to explore the rich chemistry of this valuable scaffold.
References
- Google Patents.
- MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
- PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
- National Institutes of Health. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
- ResearchGate. Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II) | Request PDF. [Link]boryl-35-dimethylphenylmethyl-kCpalladiumII)
- PubMed. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. [Link]
- OUCI. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. [Link]
- Indian Academy of Sciences. Synthesis of Novel 5-(N-Substituted-Anilino)
- MDPI. Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. [Link]
- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- MDPI.
- ResearchGate. Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025) | Request PDF. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- OUCI.
- PubMed. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. [Link]
- ResearchGate. 8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective | Request PDF. [Link]
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Introduction: The Significance of the Quinoline Scaffold
An Application Note for the Laboratory Preparation of 6-Chloro-8-methylquinoline
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. Its versatile structure allows for extensive functionalization, enabling the fine-tuning of biological and physical properties. This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents where the specific substitution pattern dictates target affinity and metabolic stability. This document provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound, grounded in the principles of the classic Skraup quinoline synthesis.
Synthetic Strategy: The Skraup Reaction
The preparation of this compound is efficiently achieved via the Skraup synthesis, a robust and long-standing method for constructing the quinoline core.[1] This reaction involves the condensation of an aniline derivative with glycerol in the presence of a strong acid and an oxidizing agent.[2]
Causality Behind Experimental Choices:
-
Precursor Selection: The synthesis commences with 4-chloro-2-methylaniline. The positions of the chloro and methyl groups on this starting material directly dictate the final substitution pattern of the quinoline product, yielding the desired 6-chloro and 8-methyl substitution.
-
Acrolein In Situ Generation: Glycerol serves as the source for the three-carbon chain required to form the pyridine ring of the quinoline. In the presence of concentrated sulfuric acid, glycerol undergoes dehydration to form acrolein (propenal), a highly reactive α,β-unsaturated aldehyde.[3] Generating acrolein in situ is preferable to handling the volatile and highly toxic substance directly.
-
Catalysis and Cyclization: Concentrated sulfuric acid is a critical component, acting as both the dehydrating agent for glycerol and the acid catalyst for the subsequent cyclization of the β-anilinopropionaldehyde intermediate.[4]
-
Oxidation: The initial cyclization and dehydration steps lead to the formation of 1,2-dihydroquinoline. A final oxidation step is necessary to achieve the aromatic quinoline ring. Nitrobenzene is employed as the oxidizing agent in this protocol and conveniently serves as a high-boiling solvent, facilitating the required reaction temperature.[1][2]
The overall reaction pathway is a cornerstone of heterocyclic chemistry, valued for its efficiency in building the quinoline core from readily available starting materials.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Skraup synthesis and has been specifically detailed for the preparation of this compound.[5]
Safety Precautions
This reaction is known to be highly exothermic and can become violent if not properly controlled. [2] Adherence to all safety measures is critical.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles. The reaction should be conducted within a certified chemical fume hood. A safety shower and eyewash station must be readily accessible.[6]
-
Reagent Hazards:
-
4-Chloro-2-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen.[7] Handle with extreme caution.
-
Concentrated Sulfuric Acid: Severely corrosive. Causes extreme burns upon contact. Handle with care, ensuring no contact with skin or clothing.
-
Nitrobenzene: Toxic and readily absorbed through the skin. It is an oxidizing agent and a suspected carcinogen.
-
Glycerol Dehydration Products: The in situ generated acrolein is a highly toxic, flammable, and irritating lachrymator.[8][9] The reaction must be performed in a well-ventilated fume hood.
-
Materials and Equipment
| Reagent | M.W. | Amount | Moles | Eq. | CAS No. |
| 4-Chloro-2-methylaniline | 141.60 | 100 g | 0.706 | 1.0 | 95-69-2 |
| Glycerol | 92.09 | 260 g | 2.82 | 4.0 | 56-81-5 |
| Nitrobenzene | 123.11 | 200 mL | - | - | 98-95-3 |
| Conc. Sulfuric Acid (98%) | 98.08 | 200 mL | - | - | 7664-93-9 |
| Ethyl Acetate | - | ~15 L | - | - | 141-78-6 |
| Sodium Hydroxide (40% aq.) | - | As needed | - | - | 1310-73-2 |
| Sodium Sulfate (anhydrous) | - | As needed | - | - | 7757-82-6 |
| Celite | - | As needed | - | - | 61790-53-2 |
-
Equipment: 1L three-neck round-bottom flask, mechanical stirrer, dropping funnel, reflux condenser, heating mantle with temperature controller, large beakers (5L+), separatory funnel, rotary evaporator, flash chromatography system.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 1L three-neck round-bottom flask equipped with a mechanical stirrer, charge 4-chloro-2-methylaniline (100 g), glycerol (260 g), and nitrobenzene (200 mL).
-
Acid Addition: With vigorous stirring, add concentrated sulfuric acid (200 mL) dropwise via a dropping funnel. The addition should be slow to control the initial exotherm. The temperature will naturally rise; maintain it at or below room temperature (RT) with a water bath if necessary.
-
Controlled Heating: Once the acid addition is complete, slowly heat the reaction mixture in a heating mantle. The target temperature is 140 °C. Be extremely cautious during this phase. A vigorous exotherm is expected as the internal temperature approaches 140 °C, potentially causing the mixture to rapidly reflux.[5] Ensure the heating is gradual and can be quickly removed if the reaction becomes too vigorous.
-
Reaction Maintenance: Once the exotherm subsides, maintain the reaction mixture at 140 °C for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 5:95 ethyl acetate/hexane mobile phase.
-
Quenching and Neutralization: After 6 hours, cool the reaction mass to room temperature and allow it to stir overnight. Carefully quench the reaction by pouring it slowly into 5 L of chilled water with stirring. Adjust the pH to ~9 using a 40% aqueous sodium hydroxide solution. This step must be performed slowly and with cooling, as the neutralization is highly exothermic.
-
Extraction and Filtration: Add ethyl acetate (3 L) to the neutralized mixture and stir for 30 minutes. Filter the entire mixture through a bed of Celite to remove insoluble materials. Transfer the filtrate to a large separatory funnel.
-
Work-up: Separate the organic layer. Extract the aqueous phase exhaustively with ethyl acetate (5 x 2 L). Combine all organic layers (~13 L).
-
Washing and Drying: Wash the combined organic phase sequentially with water (3 L) and brine (3 L). Dry the organic phase over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash chromatography using a gradient of ethyl acetate in hexanes (starting with 5:95) to afford the pure this compound.[5]
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [wap.guidechem.com]
- 8. ICSC 0241 - CROTONALDEHYDE [chemicalsafety.ilo.org]
- 9. Crotonaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
The Versatile Scaffold: 6-Chloro-8-methylquinoline in the Synthesis of Novel Therapeutic Agents
Abstract
The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Among its many derivatives, 6-chloro-8-methylquinoline emerges as a particularly strategic starting material for the synthesis of novel therapeutic agents. Its unique substitution pattern—a chloro group amenable to nucleophilic substitution and cross-coupling reactions, and a methyl group that can influence steric and electronic properties—provides a versatile platform for the development of potent and selective drug candidates. This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, exploring the synthetic utility of this compound in the creation of innovative anticancer and antimicrobial agents. We delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature.
Introduction: The Strategic Advantage of the this compound Scaffold
Quinoline and its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1] The this compound scaffold offers a unique combination of features that make it an attractive starting point for drug discovery programs:
-
Reactive Handles for Diversification: The chlorine atom at the 6-position serves as a versatile handle for introducing a wide range of functional groups through well-established synthetic methodologies such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This allows for the systematic exploration of the chemical space around the quinoline core to optimize biological activity.
-
Modulation of Physicochemical Properties: The methyl group at the 8-position can influence the molecule's lipophilicity, solubility, and steric interactions with biological targets, providing an additional avenue for fine-tuning the pharmacokinetic and pharmacodynamic properties of the synthesized compounds.[2]
-
Proven Bioactivity: The quinoline core is a key component of numerous approved drugs, and the presence of a halogen at the 6-position is a common feature in many bioactive quinoline derivatives, suggesting a favorable interaction with various biological targets.[3]
This guide will provide a detailed exploration of the synthetic pathways originating from this compound, leading to the generation of potent therapeutic candidates, along with the protocols for their biological evaluation.
Synthesis of the Core Scaffold: this compound
The foundational step in any drug discovery program utilizing this scaffold is the efficient and scalable synthesis of this compound. The Skraup synthesis, a classic and robust method for quinoline synthesis, is well-suited for this purpose.[4][5]
Protocol 1: Skraup Synthesis of this compound
This protocol describes the synthesis of this compound from 4-chloro-2-methylaniline and glycerol.
Materials:
-
4-Chloro-2-methylaniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (40% aqueous solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a stirred solution of 4-chloro-2-methylaniline (100 g, 0.706 mol) and glycerol (260 g, 2.82 mol) in nitrobenzene (200 mL) in a round-bottom flask, add concentrated sulfuric acid (200 mL) dropwise at room temperature.
-
Slowly heat the reaction mixture to 140 °C. A vigorous exothermic reaction may be observed, and the temperature may rise to the reflux temperature of the mixture (~200 °C).
-
Maintain the reaction at 140 °C and stir for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and stir overnight.
-
Carefully quench the reaction mixture by pouring it into 5 L of chilled water.
-
Adjust the pH of the aqueous mixture to ~9 using a 40% aqueous sodium hydroxide solution.
-
Add ethyl acetate (3 L) and stir for 30 minutes.
-
Filter the mixture through a pad of celite to remove any insoluble material.
-
Separate the organic layer and extract the aqueous phase with ethyl acetate (5 x 2 L).
-
Combine all organic layers and wash with water (3 L) and then with brine (3 L).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a mobile phase of 5% ethyl acetate in hexane to afford pure this compound.[4]
Expected Yield: ~80%
Synthetic Diversification of this compound for Anticancer Agents
The this compound scaffold is a versatile platform for the synthesis of a diverse library of potential anticancer agents. Key strategies involve the functionalization of the 6-position via palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-8-methylquinolines
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties at the 6-position of the quinoline ring.[6]
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura coupling of this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)
-
Base (e.g., Potassium carbonate, 2 equivalents)
-
Solvent (e.g., Toluene and Water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).
-
Add the degassed solvent mixture (toluene/water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Buchwald-Hartwig Amination for the Synthesis of 6-Amino-8-methylquinolines
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at the 6-position.[2][7]
Diagram 2: Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig amination of this compound.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), 2 mol%)
-
Ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.
-
Add this compound and the amine.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product by column chromatography.[7]
Biological Evaluation of Anticancer Activity
Once a library of this compound derivatives has been synthesized, their anticancer potential must be evaluated. Standard in vitro assays are employed to determine cytotoxicity and the mechanism of cell death.
Cytotoxicity Screening: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Protocol 4: MTT Assay for Cell Viability
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
96-well plates
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of representative quinoline derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| YLN1 | MDA-MB-231 (Breast) | 5.49 | [9] |
| YLN2 | MDA-MB-231 (Breast) | 7.09 | [9] |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver) | 6.25 | [10] |
Mechanism of Action: Apoptosis and Cell Cycle Analysis
To understand how the synthesized compounds induce cell death, apoptosis and cell cycle analysis can be performed.
Diagram 3: Workflow for Apoptosis and Cell Cycle Analysis
Caption: Workflow for apoptosis and cell cycle analysis.
Protocol 5: Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the treated and untreated cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.[11]
Synthesis and Evaluation of Antimicrobial Agents
The this compound scaffold can also be elaborated to generate potent antimicrobial agents.
Synthesis of Antimicrobial Quinoline Derivatives
Synthetic strategies similar to those used for anticancer agents, such as nucleophilic aromatic substitution and cross-coupling reactions, can be employed to create a library of compounds for antimicrobial screening. For instance, the introduction of sulfonamide moieties has been shown to yield compounds with significant antibacterial activity.[12]
Protocol 6: General Procedure for Synthesis of 6-(Arylsulfonamido)-8-methylquinolines
This protocol is a conceptual adaptation based on the synthesis of related sulfonamide derivatives.
Materials:
-
6-Amino-8-methylquinoline (synthesized via Buchwald-Hartwig amination of this compound)
-
Arylsulfonyl chloride (1.1 equivalents)
-
Pyridine (as solvent and base)
Procedure:
-
Dissolve 6-amino-8-methylquinoline in pyridine.
-
Cool the solution in an ice bath and add the arylsulfonyl chloride portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice water and extract the product with ethyl acetate.
-
Wash the organic layer with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Antimicrobial Activity Screening
The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).
Protocol 7: Broth Microdilution Method for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Synthesized compounds (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]
Data Presentation: In Vitro Antimicrobial Activity
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 2 | Bacillus cereus | 3.12 | [13] |
| Compound 6 | Staphylococcus aureus | 3.12 | [13] |
| Compound 3c | E. coli | 0.125 | [12] |
Mechanism of Action: Targeting Key Cellular Pathways
Understanding the mechanism of action of the synthesized therapeutic agents is crucial for their further development. For anticancer agents derived from quinoline scaffolds, a common mechanism is the inhibition of protein kinases involved in cell signaling pathways.
Diagram 4: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.
Many quinoline-based compounds act as ATP-competitive inhibitors of kinases such as PI3K, Akt, and mTOR, which are key components of a signaling pathway frequently dysregulated in cancer.[3][11] By binding to the ATP-binding pocket of these kinases, the inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascade that promotes cancer cell growth and survival.[5]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel therapeutic agents. Its amenability to a wide range of chemical modifications, particularly at the 6-position, allows for the creation of diverse chemical libraries with the potential for potent and selective anticancer and antimicrobial activities. The protocols and application notes provided in this guide offer a solid foundation for researchers to embark on drug discovery programs centered around this promising scaffold. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the identification of new and effective drug candidates for the treatment of various diseases.
References
- MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]
- PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
- PubMed Central.
- PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
- Chemistry LibreTexts.
- NIH. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. [Link]
- PubMed Central. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. [Link]
- PubMed. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]
- ResearchGate. Scheme 2. Synthesis of 6, 8, and 9. [Link]
- Royal Society of Chemistry. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii)
- PubMed. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. [Link]
- PubMed Central. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. [Link]
- MDPI.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Framework for Unveiling the Bioactivity of 6-Chloro-8-methylquinoline
Introduction: The Quinoline Scaffold and the Promise of 6-Chloro-8-methylquinoline
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This diverse activity stems from the ability of quinoline derivatives to interact with a variety of biological targets.[3][4] this compound is a synthetic quinoline derivative whose biological potential remains largely unexplored. This document provides a comprehensive framework for the initial development of assays to characterize its bioactivity, with a focus on its potential as a modulator of key signaling pathways implicated in cancer and inflammation.
Given the established roles of quinoline compounds in oncology and immunology, we hypothesize that this compound may exert its effects by targeting critical signaling nodes that are common to both disease states. Two such interconnected pathways are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[2][5][6] Both NF-κB and STAT3 are transcription factors that, when aberrantly activated, drive the expression of genes involved in cell proliferation, survival, angiogenesis, and inflammation.[7][8][9] This application note will outline a tiered approach to assay development, beginning with a broad assessment of cytotoxicity, followed by specific mechanistic assays to investigate the compound's impact on the NF-κB and STAT3 signaling cascades.
Tier 1: Primary Screening - Assessing General Cytotoxicity
The initial step in characterizing the bioactivity of a novel compound is to determine its effect on cell viability. This provides a foundational understanding of its cytotoxic potential and helps to establish a therapeutic window for subsequent mechanistic studies. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]
Protocol 1: MTT Cell Viability Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant cancer cell line (e.g., HeLa, a human cervical cancer cell line with well-characterized NF-κB and STAT3 activity).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with media only (blank).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Data Presentation: Hypothetical IC50 Values
| Cell Line | This compound IC50 (µM) |
| HeLa | 15.2 |
| A549 (Lung Cancer) | 22.8 |
| MCF-7 (Breast Cancer) | 18.5 |
Tier 2: Mechanistic Assays - Interrogating NF-κB and STAT3 Signaling
Following the determination of the cytotoxic profile of this compound, the next logical step is to investigate its mechanism of action. Based on our hypothesis, we will focus on assays that measure the activity of the NF-κB and STAT3 signaling pathways.
Experimental Workflow for Mechanistic Studies
Caption: Workflow for investigating the effect of this compound on NF-κB and STAT3 pathways.
Protocol 2: NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.[12][13] Cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
Materials:
-
HeLa cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM reduced-serum medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Seed HeLa cells in a 24-well plate. Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh complete DMEM containing various concentrations of this compound. Incubate for 2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to induce NF-κB activation.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Express the results as a percentage of the TNF-α-stimulated control.
Protocol 3: ELISA for TNF-α Secretion
To further validate the inhibitory effect on the NF-κB pathway, we can measure the secretion of a key downstream pro-inflammatory cytokine, TNF-α.[14][15]
Materials:
-
RAW 264.7 murine macrophage cell line (a good model for inflammatory responses)
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with different concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce TNF-α production.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using the provided TNF-α standards. Calculate the concentration of TNF-α in each sample and express it as a percentage of the LPS-stimulated control.
Protocol 4: Western Blot for Phospho-STAT3
To assess the impact of this compound on the STAT3 pathway, we will measure the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a critical step in its activation.[16][17][18]
Materials:
-
HeLa cells
-
Interleukin-6 (IL-6)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed HeLa cells and treat them with this compound for 2 hours, followed by stimulation with IL-6 (e.g., 20 ng/mL) for 30 minutes. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
Hypothetical Signaling Pathway Modulation
The following diagram illustrates the hypothesized mechanism of action for this compound as a dual inhibitor of the NF-κB and STAT3 pathways.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. broadpharm.com [broadpharm.com]
- 12. bowdish.ca [bowdish.ca]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
- 16. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 17. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 18. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthetic Routes to Novel 6-Chloro-8-methylquinoline Analogs
Abstract
The 6-chloro-8-methylquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds.[1][2] Functionalization of this core motif allows for the systematic exploration of structure-activity relationships (SAR), leading to the development of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles.[1][3] This guide provides a comprehensive overview of robust and versatile synthetic strategies for preparing the this compound core and for its subsequent derivatization into novel analogs. We will detail both classical and modern methodologies, including the Skraup synthesis for core construction, and advanced palladium-catalyzed cross-coupling reactions and C-H functionalization for analog diversification. Each section includes detailed, step-by-step protocols, mechanistic insights, and the rationale behind experimental choices to empower researchers in the synthesis of next-generation quinoline-based therapeutics.
Foundational Synthesis: The Skraup Reaction for this compound
The Skraup synthesis is a powerful and long-standing method for the construction of the quinoline ring system.[4][5] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For our target molecule, 4-chloro-2-methylaniline serves as the key starting material to regioselectively yield the this compound core.[6]
1.1 Mechanistic Rationale
The reaction proceeds through a series of well-defined steps. Initially, concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael-type conjugate addition to acrolein. This is followed by an acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline intermediate. Finally, an oxidizing agent, such as nitrobenzene (which can also serve as the solvent) or arsenic acid, aromatizes the dihydroquinoline to the final quinoline product.[4] The use of a moderator like ferrous sulfate is often recommended to control the notoriously vigorous and exothermic nature of the reaction.[4]
1.2 Workflow for Skraup Synthesis
Sources
- 1. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Chloro-8-methylquinoline
Welcome to the technical support center for the synthesis of 6-Chloro-8-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this important chemical intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most frequently cited and robust method for preparing this compound is the Skraup synthesis . This classic reaction involves heating the starting aniline, in this case, 4-Chloro-2-methylaniline, with glycerol in the presence of a strong acid like sulfuric acid and an oxidizing agent.[1][2] A common oxidizing agent used in this specific synthesis is the nitrobenzene solvent itself or an additive like arsenic pentoxide.[1][3] While other named reactions like the Doebner-von Miller or Combes synthesis are powerful tools for generating quinoline scaffolds, the Skraup reaction is particularly well-suited for this target molecule, with reported yields as high as 80%.[1][4]
Q2: What are the most critical factors that influence the final yield of the Skraup synthesis for this molecule?
The yield of the this compound synthesis is highly sensitive to several key parameters:
-
Temperature Control: The reaction is notoriously exothermic, particularly during the initial dehydration of glycerol to acrolein and the subsequent cyclization.[1][3] Uncontrolled temperature spikes can lead to extensive charring and polymerization, which are the primary causes of low yield.[5][6]
-
Rate of Acid Addition: The slow, controlled addition of concentrated sulfuric acid is crucial for managing the initial exotherm and preventing the violent decomposition of reactants.[3]
-
Purity of Starting Materials: As with any multi-step reaction, the purity of the 4-Chloro-2-methylaniline and glycerol is paramount. Impurities can interfere with the reaction pathway and complicate purification.
-
Efficiency of the Oxidizing Agent: The final step of the synthesis is the aromatization of a dihydroquinoline intermediate.[7] Incomplete oxidation will result in a mixture of products that can be difficult to separate, thereby lowering the isolated yield of the desired quinoline.
Q3: Why is a strong acid like sulfuric acid necessary?
Concentrated sulfuric acid serves two primary roles in the Skraup synthesis.[2][3] First, it acts as a powerful dehydrating agent, catalyzing the conversion of glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein. This acrolein is formed in situ and immediately consumed in the next step. Second, it acts as a catalyst for the electrophilic aromatic substitution reaction, protonating intermediates to facilitate the ring-closing cyclization step that forms the quinoline core.[8][9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Problem 1: My reaction yield is very low (<40%), and the crude product is a dark, tarry solid.
-
Question: I followed a standard Skraup protocol, but my yield was poor, and I isolated a significant amount of intractable tar. What is the most likely cause?
-
Answer: This is the most common failure mode in the Doebner-von Miller and Skraup reactions and almost always points to a loss of temperature control.[5][6] The acid-catalyzed polymerization of acrolein (formed in situ from glycerol) is a rapid and highly exothermic side reaction that competes with the desired Michael addition of the aniline.[6] If the reaction temperature rises too quickly, polymerization becomes the dominant pathway, leading to the formation of high-molecular-weight tars and consuming your starting materials.
-
Troubleshooting Steps & Solutions:
| Suggested Solution | Scientific Rationale & Explanation |
| Improve Heat Dissipation | Use a larger reaction flask (no more than half full) and a mechanical stirrer to ensure efficient, even mixing. For larger scales, an ice-water bath should be on standby to manage the initial exotherm during acid addition. |
| Control Reagent Addition | Add the concentrated sulfuric acid very slowly, dropwise, while vigorously stirring and monitoring the internal temperature. The rate of addition should be adjusted to maintain the desired temperature range (e.g., keeping the initial rise below 100-110°C).[3] |
| Optimize Temperature Profile | Do not apply external heat until after the initial exotherm from acid addition has subsided. Then, heat the reaction mixture gradually to the target temperature (e.g., 140°C) and maintain it carefully.[1] A sudden, vigorous reaction indicates the temperature ramp was too fast. |
Problem 2: The reaction became dangerously vigorous and refluxed uncontrollably.
-
Question: During heating, the reaction suddenly became extremely vigorous, with the temperature rising rapidly and material refluxing to the top of the condenser. What happened?
-
Answer: You experienced a runaway reaction, a known hazard for Skraup syntheses.[3] This occurs when the rate of heat generation from the exothermic reaction steps exceeds the rate of heat removal. This is typically triggered by heating the reaction mixture too quickly or having too high a concentration of reactive intermediates. The sudden exotherm mentioned in a published patent for this synthesis is a clear warning of this potential.[1]
-
Troubleshooting Steps & Solutions:
| Suggested Solution | Scientific Rationale & Explanation |
| Reduce Heating Rate | Apply heat gradually using a temperature-controlled oil bath. Avoid direct heating with a mantle, which can create localized hot spots and initiate a runaway reaction. |
| Ensure Adequate Condenser Capacity | Use a large, efficient reflux condenser to handle potential surges in vapor production. Ensure a high flow rate of cold water through the condenser. |
| Re-evaluate Scale | If you are scaling up the reaction, do so cautiously (e.g., 1.5x or 2x increments). The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient and increasing the risk of a runaway reaction. |
Problem 3: Purification is difficult; I cannot separate my product from the nitrobenzene solvent.
-
Question: My protocol uses nitrobenzene as both a solvent and an oxidizing agent. After the reaction, I'm struggling to remove it from my product during work-up and chromatography.
-
Answer: Nitrobenzene has a high boiling point (211°C), making its removal by simple evaporation difficult and energy-intensive. Co-elution during column chromatography can also be an issue. The most effective method for removing residual nitrobenzene is steam distillation.
-
Troubleshooting Steps & Solutions:
| Suggested Solution | Scientific Rationale & Explanation |
| Implement Steam Distillation | After quenching the reaction and neutralizing the acid, subject the crude mixture to steam distillation. Nitrobenzene is volatile with steam and will be carried over in the distillate, leaving the non-volatile quinoline product behind in the distillation flask. |
| Optimize Liquid-Liquid Extraction | After quenching and basification, perform a thorough extraction with a suitable organic solvent like ethyl acetate.[1] Multiple extractions (e.g., 5x) will be more effective at partitioning the product into the organic phase and leaving ionic impurities and some polar byproducts in the aqueous phase. |
| Refine Chromatography | If chromatography is still required, use a less polar solvent system (e.g., starting with pure hexane and gradually increasing the ethyl acetate concentration) to maximize the separation between the moderately polar this compound and any remaining non-polar or very polar impurities. A reported system is ethyl acetate/hexane (5:95).[1] |
Visualizing the Process
To better understand the core chemistry and troubleshooting logic, the following diagrams have been created.
Skraup Synthesis Workflow
The following diagram outlines the key stages of the Skraup synthesis for this compound.
Caption: A logical workflow for troubleshooting low yield issues.
Detailed Experimental Protocol (Optimized Skraup Synthesis)
This protocol integrates best practices from published procedures to maximize yield and safety. [1][3] Reagents:
-
4-Chloro-2-methylaniline (1.0 eq)
-
Glycerol (4.0 eq)
-
Nitrobenzene (2 mL per gram of aniline)
-
Concentrated Sulfuric Acid (2 mL per gram of aniline)
Procedure:
-
Preparation: In a three-necked round-bottom flask of appropriate size (e.g., 2L flask for 100g of aniline) equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-Chloro-2-methylaniline, glycerol, and nitrobenzene.
-
Scientist's Note: Using a flask that is less than half full provides a large headspace and better surface area for heat exchange, mitigating the risk of a runaway reaction.
-
-
Acid Addition: Begin vigorous stirring and start adding concentrated sulfuric acid dropwise from the dropping funnel. Monitor the internal temperature closely with a thermometer. The temperature will rise spontaneously. Adjust the addition rate to keep the temperature from exceeding 110°C. This step may take 45-60 minutes.
-
Scientist's Note: This slow addition is the most critical step for preventing premature, uncontrolled polymerization of glycerol into tar.
-
-
Controlled Heating: Once all the sulfuric acid has been added and the initial exotherm has subsided, begin to heat the mixture using an oil bath. Raise the temperature slowly to 140°C.
-
Scientist's Note: A rapid temperature increase can initiate a secondary, vigorous exotherm. Gradual heating is essential for safety and yield.
-
-
Reaction: Maintain the reaction mixture at 140°C with continued stirring for 6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) (e.g., using a 10:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up - Quenching: After completion, allow the reaction mass to cool to room temperature. In a separate, large vessel, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water with good stirring.
-
Scientist's Note: This quenches the reaction and dilutes the strong acid. This process is also exothermic and must be done slowly.
-
-
Work-up - Neutralization: Slowly add a 40% aqueous sodium hydroxide solution to the quenched mixture until the pH is adjusted to ~9. This will precipitate the crude product.
-
Work-up - Extraction: Transfer the mixture to a large separatory funnel and add ethyl acetate. Extract the aqueous phase multiple times (at least 3-5 times) with ethyl acetate to ensure complete recovery of the product. [1]8. Purification: Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude residue.
-
Final Purification: Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexane (starting from 5:95) to afford the pure this compound. [1]
References
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Wikipedia. (2023). Combes quinoline synthesis. [Link]
- BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
- Jakhar, K. (n.d.). Combes Quinoline Synthesis. Cambridge University Press.
- BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Coach Sahanawaz. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism. YouTube. [Link]
- Wikipedia. (2023). Doebner–Miller reaction. [Link]
- Al-Ostath, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
- Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. iipseries.org [iipseries.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Chromatographic Purification of Crude 6-Chloro-8-methylquinoline
Welcome to the technical support guide for the purification of 6-Chloro-8-methylquinoline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the chromatographic purification of this compound.
Introduction: The Challenge of Purifying Quinolines
Quinoline derivatives, while synthetically valuable, often present unique purification challenges. The basic nature of the quinoline nitrogen atom can lead to strong, undesirable interactions with the acidic silanol groups on the surface of standard silica gel. This interaction is a primary cause of common chromatographic issues such as peak tailing, irreversible adsorption, and on-column degradation.[1][2]
Crude this compound, synthesized via methods like the Skraup synthesis, may contain unreacted starting materials, isomers, and various byproducts.[3] Achieving high purity requires a carefully optimized chromatographic method that addresses both the separation of these impurities and the inherent reactivity of the quinoline core. This guide will walk you through method development, troubleshooting, and best practices to achieve a successful purification.
Part 1: Method Development & Optimization FAQs
This section addresses foundational questions about setting up a robust purification protocol.
Q1: How do I choose the initial mobile phase for purifying this compound?
A1: The selection of an appropriate mobile phase is the most critical step for a successful separation. Thin-Layer Chromatography (TLC) is the essential tool for this process.
The goal is to find a solvent system where your target compound, this compound, has an Rf value of approximately 0.2-0.3.[4] This range typically provides the best separation from impurities during column chromatography.
-
Recommended Starting Point: A common and effective solvent system for quinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5]
-
Systematic Approach: Begin with a low-polarity mixture, such as 95:5 hexanes:ethyl acetate, and gradually increase the proportion of ethyl acetate. A documented synthesis of this compound reports successful purification using a 95:5 mixture of n-hexane and ethyl acetate.[3]
-
Visualization: Since this compound contains a UV-active chromophore, spots can be visualized under a UV lamp (typically at 254 nm).[5] If spots are not visible, consider using a visualization stain like potassium permanganate.[5]
Table 1: Example TLC Screening for Mobile Phase Selection
| Hexanes:Ethyl Acetate Ratio | Observed Rf of Target | Observed Rf of Impurities | Comments |
| 98:2 | ~0.10 | Baseline | Polarity is too low; target compound is not moving sufficiently. |
| 95:5 | ~0.25 | 0.1 (polar), 0.4 (non-polar) | Good starting point. Provides separation from key impurities. |
| 90:10 | ~0.45 | 0.3, 0.6 | Polarity is too high; target compound moves too quickly, reducing separation.[5] |
Q2: My compound is streaking badly on the TLC plate. What does this mean for my column purification?
A2: Streaking or tailing on a TLC plate is a strong indicator that you will face similar issues on a silica gel column.[2] This phenomenon is most often caused by the strong interaction between the basic nitrogen of the quinoline and the acidic silanol groups of the silica gel.[2][4]
To address this, you must modify your chromatographic system:
-
Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a competing base, like triethylamine (TEA), into your mobile phase.[4][5] TEA will preferentially interact with the acidic sites on the silica, masking them from your target compound and resulting in more symmetrical, well-defined spots.
-
Deactivate the Stationary Phase: Before running your column, you can pre-treat or "deactivate" the silica gel by flushing it with a solvent mixture containing 1-3% triethylamine.[2][4] This neutralizes the acidic sites.
Below is a workflow for selecting and optimizing your purification method.
Part 2: Troubleshooting Common Purification Issues
This section provides solutions to specific problems encountered during the column chromatography process.
Q3: I've started my column, but my compound won't elute, even after passing many column volumes of solvent. What's wrong?
A3: This is a common and frustrating problem, often pointing to one of several possibilities:
-
Irreversible Adsorption/Decomposition: Your compound may be binding too strongly to the silica and potentially decomposing.[6] Quinolines can be sensitive to the acidic nature of silica.[1][2] Before any purification, it's wise to test compound stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting. If a new baseline spot appears or the original spot diminishes, decomposition is likely.
-
Incorrect Solvent Composition: Double-check that you have prepared the mobile phase correctly. A simple mistake, like reversing the solvent ratios, can lead to a solvent that is far too non-polar to elute your compound.[6]
-
Poor Solubility: The compound may have precipitated at the top of the column if it is not very soluble in the mobile phase. This is more common with wet loading if a strong, incompatible solvent was used to dissolve the sample.
-
Solution: Use the "dry loading" (or "slurry") method. Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[2] This powder can then be carefully added to the top of your packed column.
-
Q4: My compound is eluting, but the fractions are impure and contain a mix of everything. My TLC showed good separation!
A4: This issue typically arises from improper column packing or sample loading, which destroys the separation resolution you achieved on TLC.
-
Poor Column Packing: Cracks, channels, or air bubbles in the silica bed create pathways for the solvent and sample to travel through unevenly, leading to broad bands and poor separation.
-
Solution: Ensure your column is packed uniformly. "Flash" chromatography, where gentle air pressure is applied to achieve a faster, constant flow rate, helps maintain a compressed, uniform bed.[7] Always tap the column gently as you pack to settle the silica.
-
-
Overloading the Column: There is a limit to how much crude material a column can effectively separate. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. If you load too much sample, the initial bands will be too broad to separate as they travel down the column.
-
Sample Band is Too Wide: If you dissolve your sample in a large volume of solvent for wet loading, the initial sample band will be very wide, leading to poor resolution.
-
Solution: Always use the minimum amount of solvent necessary to fully dissolve the crude product for wet loading.[2] If solubility is an issue, switch to the dry loading method described in A3.
-
Q5: The separation is working, but the peaks are tailing severely, and my pure fractions have very low concentration.
A5: This is the column equivalent of streaking on a TLC plate and points to strong analyte-stationary phase interactions.[2]
-
Solution 1: Add a Base: As with TLC, the most effective solution is to add 0.5-2% triethylamine (TEA) to your eluent.[4] This will improve peak shape dramatically.
-
Solution 2: Increase Polarity After Elution Begins: If you notice the compound starting to elute but tailing extensively, you can carefully and gradually increase the polarity of the mobile phase (e.g., from 5% ethyl acetate to 7-8%).[6] This helps to push the trailing end of the peak off the column more quickly. Be cautious with this approach, as a sudden, large increase in polarity can wash off more polar impurities.
Part 3: Detailed Experimental Protocol
This section provides a reliable, step-by-step protocol for the purification of ~1 gram of crude this compound.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8]
-
This compound and its precursors may be irritating to the skin, eyes, and respiratory tract.[8][9] Handle with care.
-
Organic solvents are flammable. Keep away from ignition sources.
Materials and Equipment:
-
Crude this compound
-
Silica gel (for flash chromatography, 40-63 µm particle size)
-
Solvents: n-Hexane, Ethyl Acetate, Triethylamine (all HPLC grade)
-
Glass chromatography column (e.g., 40 mm diameter)
-
TLC plates (silica gel 60 F254)
-
Collection tubes, beakers, and flasks
-
Rotary evaporator
Protocol Steps:
-
Mobile Phase Preparation:
-
Prepare the primary eluent based on your TLC analysis. For this example, we will use 95:5 n-Hexane:Ethyl Acetate .
-
Prepare a second, identical solution with an added 1% triethylamine (TEA) by volume. This will be used for deactivating the column and can also be used as the mobile phase if tailing is observed.
-
-
Column Packing (Slurry Method):
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 1 cm).[7]
-
In a beaker, create a slurry of silica gel with your primary eluent. A good starting point is ~50 g of silica for 1 g of crude product.
-
Carefully pour the slurry into the column. Use additional eluent to rinse all silica into the column.
-
Open the stopcock and allow some solvent to drain, tapping the column gently to ensure even packing. Do not let the silica run dry.
-
Add another thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.[2]
-
-
Column Deactivation (Recommended):
-
Drain the packing solvent to the level of the top sand layer.
-
Carefully add the eluent containing 1% TEA.
-
Pass 2-3 column volumes of this basic mixture through the column to neutralize the acidic sites.[4]
-
Finally, flush with 2-3 column volumes of your primary eluent (without TEA) to remove excess base before loading the sample.[4]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve ~1 g of crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder onto the top layer of sand in your column, ensuring an even layer.
-
-
Elution and Fraction Collection:
-
Carefully add your primary eluent to fill the column.
-
Open the stopcock and begin collecting fractions. Use gentle air pressure (flash chromatography) to maintain a steady flow rate (e.g., ~2 inches/minute solvent level drop).[7]
-
Collect fractions of a consistent volume (e.g., 20 mL per tube).
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain your purified product.
-
Fractions containing only the spot corresponding to pure this compound (Rf ~0.25) should be combined in a clean, tared round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Table 2: Summary of Flash Chromatography Parameters
| Parameter | Recommended Value/Procedure | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard choice for normal-phase chromatography. |
| Silica to Sample Ratio | ~50:1 (w/w) | Ensures sufficient resolving power without being wasteful. |
| Mobile Phase | 95:5 n-Hexane:Ethyl Acetate (+/- 1% TEA) | Optimized for an Rf of ~0.2-0.3 for the target compound.[3] |
| Sample Loading | Dry Loading | Prevents issues with sample solubility and wide injection bands. |
| Elution Mode | Isocratic with gentle pressure (Flash) | Provides consistent elution and better separation than gravity chromatography.[7] |
| Fraction Analysis | TLC | Allows for precise identification of pure fractions to maximize yield and purity. |
References
- Benchchem.
- ECHEMI.
- Benchchem.
- Benchchem. Monitoring quinoline synthesis progress using TLC or LC-MS.
- Benchchem.
- Santa Cruz Biotechnology. This compound | CAS 19655-50-6 | SCBT.
- Fisher Scientific.
- Fisher Scientific.
- United States Biological. 006431 this compound CAS: 19655-50-6.
- ChemicalBook. This compound synthesis.
- University of Rochester, Department of Chemistry.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Navigating the Skraup Quinoline Synthesis: A Technical Support Guide
Welcome to the Technical Support Center dedicated to the Skraup quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful, yet often challenging, reaction for the synthesis of quinoline and its derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental hurdles, optimize your reaction conditions, and ensure safe and reproducible outcomes.
Introduction: The Enduring Relevance of a Classic Reaction
First described by Zdenko Hans Skraup in 1880, the Skraup synthesis remains a cornerstone of heterocyclic chemistry for preparing quinolines.[1][2] The classic reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1][3] While effective, the reaction is notoriously exothermic and can be difficult to control, often leading to the formation of significant amounts of tar.[3][4][5] This guide aims to demystify the intricacies of the Skraup synthesis, providing practical solutions to common problems encountered in the laboratory.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section addresses specific issues that may arise during the Skraup synthesis in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Issue 1: The reaction is proceeding too violently or is difficult to control.
Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?
Answer: A runaway Skraup reaction is a significant safety concern and requires immediate attention.[4]
Immediate Actions:
-
If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the temperature.[4]
-
Ensure adequate ventilation and be prepared for a potential increase in pressure. Always work in a fume hood with the sash positioned as a safety shield.[6]
Preventative Measures:
The key to preventing a runaway reaction is to control the rate of the exothermic steps. This can be achieved through several strategies:
-
Use of a Moderator: The addition of a moderator is crucial. Ferrous sulfate (FeSO₄) is the most common and is believed to function as an oxygen carrier, which slows down the oxidation step and extends the reaction over a longer period.[3][4][5][7] Boric acid can also be employed for this purpose.[3][8]
-
Controlled Reagent Addition: The order and rate of reagent addition are critical. A recommended order is to mix the aniline, glycerol, and nitrobenzene first, and then slowly add the concentrated sulfuric acid with efficient stirring and cooling.[3]
-
Gradual Heating: Heat the mixture gently to initiate the reaction. Once the reaction begins to boil, the external heat source should be removed, as the heat of the reaction itself will sustain it.[4][7] Reapply heat only after the initial exotherm has subsided.[4]
Issue 2: The yield of the desired quinoline product is consistently low.
Question: I am following a standard Skraup protocol, but my yields are significantly lower than what is reported in the literature. What are the likely causes, and how can I improve them?
Answer: Low yields in the Skraup synthesis can be attributed to several factors, ranging from incomplete reactions to the formation of side products.
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure that the reaction is heated for a sufficient duration at the appropriate temperature after the initial exothermic phase. A prolonged reflux period is often necessary to drive the reaction to completion.[4]
-
Substituent Effects: The electronic nature of the substituents on the aniline ring plays a significant role. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups can deactivate the aromatic ring, making the cyclization step more difficult and requiring harsher conditions.[4][9]
-
-
Side Product Formation:
-
Tar Formation: The highly acidic and high-temperature conditions of the Skraup synthesis are conducive to the polymerization of acrolein (formed from the dehydration of glycerol) and other reaction intermediates, leading to the formation of tar.[4][10] Minimizing the reaction temperature and time can help reduce tar formation.[4]
-
Alternative Oxidizing Agents: The choice of oxidizing agent can impact the yield. While nitrobenzene is common, arsenic acid is reported to result in a less violent reaction and can sometimes provide better yields, though its toxicity is a major concern.[1][3] Iodine has also been used as a milder alternative.[4]
-
Issue 3: The final product is contaminated with tarry byproducts that are difficult to remove.
Question: My reaction mixture is a thick, black tar, and I am struggling to isolate the quinoline product. What are the most effective purification methods?
Answer: The removal of tar is a well-known challenge in the Skraup synthesis.[11]
-
Steam Distillation: This is the most common and effective method for separating the volatile quinoline product from the non-volatile tarry residues.[3][4] The crude reaction mixture is first made strongly alkaline to liberate the free quinoline base, and then steam is passed through the mixture. The quinoline co-distills with the water.[3]
-
Solvent Extraction: After steam distillation, the quinoline can be separated from the aqueous distillate by extraction with an organic solvent such as diethyl ether or dichloromethane.[4]
-
Treatment with Activated Carbon: To remove colored impurities, the crude product can be dissolved in an appropriate solvent and treated with activated carbon.[4]
-
Chromatography: If other purification methods are insufficient, column chromatography on silica gel or alumina can be employed, although this may be less practical for larger-scale syntheses.[4]
Experimental Protocols
Standard Protocol for the Synthesis of Quinoline
This protocol is adapted from a reliable source and incorporates best practices for safety and yield.[3]
Materials:
-
Aniline (1.0 mole)
-
Glycerol (3.0 moles)
-
Nitrobenzene (0.4 mole)
-
Concentrated Sulfuric Acid (100 ml)
-
Ferrous Sulfate Heptahydrate (10 g)
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.[3]
-
Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture. The addition is exothermic, so cooling may be necessary.[3]
-
Add the ferrous sulfate heptahydrate to the reaction mixture.[3]
-
Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.[3]
-
Perform a steam distillation to isolate the crude quinoline.[3]
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.[3]
Visualizing the Skraup Synthesis
Reaction Mechanism
The Skraup synthesis proceeds through a multi-step mechanism:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.[2][3]
-
Michael Addition: The aniline undergoes a Michael-type conjugate addition to acrolein.[3]
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization and subsequent dehydration to form 1,2-dihydroquinoline.[3]
-
Oxidation: The 1,2-dihydroquinoline is then oxidized by the oxidizing agent (e.g., nitrobenzene) to the aromatic quinoline.[3]
Caption: The reaction mechanism of the Skraup quinoline synthesis.
Troubleshooting Workflow
This flowchart provides a logical approach to troubleshooting common issues in the Skraup synthesis.
Caption: A troubleshooting workflow for the Skraup synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of each reagent in the Skraup synthesis?
-
Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom that will become part of the quinoline core.[4]
-
Glycerol: Acts as the source of the three-carbon chain required to form the pyridine ring of the quinoline system. It dehydrates in the presence of sulfuric acid to form acrolein.[3][4]
-
Sulfuric Acid: Serves as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and dehydration steps.[3][4]
-
Oxidizing Agent (e.g., Nitrobenzene): Oxidizes the 1,2-dihydroquinoline intermediate to the final aromatic quinoline product. Nitrobenzene can also act as a solvent.[2][3]
-
Moderator (e.g., Ferrous Sulfate): Controls the exothermic nature of the reaction, making it less violent and safer to perform.[3][4][5]
Q2: Can I use a substituted aniline in the Skraup synthesis? Yes, the Skraup synthesis is quite versatile and can be used with a wide range of substituted anilines to produce the corresponding substituted quinolines.[3] However, the position of the substituent on the aniline ring will determine the regiochemical outcome of the reaction. For meta-substituted anilines, a mixture of products is often obtained.[8]
Q3: Are there any "greener" alternatives to the classical Skraup synthesis? Yes, in recent years, there has been a significant effort to develop more environmentally friendly methods for quinoline synthesis.[12][13] These include:
-
Microwave-assisted synthesis: This can dramatically reduce reaction times and often leads to improved yields.[12][14]
-
Use of ionic liquids: These can act as both the solvent and catalyst, often resulting in cleaner reactions and easier product isolation.[12][14]
-
Solvent-free reaction conditions: Some protocols have been developed that eliminate the need for a solvent altogether.[12]
-
Alternative, less hazardous oxidizing agents: Research is ongoing to replace toxic oxidizing agents like arsenic acid and nitrobenzene with safer alternatives.[15]
Q4: What are the primary safety precautions I should take when performing a Skraup synthesis?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Fume Hood: The reaction must be carried out in a well-ventilated fume hood due to the use of toxic and volatile reagents like aniline and nitrobenzene.[6]
-
Handling of Reagents: Concentrated sulfuric acid is highly corrosive and must be handled with extreme care.[6] Aniline and nitrobenzene are toxic and can be absorbed through the skin.[6][16]
-
Exothermic Reaction: Be prepared for a highly exothermic reaction and have a cooling bath readily available.[4][5]
Quantitative Data Summary
The yield of the Skraup synthesis is highly dependent on the specific substrates and reaction conditions used. The following table provides a summary of representative yields for different substituted quinolines.
| Starting Aniline | Product | Oxidizing Agent | Moderator | Yield (%) | Reference |
| Aniline | Quinoline | Nitrobenzene | Ferrous Sulfate | 84-91 | |
| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Arsenic Acid | - | Mixture | |
| o-Aminophenol | 8-Hydroxyquinoline | - | Ferrous Sulfate | ~100 | |
| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | Arsenic Pentoxide | - | - |
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- Recent advances in the synthesis of quinolines: a review - RSC Publishing.
- A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis Online.
- Recent Progress in the Synthesis of Quinolines - PubMed.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications.
- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing).
- Quinoline - Organic Syntheses Procedure.
- 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure.
- Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - NIH.
- Skraup reaction - Wikipedia.
- Skraup's Synthesis - Vive Chemistry - WordPress.com.
- Skraup Reaction - YouTube.
- Skraup Quinoline Synthesis Mechanism | Organic Chemistry - YouTube.
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
- Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.
- Alternative Oxidisers in Skraup reaction - Sciencemadness.org.
- Making quinoline - the Skraup synthesis - YouTube.
- Skraup Synthesis of Quinoline - tips/pointers : r/chemistry - Reddit.
- Doebner–Miller reaction - Wikipedia.
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications.
- The Skraup‐Doebner‐Von Miller quinoline synthesis. - ResearchGate.
- US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents.
- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION - ResearchGate.
- My attempt at the Skraup quinoline synthesis - Sciencemadness.org.
- Reaction mechanism of the Skraup quinoline synthesis. - ResearchGate.
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- 10. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
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- 15. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Chloro-8-methylquinoline
Welcome to the technical support center for the synthesis of 6-Chloro-8-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related quinoline structures. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer validated troubleshooting protocols to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and historically significant method for synthesizing this compound is the Skraup-Doebner-von Miller reaction.[1][2] This reaction involves the condensation of 4-chloro-2-methylaniline with an α,β-unsaturated carbonyl compound, typically generated in situ. For the synthesis of the title compound, glycerol is commonly used, which dehydrates under the strong acidic conditions (sulfuric acid) to form acrolein, the required α,β-unsaturated aldehyde.[3][4] An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is necessary for the final aromatization step.[5][6]
Q2: What are the most critical reaction parameters to control for a successful synthesis?
Success in a Skraup-type synthesis hinges on the careful control of several key parameters:
-
Temperature: The reaction is highly exothermic, especially during the initial stages.[5] Uncontrolled temperature escalation can lead to violent reactions and extensive tar formation due to the polymerization of acrolein.[7][8] A staged heating profile is crucial.
-
Rate of Acid Addition: The concentrated sulfuric acid serves as both a catalyst and a dehydrating agent. Its slow, controlled addition is vital to manage the initial exotherm.[9]
-
Choice and Stoichiometry of Oxidizing Agent: The oxidant is required to convert the dihydroquinoline intermediate to the final aromatic product.[3] The choice of oxidant (e.g., nitrobenzene, arsenic acid) impacts the reaction's vigor and workup procedure.[6] Insufficient oxidant will result in incomplete conversion.
-
Purity of Starting Materials: As with any multi-step synthesis, the purity of the 4-chloro-2-methylaniline and glycerol is paramount to prevent the introduction of competing side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format, providing both the mechanistic reasoning and actionable solutions.
Problem 1: My reaction produced a very low yield and a large amount of black, intractable tar.
Q: I followed a standard Skraup protocol, but my yield was less than 20% and most of the material was a thick, black tar that was difficult to process. What went wrong?
A: This is the most common issue in Skraup-type syntheses and is almost always linked to the polymerization of the α,β-unsaturated carbonyl component (acrolein).
-
Mechanistic Insight: Acrolein, formed by the acid-catalyzed dehydration of glycerol, is highly susceptible to polymerization under the harsh acidic and high-temperature conditions of the reaction.[8] This process competes directly with the desired conjugate addition of the aniline, consuming the key reagent and generating insoluble polymeric material (tar).[10]
-
Recommended Actions & Protocols:
-
Strict Temperature Control: Do not allow the internal temperature to rise uncontrollably. A vigorous reaction observed around 140°C can quickly lead to a reflux temperature (~200°C) if not managed.[5] It is essential to use a well-controlled heating mantle and monitor the internal temperature closely.
-
Staged Reagent Addition: Add the concentrated sulfuric acid dropwise to the mixture of aniline and glycerol at room temperature before heating. This allows for better dissipation of the initial heat of mixing.[5]
-
Use of a Moderator: The addition of a mild moderator like ferrous sulfate (FeSO₄) can help to tame the violence of the reaction, leading to a smoother process and reduced tar formation.[6]
-
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Temperature | Rapid heating; >150°C during initial phase | Slow, staged heating to 140°C; maintain strict control | Minimizes acrolein polymerization[8][10] |
| Acid Addition | Fast, bulk addition | Slow, dropwise addition at < 40°C | Controls initial exotherm |
| Moderator | None used | Add FeSO₄ (catalytic amount) | Smooths reaction vigor[6] |
Problem 2: My final product is contaminated with an inseparable isomeric impurity.
Q: After purification by column chromatography, my NMR spectrum shows two distinct methyl singlets and complex aromatic patterns, suggesting an isomeric impurity. What is this impurity and how can I avoid it?
A: The likely contaminant is the regioisomer, 8-chloro-6-methylquinoline. Its formation is a consequence of the cyclization step's regioselectivity.
-
Mechanistic Insight: The key bond-forming step is an intramolecular electrophilic aromatic substitution, where the dihydroquinoline intermediate cyclizes onto the aniline ring. The starting material, 4-chloro-2-methylaniline, has two potential sites for cyclization ortho to the amino group: C6 and C2.
-
Desired Path (C6-attack): Cyclization at the C6 position (para to the methyl group) is sterically unhindered and electronically favored, leading to this compound.
-
Side Reaction (C2-attack): Cyclization at the C2 position (ortho to the methyl group and ortho to the chloro group) is sterically hindered by the adjacent methyl group and electronically deactivated by the chloro group. While this pathway is less favorable, it can still occur under forcing conditions, yielding 8-chloro-6-methylquinoline.
-
-
Visualization of Regioselectivity:
Caption: Regioselectivity in the cyclization step.
-
Recommended Actions & Protocols:
-
Optimize Reaction Temperature: Lowering the final reaction temperature (e.g., to 120-130°C) can sometimes improve selectivity by favoring the pathway with the lower activation energy (C6 attack). However, this may require longer reaction times.
-
Purification Strategy: While challenging, separation can be achieved.
-
Fractional Crystallization: Convert the crude mixture to its hydrochloride or picrate salt. The different solubilities of the isomeric salts may allow for separation by careful, repeated crystallization.
-
High-Performance Column Chromatography: Standard flash chromatography may be insufficient. Using a high-resolution stationary phase (e.g., smaller particle size silica) and a very shallow solvent gradient (e.g., starting with 1-2% Ethyl Acetate in Hexane and increasing slowly) can improve separation.
-
-
Problem 3: The reaction seems to stall, and I isolate a product that is not fully aromatic.
Q: My reaction did not go to completion. Mass spectrometry of the crude product suggests the presence of a compound with a mass of M+2 compared to the expected product. What is this?
A: This indicates the presence of 1,2-dihydro-6-chloro-8-methylquinoline, resulting from incomplete oxidation.
-
Mechanistic Insight: The final step of the Skraup-Doebner-von Miller synthesis is the dehydrogenation (oxidation) of the dihydroquinoline intermediate to form the stable aromatic quinoline ring.[3] If the oxidizing agent is depleted, inefficient, or the reaction time is too short, this intermediate will be isolated.
-
Visualization of the Final Step:
Caption: The final oxidation step is critical for aromatization.
-
Recommended Actions & Protocols:
-
Verify Oxidant Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent is used relative to the aniline starting material. Often, a slight excess is beneficial.
-
Increase Reaction Time/Temperature: After the initial vigorous phase, ensure the mixture is held at the target temperature (e.g., 140°C) for a sufficient duration (e.g., 4-6 hours) to allow the oxidation to complete.[5]
-
Alternative Oxidants: If nitrobenzene proves inefficient, stronger oxidants like arsenic pentoxide can be used, although they require more cautious handling and specialized workup procedures.[9]
-
References
- MDPI. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- The Royal Society of Chemistry. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines.
- Illinois Experts. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
- PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
- ACS Publications. (2021). Selective Hydrogenation of Crotonaldehyde to Crotyl Alcohol over Metal Oxide Modified Ir Catalysts and Mechanistic Insight.
- ResearchGate. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
- ResearchGate. (n.d.). The anionic polymerization of crotonaldehyde.
- ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- Wikipedia. (n.d.). Skraup reaction.
- MDPI. (2023). The Hydrogenation of Crotonaldehyde on PdCu Single Atom Alloy Catalysts.
- Wikipedia. (n.d.). Aldol condensation.
- MDPI. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- ChemSynthesis. (n.d.). 2-chloro-6-methylquinoline.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
- Slideshare. (n.d.). Doebner-Miller reaction and applications.
- ResearchGate. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
- Fordham Research Commons. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.
Sources
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 6-Chloro-8-methylquinoline
This guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of quinoline derivatives. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) for the scale-up synthesis of 6-Chloro-8-methylquinoline, a key intermediate in various pharmaceutical applications. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
Introduction: The Challenge of Scaling Up Quinoline Synthesis
This compound is a valuable heterocyclic compound, but its synthesis, particularly on a larger scale, presents significant challenges. The most common and direct route is a variation of the Skraup synthesis, a powerful but notoriously vigorous reaction.[1][2] Scaling this reaction requires careful control over exothermic events, management of viscous reaction mixtures, and efficient purification strategies to minimize tar formation and handle significant byproduct streams.[2][3] This guide will address these critical aspects to ensure a safe, efficient, and reproducible scale-up process.
The primary method discussed is the Skraup reaction of 4-chloro-2-methylaniline with glycerol, using sulfuric acid as both a catalyst and a dehydrating agent, and nitrobenzene as an oxidizing agent.[4]
General Synthesis Workflow
A typical workflow for the synthesis involves a controlled reaction followed by a multi-step workup and purification process. Understanding this flow is crucial for troubleshooting at each stage.
Caption: High-level workflow for the synthesis and purification of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.
Q1: My reaction is extremely vigorous and difficult to control upon heating. How can I moderate it?
Answer: This is the most critical challenge in Skraup synthesis, driven by the highly exothermic dehydration of glycerol to acrolein and the subsequent condensation reactions.[1][3][5] Uncontrolled exotherms can lead to violent boiling, pressure buildup, and extensive decomposition.
-
Causality: The reaction's vigor stems from the rapid, acid-catalyzed formation of acrolein from glycerol, which then reacts exothermically with the aniline.[5][6] The oxidizing agent also contributes to the overall heat generation.
-
Solutions:
-
Use a Moderator: Adding ferrous sulfate (FeSO₄) is a classic and effective method to make the reaction less violent.[3] It helps to smooth the reaction profile, likely by moderating the rate of oxidation.
-
Controlled Reagent Addition: The addition of concentrated sulfuric acid must be done slowly, portion-wise, and with efficient external cooling (e.g., an ice-water bath). Never add the acid all at once, especially on a larger scale.
-
Efficient Mechanical Stirring: Inadequate stirring creates localized "hot spots" where the reaction can accelerate uncontrollably. For viscous mixtures, a powerful overhead mechanical stirrer is essential; a magnetic stir bar is often insufficient for larger volumes.[7]
-
Gradual Heating: Heat the reaction mixture slowly and in a controlled manner using an oil bath or heating mantle with a thermocouple. Be prepared to remove the heat source immediately if the internal temperature begins to rise too quickly. A sudden exotherm is common around 140°C.[4]
-
Q2: I'm observing significant tar formation and my yield is very low. What is the cause and how can I fix it?
Answer: Tar formation is a common side reaction resulting from the harsh acidic and oxidizing conditions, which cause polymerization of the aniline, acrolein, and other reactive intermediates.[3]
-
Causality: High temperatures and high concentrations of sulfuric acid promote unwanted side reactions and decomposition, leading to the formation of high-molecular-weight, insoluble polymeric materials (tar).
-
Solutions:
-
Optimize Temperature Control: Avoid overheating. Maintain the reaction temperature strictly within the recommended range (e.g., 140°C).[4] Even brief temperature spikes can drastically increase tarring.
-
Reagent Quality: Ensure the glycerol used is of good quality and relatively dry. Excess water can affect the dehydration step.
-
Moderator Use: As with controlling the exotherm, ferrous sulfate can help reduce charring and tar formation.[3]
-
Efficient Workup: Once the reaction is complete, cool it down and proceed with the workup promptly. Leaving the reaction mixture at high temperatures for extended periods will increase byproduct formation.
-
Q3: The workup is difficult. The reaction mixture is very viscous, and neutralization generates a large volume of solids. How can I improve this stage?
Answer: The workup of a large-scale Skraup synthesis is challenging due to the high viscosity and the need to neutralize a large quantity of sulfuric acid.
-
Causality: The reaction mass can be thick due to the presence of the product, byproducts, and residual glycerol. Neutralizing concentrated sulfuric acid with a strong base like NaOH is highly exothermic and generates a massive amount of sodium sulfate, which has limited solubility and can precipitate, trapping the product.[2]
-
Solutions:
-
Dilution Before Neutralization: After cooling, carefully and slowly pour the reaction mixture onto a large volume of crushed ice or chilled water with vigorous stirring. This dilutes the acid and helps dissipate the heat of neutralization.
-
Slow, Cooled Neutralization: Add the base (e.g., 40% aq. NaOH) slowly while cooling the mixture in an ice bath. This prevents the solution from boiling and minimizes the risk of product degradation.
-
Efficient Extraction: Use a robust solvent like ethyl acetate for extraction. You may need to perform multiple extractions (e.g., 5 or more) to ensure complete recovery of the product from the large aqueous volume and any precipitated salts.[4] Using a filter aid like Celite can help separate the organic layer if emulsions or fine solids are present.[4]
-
Q4: My final product is difficult to purify. What is the best strategy?
Answer: The crude product from a Skraup synthesis is typically a dark, oily residue containing the desired quinoline, unreacted nitrobenzene, and various side products.
-
Causality: The complexity of the crude mixture necessitates a multi-step purification approach. Nitrobenzene, often used as both solvent and oxidant, has a high boiling point and must be removed effectively.
-
Solutions:
-
Steam Distillation (Optional but Recommended): If nitrobenzene was used, steam distillation is an effective method to remove it along with other volatile impurities. However, this step is often skipped in modern lab settings in favor of chromatography.
-
Flash Column Chromatography: This is the most effective method for obtaining a highly pure product. A silica gel column with a gradient of ethyl acetate in a non-polar solvent like hexane is typically used.[4]
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system can be used for final polishing.
-
Caption: Troubleshooting decision tree for common issues in the Skraup synthesis.
Detailed Experimental Protocol
This protocol is adapted from established literature for the synthesis of this compound.[4] Warning: This procedure involves hazardous materials and a highly exothermic reaction. It must be performed by trained personnel with appropriate safety precautions in a well-ventilated fume hood.
Reactants & Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| 4-Chloro-2-methylaniline | 141.59 | 100 | 0.706 | 1.0 |
| Glycerol | 92.09 | 260 | 2.82 | 4.0 |
| Nitrobenzene | 123.11 | 200 mL | - | Solvent/Oxidant |
| Conc. Sulfuric Acid (98%) | 98.08 | 200 mL | - | Catalyst/Dehydrant |
Procedure:
-
Charging the Reactor: In a multi-neck round-bottom flask equipped with an overhead mechanical stirrer, a dropping funnel, and a condenser, add 4-chloro-2-methylaniline (100 g), glycerol (260 g), and nitrobenzene (200 mL).
-
Acid Addition: Begin stirring the mixture and cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (200 mL) dropwise via the dropping funnel over 2-3 hours. Ensure the internal temperature is maintained below 40°C during the addition.
-
Reaction: After the acid addition is complete, slowly heat the reaction mixture using an oil bath to 140°C. A vigorous exotherm may occur as the temperature approaches this point; be prepared to reduce or remove the heat source to maintain control.
-
Reaction Monitoring: Maintain the reaction at 140°C for approximately 6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Quenching: Allow the reaction to cool to room temperature. In a separate, large container, prepare 5 L of chilled water/ice. Slowly and carefully pour the reaction mixture into the chilled water with vigorous stirring.
-
Neutralization: Cool the quenched mixture in a large ice bath. Slowly add a 40% aqueous sodium hydroxide solution portion-wise until the pH of the mixture reaches ~9. This step is highly exothermic and requires careful control.
-
Extraction: Transfer the mixture to a large separatory funnel. Add ethyl acetate (3 L) and shake vigorously. Filter the entire mixture through a Celite bed to break up any emulsions. Separate the organic layer.
-
Further Extraction: Extract the aqueous phase four more times with ethyl acetate (4 x 2 L).
-
Washing and Drying: Combine all organic layers and wash with water (3 L) followed by brine (3 L). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude residue. Purify this residue by flash chromatography on silica gel using a gradient of 5% ethyl acetate in hexane to afford pure this compound.[4]
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles. A face shield is recommended during the addition of acid and the quenching/neutralization steps.
-
Ventilation: All operations must be conducted in a certified chemical fume hood due to the use of toxic and volatile reagents like nitrobenzene and corrosive sulfuric acid.[8][9]
-
Reagent Handling:
-
Sulfuric Acid: Highly corrosive. Causes severe burns. Add slowly to other reagents to control the exotherm.
-
Nitrobenzene: Toxic and readily absorbed through the skin. It is a suspected carcinogen.
-
Quinolines: Can be harmful if swallowed or in contact with skin and are suspected of causing genetic defects and cancer.[10][11][12]
-
-
Waste Disposal: The aqueous waste contains large amounts of sodium sulfate and residual organics. It must be disposed of as hazardous chemical waste according to institutional guidelines.[12]
References
- Combes quinoline synthesis. (n.d.). In Wikipedia.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
- Skraup reaction. (n.d.). In Wikipedia.
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]
- Doebner–Miller reaction. (n.d.). In Wikipedia.
- Organic Name Reaction With Their Respective Mechanism. (n.d.). Slideshare.
- QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem.
- Understanding Quinoline (CAS 91-22-5): Properties, Applications, and Safety. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Safety Data Sheet: quinoline. (2019). Chemos GmbH&Co.KG. [Link]
- Process for preparing quinoline bases. (1997).
- My attempt at the Skraup quinoline synthesis. (2021). Powered by XMB 1.9.11. [Link]
- Help with Skraup synthesis. (2024). Reddit. [Link]
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. iipseries.org [iipseries.org]
- 7. reddit.com [reddit.com]
- 8. lobachemie.com [lobachemie.com]
- 9. technopharmchem.com [technopharmchem.com]
- 10. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 11. nbinno.com [nbinno.com]
- 12. chemos.de [chemos.de]
Technical Support Center: A Troubleshooting Guide for Nucleophilic Substitution on Quinolines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the chemical modification of quinoline scaffolds. The quinoline core is a privileged structure in medicinal chemistry, but its functionalization via nucleophilic substitution is not without challenges.[1][2] This guide is structured in a practical question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just solutions but the underlying chemical reasoning to empower your research.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution on an unsubstituted quinoline failing or giving very low yield?
The inherent electronic properties of the quinoline ring make it susceptible to nucleophilic attack primarily at the electron-deficient C2 and C4 positions of the pyridine ring.[3][4][5][6] However, a direct reaction with a nucleophile requires the displacement of a hydride ion (H⁻), which is a very poor leaving group. This type of reaction, known as a nucleophilic substitution of hydrogen (SNH), typically requires specific and often harsh conditions to proceed.
-
Chichibabin Reaction: For amination, the classic Chichibabin reaction uses a strong base like sodium amide (NaNH₂) in liquid ammonia or an inert high-boiling solvent like toluene.[7][8][9] The reaction proceeds through an addition-elimination mechanism involving a hydride shift.[8] If you are attempting amination under milder conditions, it is unlikely to be successful.
-
Oxidative Nucleophilic Substitution: In some cases, an external oxidant is required to facilitate the removal of the hydride and re-aromatize the ring.
Troubleshooting Steps:
-
Assess Reaction Type: Confirm if your conditions are appropriate for an SNH reaction. For amination, this typically means using sodium or potassium amide at elevated temperatures or in liquid ammonia.[7][10]
-
Increase Reaction Temperature: Many SNH reactions require significant thermal energy to overcome the activation barrier for hydride elimination.[7]
-
Consider an Oxidant: If applicable to your specific transformation, the addition of a mild oxidant can facilitate the final aromatization step.
Q2: I am trying to perform a nucleophilic aromatic substitution (SNAr) on a haloquinoline, but the reaction is sluggish or incomplete. What are the common causes?
Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing quinolines, particularly when a good leaving group (like a halogen) is present at the C2 or C4 position.[1][11] The reactivity is enhanced by the electron-withdrawing effect of the quinoline nitrogen.[1] If your SNAr reaction is not proceeding as expected, consider the following factors:
-
Position of the Halogen: Halogens at the C2 and C4 positions are highly activated for SNAr.[11] Halogens on the benzene ring or at C3 are significantly less reactive and will likely require metal-catalyzed conditions.[12]
-
Nature of the Leaving Group: While chlorine is commonly used, fluorine is often a better leaving group for SNAr reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the ipso-carbon more electrophilic.[13]
-
Solvent Choice: Polar aprotic solvents like DMF, DMAc, NMP, or DMSO are crucial for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and can stabilize the charged Meisenheimer intermediate.[14]
-
Base Strength: If your nucleophile is an alcohol or a thiol, a base is required to deprotonate it and increase its nucleophilicity. The choice of base is critical; it must be strong enough to deprotonate the nucleophile but not so strong as to cause unwanted side reactions. Common bases include K₂CO₃, Cs₂CO₃, and NaH.[14]
Troubleshooting Flowchart for SNAr Reactions
Caption: Troubleshooting workflow for SNAr on haloquinolines.
Q3: My Chichibabin amination of quinoline is producing a significant amount of a di-aminated byproduct. How can I improve selectivity for the mono-aminated product?
The formation of a di-aminated product is a known side reaction in Chichibabin aminations, especially with an excess of the amide reagent or at higher temperatures.[7] The initial product, 2-aminoquinoline, can be deprotonated by the strong base (NaNH₂) to form an anion, which further activates the ring for a second nucleophilic attack, often at the C4 or C6 position.
Strategies to Minimize Over-amination:
-
Control Stoichiometry: Carefully control the stoichiometry of the sodium amide. Use of a slight excess is common, but a large excess will promote the di-amination.
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature can help to disfavor the second amination, which likely has a higher activation energy. For instance, amination of quinoline with potassium amide in liquid ammonia at -65°C can yield 2-aminoquinoline, while allowing the temperature to rise can favor the formation of 4-aminoquinoline.[10]
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the buildup of the di-aminated product.
Q4: I am using a quinoline N-oxide to direct my nucleophilic substitution, but the reaction is not working. What could be the issue?
Quinoline N-oxides are excellent substrates for activating the quinoline ring towards nucleophilic attack, particularly at the C2 and C8 positions.[15][16] The N-oxide group is strongly electron-withdrawing, making the ring more electrophilic. The reaction often proceeds via an initial attack of an electrophile (if present) or activation, followed by nucleophilic attack and subsequent deoxygenation.[17]
Common Problems and Solutions with Quinoline N-Oxides:
-
Incomplete N-oxide Formation: Ensure your starting material is fully converted to the N-oxide. Incomplete oxidation can lead to a complex mixture of products.
-
Reagent Compatibility: The specific conditions for nucleophilic substitution on N-oxides can be quite varied. Some reactions proceed under metal-free conditions, while others require a catalyst (e.g., Palladium).[16][18] Ensure your chosen nucleophile and conditions are compatible. For example, some C2-sulfonylations can be achieved using sulfonyl chlorides in the presence of CS₂/Et₂NH under transition-metal-free conditions.[16]
-
Deoxygenation Step: The final deoxygenation step is crucial. In many modern protocols, this happens in situ. If you are isolating an intermediate that still contains the N-oxide, you may need a separate reduction step (e.g., with PCl₃ or PPh₃).
Reaction Pathway for N-Oxide Activation
Caption: General pathway for C2-functionalization via a quinoline N-oxide.
Troubleshooting Tables
Table 1: Solvent Selection for Nucleophilic Substitution on Quinolines
| Reaction Type | Recommended Solvents | Rationale & Considerations |
| SNAr | DMF, DMSO, NMP, DMAc, Acetonitrile | Polar aprotic solvents stabilize the charged Meisenheimer complex and enhance nucleophilicity.[14] Acetonitrile is a less toxic alternative but may require higher temperatures.[14][19] |
| Chichibabin (SNH) | Liquid Ammonia, Toluene, Xylene | Liquid ammonia is the traditional solvent for NaNH₂.[7][8] High-boiling inert solvents are used for reactions at elevated temperatures.[7][9] |
| N-Oxide Chemistry | Dichloromethane (DCM), Toluene, 1,2-Dichloroethane (DCE), THF | Solvent choice is highly dependent on the specific transformation and activating agent used.[17][18] |
| Metal-Catalyzed | Toluene, Dioxane, THF, DMF | Choice depends on the catalyst system and solubility of reagents. Anhydrous and de-gassed solvents are critical to prevent catalyst deactivation. |
Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Common Cause(s) | Suggested Mitigation Strategy |
| Dehalogenation | Presence of reducing agents (e.g., hydride impurities); certain catalyst/ligand combinations. | Ensure all reagents and solvents are pure and dry. Screen different catalyst systems.[15] |
| Homocoupling | Often occurs in metal-catalyzed reactions, especially at high catalyst loading or temperature. | Lower the catalyst loading, reduce the reaction temperature, or add a suitable additive. |
| Ring Reduction | Use of strong hydride sources as bases or nucleophiles. | Choose a non-hydridic base (e.g., carbonates, alkoxides). Protect the quinoline ring if necessary.[15] |
| Poor Regioselectivity | Inherent reactivity of the quinoline ring; steric hindrance. | Use a directing group (e.g., N-oxide) to target a specific position.[15] For C-H functionalization, the choice of metal catalyst (e.g., Pd vs. Rh) can influence selectivity.[15] |
Key Experimental Protocols
Protocol 1: General Procedure for SNAr on 4-Chloroquinoline with an Amine Nucleophile
This protocol is a general guideline for the substitution of the chlorine at the C4 position with a primary or secondary amine.[1]
Materials:
-
4,7-dichloroquinoline (or other 4-chloroquinoline derivative)
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Solvent (e.g., Ethanol, DMF)
-
Base (e.g., K₂CO₃, if the amine salt is used or if HCl is generated)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a solution of the 4-chloroquinoline (1.0 eq) in the chosen solvent (e.g., ethanol), add the amine (1.0-1.2 eq).[1]
-
If necessary (e.g., if the amine starting material is a hydrochloride salt), add a base like K₂CO₃ (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
References
- Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings - Benchchem. (Source)
- Chichibabin reaction - Grokipedia. (Source)
- New Synthesis of Substituted Quinoline N-Oxides - Combin
- On the chichibabin amination of quinoline and some nitroquinolines - ResearchG
- Dual substitution reaction of Quinoline N‐oxides.
- Technical Support Center: Functionalization of the Quinoline Ring - Benchchem. (Source)
- Technical Support Center: Preventing N-oxide Formation in Quinoline Reactions - Benchchem. (Source)
- How to overcome poor regioselectivity in quinoline functionaliz
- Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines - New Journal of Chemistry (RSC Publishing). (Source)
- Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC - NIH. (Source)
- Chichibabin reaction - Wikipedia. (Source)
- Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines - Benchchem. (Source)
- Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines - ResearchG
- Chichibabin Reaction - Name Reactions in Organic Synthesis. (Source)
- Chapter 7 Quinolines and Isoquinolines - NPTEL. (Source)
- Nucleophilic substitution in quinoline and isoquinoline - Química Orgánica. (Source)
- Quinoline, Isoquinoline and Acridine synthesis, reactions and applic
- Reactions of Quinolines, Chemistry tutorial - Tutorsglobe.com. (Source)
- Why nucleophllic substitution in quinoline takes place at 2 position not
- Deprotonation & Benzo-heterocyces: Indoles & (Iso)
- Reactivity of Quinoline - YouTube. (Source)
- Why does nucleophilic substitution in isoquinoline favour
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. (Source)
- Chichibabin reaction mechanism & Applic
- An efficient synthesis of quinolines under solvent-free conditions - Indian Academy of Sciences. (Source)
- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC - NIH. (Source)
- SNAr (Cl) - Common Conditions - Organic Chemistry Portal. (Source)
- SNAr troubleshooting : r/AskChemistry - Reddit. (Source)
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC - PubMed Central. (Source)
- SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - IPRD. (Source)
- Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed. (Source)
- SNAr reaction scope & limit
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tutorsglobe.com [tutorsglobe.com]
- 6. m.youtube.com [m.youtube.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 9. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 12. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 13. youtube.com [youtube.com]
- 14. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of 6-Chloro-8-methylquinoline in Solution
Welcome to the technical support guide for 6-Chloro-8-methylquinoline. As Senior Application Scientists, we understand that maintaining the integrity of your compounds in solution is critical for reproducible and reliable experimental results. This guide is designed to provide you with in-depth troubleshooting advice, preventative strategies, and validated protocols to address the stability challenges associated with this substituted quinoline derivative.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your research. We focus on identifying the root cause and providing actionable solutions.
Q1: My solution of this compound is changing color, often turning yellow or brown over time. What does this signify and how can I prevent it?
A1: Discoloration is a classic indicator of chemical degradation.[1] For quinoline derivatives, this is most commonly caused by two synergistic pathways: photodegradation and oxidation.
-
Causality (The "Why"): The quinoline ring system is an electron-rich aromatic structure, making it susceptible to attack.
-
Photodegradation: Exposure to ambient or UV light can excite the molecule, leading to the formation of reactive species. This process can result in the formation of hydroxylated byproducts, such as hydroxyquinolines, which are often colored.[1][2] Many quinoline compounds are known to be photosensitive.[1][3]
-
Oxidation: The presence of dissolved atmospheric oxygen, or trace metal ions that can catalyze oxidation, can lead to the formation of N-oxides and other oxidized derivatives.[3] These degradation products can also be highly colored. The methyl group at the 8-position may also be susceptible to oxidation under certain conditions.
-
-
Actionable Solutions:
-
Light Protection: Always store stock solutions and experimental samples in amber glass vials or wrap containers in aluminum foil to block light.[3] Minimize exposure to ambient light during experimental setup.
-
Inert Atmosphere: For long-term storage or highly sensitive applications, purge the solvent with an inert gas (e.g., argon or nitrogen) before preparing the solution.[3] This displaces dissolved oxygen. After preparation, blanket the headspace of the vial with the inert gas before sealing.
-
Use of Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid to the solution.[1]
-
Q2: My biological or chemical assays are yielding inconsistent results or a progressive loss of potency. Could this be related to the stability of my this compound solution?
A2: Yes, absolutely. A loss of potency and poor reproducibility are hallmark signs of compound degradation.[1] The parent compound is being consumed and converted into degradants which likely have different (or no) biological or chemical activity.
-
Causality (The "Why"): Any chemical modification to the this compound structure—be it oxidation, hydrolysis of the chloro group (under harsh conditions), or photolytic rearrangement—changes its three-dimensional shape and electronic properties. This alteration prevents it from binding to its target or participating in a chemical reaction as intended, leading to a drop in the measured effect.
-
Actionable Solutions:
-
Prepare Fresh Solutions: The most reliable practice is to prepare fresh solutions from solid material immediately before each experiment.[1][3] If using a stock solution, prepare only enough for a short period (e.g., one week) and store it under optimal conditions.
-
Validate Stock Solution Stability: Do not assume your stock solution is stable under your specific storage conditions. Perform a simple validation test: prepare a fresh solution and compare its activity in your assay to an aliquot of your stored stock solution. A significant drop in activity indicates degradation.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can accelerate degradation by causing pH shifts as buffers fall out of solution and by increasing exposure to air during each thaw cycle.[1][3] If you must use a frozen stock, aliquot it into single-use vials to avoid cycling the main stock.
-
Q3: I'm observing unknown peaks in my HPLC or LC-MS chromatograms that weren't there when the solution was fresh. How do I confirm if these are degradation products?
A3: The appearance of new peaks that grow over time is strong evidence of degradation. To systematically identify these as degradants and understand the stability of your compound, a Forced Degradation Study is the industry-standard approach.
-
Causality (The "Why"): Forced degradation (or stress testing) intentionally exposes the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate the formation of potential degradation products.[1] This allows you to:
-
Identify the likely degradation pathways.
-
Develop an analytical method (like HPLC) that can separate the parent compound from all major degradants. This is known as a "stability-indicating method."[1]
-
-
Actionable Solution: Perform a Forced Degradation Study.
-
This study is essential for understanding how your compound behaves and for developing a reliable analytical method. See Protocol 1 for a detailed, step-by-step guide.
-
Potential Degradation Pathways
The following diagram illustrates the primary stress factors that can lead to the degradation of this compound.
Caption: Primary degradation pathways for this compound under forced stress.
Frequently Asked Questions (FAQs)
Q4: What are the most critical factors influencing the stability of this compound in solution?
A4: The stability is primarily governed by a combination of chemical and environmental factors. The most critical are:
-
pH: The solubility and stability of quinoline and its derivatives are highly dependent on pH.[1][4][5][6] Extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation reactions. The optimal pH for stability is compound-specific and must be determined experimentally.
-
Light: As a heterocyclic aromatic compound, the quinoline nucleus is susceptible to photodegradation.[1][2] UV and even high-intensity visible light can provide the energy to initiate degradative reactions.
-
Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical reactions, including degradation.[1]
-
Oxygen: The presence of molecular oxygen can lead to oxidative degradation, especially if catalyzed by trace metal ions.[3]
-
Solvent Choice: The nature of the solvent can influence stability. Protic solvents may participate in degradation, while trace impurities in solvents (e.g., acids in chlorinated solvents, peroxides in ethers) can act as catalysts for degradation.[7]
Q5: What is the best way to prepare and store stock solutions of this compound?
A5: Adhering to best practices during preparation and storage is the most effective way to ensure long-term stability.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Store at -20°C or -80°C for long-term storage.[1][3] For short-term (days), 2-8°C may be acceptable. | Low temperatures significantly slow the rate of chemical degradation.[1] |
| Light | Use amber, light-blocking vials.[3] Store in the dark (e.g., in a freezer box). | Prevents photodegradation, a primary instability pathway for quinolines.[1][2] |
| Atmosphere | For maximum stability, store under an inert atmosphere (argon or nitrogen).[3] | Excludes atmospheric oxygen, preventing oxidative degradation.[3] |
| Container | Use high-quality glass vials with tight-fitting, chemically resistant caps (e.g., PTFE-lined). | Prevents solvent evaporation and contamination. |
| Freeze/Thaw | Aliquot stock solutions into single-use volumes. | Avoids repeated freeze-thaw cycles which can accelerate degradation.[1][3] |
Q6: How can I proactively enhance the stability of my solutions?
A6: Beyond proper storage, several formulation strategies can be employed:
-
pH Control: Use a buffer system to maintain the pH at a level determined to be optimal for the compound's stability.[1]
-
Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like EDTA can sequester trace metal ions, preventing them from participating in redox reactions.[1]
-
Solvent Purity: Always use high-purity, analytical-grade solvents. Be aware that some solvents degrade over time (e.g., THF forming peroxides).
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol is designed to intentionally degrade this compound to identify potential degradants and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation.[1]
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Prepare Stock Solution: Create a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.[1]
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.[1][3]
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.[1][3]
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.[1][3]
-
Thermal Degradation: Incubate a sealed vial of the stock solution at 80°C.[1][3]
-
Photodegradation: Expose a solution in a quartz cuvette or clear vial to a UV lamp.
-
-
Sampling: Take samples at various time points (e.g., 0, 4, 8, 24 hours).
-
Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.[1]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to identify new peaks corresponding to degradation products.[1]
Protocol 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must separate the parent peak from all degradation product peaks.[1]
Methodology:
-
Column and Mobile Phase Selection:
-
Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Use a gradient elution method to ensure separation of compounds with different polarities. A common starting point is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol).
-
-
Detection:
-
Use a Photodiode Array (PDA) or Diode Array Detector (DAD). This is crucial as it allows for peak purity analysis.
-
-
Method Optimization:
-
Inject a mixture of your stressed samples (from Protocol 1) where degradation is evident.
-
Adjust the gradient slope, flow rate, and mobile phase composition to achieve baseline separation between the this compound peak and all new degradation peaks.
-
-
Validation (Peak Purity):
-
Use the PDA detector software to perform a peak purity analysis on the this compound peak in the chromatograms of the stressed samples. A "pure" peak indicates that no degradants are co-eluting. If the peak is impure, the method must be further optimized.[1]
-
This validated method can now be used to accurately assess the stability of your compound in any solution over time.
References
- BenchChem Technical Support. (2025). Stability of Quinoline Compounds in Aqueous Solutions.
- BenchChem Technical Support. (2025).
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]
- Semantic Scholar. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
- PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
- Ginsburg, H., & Demel, R. A. (1990). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. Biochemical Pharmacology. [Link]
- Zepp, R. G., & Schlotzhauer, P. F. (1981). Photodegradation of quinoline in water. Environmental Science & Technology. [Link]
- ResearchGate. (2016).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Consistent 6-Chloro-8-methylquinoline Synthesis
Welcome to our dedicated technical support center for the synthesis of 6-Chloro-8-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve consistent, high-yield synthesis of this important quinoline derivative.
I. Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing the Skraup synthesis, a common and effective method.
Issue 1: The Reaction is Excessively Vigorous and Difficult to Control
Root Cause Analysis: The Skraup synthesis is notoriously exothermic, especially during the initial stages when sulfuric acid dehydrates glycerol to acrolein.[1][2] This rapid, uncontrolled heat generation can lead to safety hazards and the formation of unwanted byproducts.
Recommended Solutions:
-
Moderator Addition: The inclusion of a moderating agent is crucial. Ferrous sulfate (FeSO₄) is widely used to temper the reaction's violence.[1][2] Boric acid can also serve this purpose.[1] These moderators help to ensure a smoother, more controlled reaction profile.
-
Controlled Reagent Addition: The dropwise addition of concentrated sulfuric acid to the reaction mixture with efficient cooling is paramount.[1][3] This prevents a rapid buildup of heat.
-
Vigorous Stirring: Ensure efficient and constant stirring throughout the addition of sulfuric acid and the subsequent heating phase. Good agitation helps to evenly distribute heat and prevent the formation of localized hot spots, which can trigger a runaway reaction.[1]
Issue 2: Significant Tar Formation and Low Yield of Crude Product
Root Cause Analysis: Tar formation is a prevalent side reaction in Skraup synthesis, arising from the harsh acidic and oxidizing conditions that can cause polymerization of reactants and intermediates.[1]
Recommended Solutions:
-
Optimize Reaction Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.[1] A published procedure for this compound synthesis involves slowly heating to 140 °C, at which point a vigorous exothermic reaction is observed, before maintaining the temperature at 140 °C for several hours.[3]
-
Utilize a Moderator: As mentioned previously, ferrous sulfate not only controls the reaction rate but also helps to minimize charring and tar formation.[1]
-
Effective Purification Strategy: The crude product is often a dark, viscous material.[1] A robust work-up and purification protocol is essential. This typically involves quenching the reaction mixture in a large volume of cold water, followed by neutralization with a base like sodium hydroxide to a pH of approximately 9.[3] Subsequent extraction with a suitable organic solvent, such as ethyl acetate, is necessary to isolate the product from the aqueous phase and insoluble tars.[3] The combined organic layers should be washed, dried, and concentrated. Further purification by flash chromatography is often required to obtain a high-purity product.[3]
Issue 3: Difficulty in Product Isolation and Purification
Root Cause Analysis: The desired this compound product may be challenging to separate from starting materials, byproducts, and the nitrobenzene solvent/oxidizing agent.
Recommended Solutions:
-
Post-Reaction Work-up: After quenching and neutralization, filtering the solution through a pad of celite can help to remove some of the insoluble tarry material before extraction.[3]
-
Multiple Extractions: Perform multiple extractions of the aqueous layer to ensure complete recovery of the product.[3]
-
Chromatographic Purification: Flash column chromatography is a highly effective method for purifying the crude product. A common eluent system is a gradient of ethyl acetate in hexane (e.g., 5:95 ethyl acetate:hexane).[3]
| Parameter | Recommended Condition | Rationale |
| Moderator | Ferrous Sulfate (FeSO₄) | Controls exothermic reaction and reduces tarring.[1] |
| H₂SO₄ Addition | Slow, dropwise with cooling | Prevents rapid temperature increase.[1][3] |
| Reaction Temperature | Initial gentle heating, then maintain at ~140°C | Controls reaction rate and minimizes side reactions.[3] |
| Work-up pH | ~9 | Ensures the quinoline product is in its free base form for extraction.[3] |
| Purification | Flash Chromatography | Separates the product from impurities and byproducts.[3] |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The Skraup synthesis is a widely employed method for the preparation of quinolines and is specifically documented for the synthesis of this compound.[3][4][5] This reaction involves the condensation of an aromatic amine (4-chloro-2-methylaniline) with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent, typically nitrobenzene.[2][3][6]
Q2: Can you explain the mechanism of the Skraup synthesis for this compound?
The Skraup synthesis proceeds through several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.[4][7]
-
Michael Addition: The aromatic amine, 4-chloro-2-methylaniline, undergoes a nucleophilic conjugate (Michael) addition to acrolein.[4]
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization.
-
Dehydration and Oxidation: The cyclized intermediate is then dehydrated and oxidized to form the aromatic quinoline ring system.[6] Nitrobenzene often serves as the oxidizing agent in this final step.[2]
Caption: Workflow for the synthesis of this compound via Skraup reaction.
Q3: Are there alternative methods to the Skraup synthesis for preparing quinolines?
Yes, several other named reactions can be used to synthesize the quinoline core, and the choice of method often depends on the desired substitution pattern.[8][9] These include:
-
Combes Synthesis: This method involves the acid-catalyzed condensation of an aromatic amine with a β-diketone.[6][10][11][12]
-
Doebner-von Miller Reaction: A reaction between an aniline and an α,β-unsaturated carbonyl compound, which can be considered a modification of the Skraup synthesis.[13][14][15]
-
Friedländer Synthesis: This involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene group.[4][5]
-
Conrad-Limpach-Knorr Synthesis: The reaction of anilines with β-ketoesters.[4]
Caption: Common named reactions for the synthesis of the quinoline core.
Q4: What are the key safety precautions for this synthesis?
The Skraup reaction must be handled with extreme care due to its highly exothermic nature.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Controlled Addition: As emphasized, the slow and controlled addition of sulfuric acid is critical to prevent a runaway reaction.
-
Safety Measures: Have a safety shower and fire extinguisher readily accessible. Be prepared for a vigorous reaction, especially when scaling up.[16][17]
III. References
-
BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from
-
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from
-
Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Retrieved from
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from
-
Química Organica.org. (n.d.). Combes synthesis of quinolines. Retrieved from
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from
-
Wikipedia. (n.d.). Quinoline. Retrieved from
-
V. N. (n.d.). Quinoline. Retrieved from
-
Semantic Scholar. (n.d.). Doebner-von Miller reaction. Retrieved from
-
ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from
-
Google Patents. (n.d.). US5700942A - Process for preparing quinoline bases. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. iipseries.org [iipseries.org]
- 7. mlsu.ac.in [mlsu.ac.in]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 9. Quinoline - Wikipedia [en.wikipedia.org]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Combes synthesis of quinolines [quimicaorganica.org]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. Doebner-von Miller reaction | Semantic Scholar [semanticscholar.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]
Technical Support Center: 6-Chloro-8-methylquinoline Synthesis
Welcome to the technical support center for the synthesis of 6-Chloro-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on impurity prevention and troubleshooting. We will delve into the mechanistic underpinnings of common challenges to empower you with the knowledge to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of this compound, which is most commonly achieved via a modified Skraup synthesis.
Q1: My reaction is producing a significant amount of black tar, leading to low yield and difficult purification. What is happening and how can I prevent it?
A1: This is the most frequently encountered issue in Skraup-type syntheses. The formation of tar is a direct consequence of the harsh reaction conditions required for the cyclization.
-
Root Cause Analysis: The reaction involves the dehydration of glycerol by concentrated sulfuric acid at high temperatures to form acrolein in situ.[1] This α,β-unsaturated aldehyde is highly reactive and prone to polymerization under strong acid catalysis and high heat, resulting in the formation of intractable polymeric tars.[2][3] The reaction is also notoriously exothermic, and localized hotspots can accelerate this polymerization, severely reducing the yield of the desired product.[3]
-
Strategic Solutions:
-
Moderate the Reaction's Exothermicity: The primary goal is to control the reaction rate. The use of a moderating agent like ferrous sulfate (FeSO₄) is a classic and effective technique to make the reaction less violent and suppress charring.[3]
-
Controlled Reagent Addition: The concentrated sulfuric acid should be added slowly and dropwise to the mixture of 4-chloro-2-methylaniline and glycerol, with efficient cooling (e.g., using an ice bath) and vigorous stirring. This prevents a rapid, uncontrolled temperature spike.[3]
-
Optimize Thermal Profile: Avoid applying excessive heat initially. The reaction should be heated gently to initiate, and then the external heating should be adjusted to maintain control during the exothermic phase. A typical temperature profile involves slowly heating to around 140°C and holding for several hours.[4]
-
Q2: I'm observing an unexpected isomeric impurity in my final product analysis. How can I identify its source and minimize its formation?
A2: The formation of a regioisomer is a plausible side reaction, although typically not the major product in this specific synthesis. The two primary sources are isomeric impurities in the starting material or an alternative cyclization pathway.
-
Root Cause Analysis:
-
Starting Material Purity: The most likely culprit is an isomeric impurity within your starting material, 4-chloro-2-methylaniline. For instance, the presence of 2-chloro-4-methylaniline would react under the same conditions to produce 8-chloro-6-methylquinoline, which can be difficult to separate from the desired product. It is crucial to ensure the purity of starting materials to avoid introducing contaminants that lead to side reactions.[2][5]
-
Alternative Cyclization: The aniline nitrogen directs the electrophilic cyclization to the ortho positions. In 4-chloro-2-methylaniline, there are two available ortho positions (C2 and C6). While cyclization at C6 leads to the desired 8-methyl product, cyclization at C2 would lead to the 6-methyl-8-chloro isomer. However, the steric hindrance from the adjacent methyl group at C2 strongly disfavors this pathway, making the desired this compound the major product.
-
-
Strategic Solutions:
-
Validate Starting Material: Before beginning the synthesis, confirm the identity and purity of your 4-chloro-2-methylaniline using analytical techniques like NMR spectroscopy and GC-MS.
-
Optimize Reaction Conditions for Selectivity: While steric hindrance is the dominant factor, ensuring a well-controlled, homogenous reaction mixture can maximize the formation of the thermodynamically favored product.
-
Purification Strategy: If isomeric impurities are present, purification can be achieved via flash chromatography or fractional crystallization. A patent for the synthesis of this compound describes a successful purification using flash chromatography with an ethyl acetate/hexane mobile phase.[4]
-
Q3: The reaction is dangerously exothermic and difficult to control. What are the best practices for safety and moderation?
A3: The Skraup synthesis is infamous for its vigorous and sometimes violent nature.[6] Adherence to strict safety protocols is non-negotiable.
-
Root Cause Analysis: The dehydration of glycerol to acrolein is a strongly exothermic process, and the subsequent condensation and cyclization steps also release significant heat.[1] Without proper control, this can lead to a runaway reaction, causing a rapid increase in temperature and pressure.
-
Strategic Solutions & Safety Protocols:
-
Scale and Equipment: Perform the reaction in a flask that is large enough to accommodate potential foaming and splashing (at least 3-4 times the volume of the reactants). Use a robust overhead stirrer for efficient mixing, as magnetic stir bars are often insufficient for the viscous mixture. Conduct the entire procedure in a certified chemical fume hood with the sash lowered.
-
Moderator Use: As mentioned in Q1, always include a moderator. Ferrous sulfate (FeSO₄) is highly recommended to ensure the reaction proceeds vigorously but controllably.[3]
-
Controlled Acid Addition: This is the most critical control point. Use a pressure-equalizing dropping funnel for the slow, dropwise addition of concentrated sulfuric acid. Monitor the internal temperature continuously with a thermometer.
-
Emergency Preparedness: Have a large ice bath on standby to quickly cool the reaction vessel if the temperature begins to rise uncontrollably.
-
| Problem | Probable Cause(s) | Recommended Solutions & Key Control Parameters |
| Low Yield & Tar Formation | Uncontrolled exothermic reaction; Polymerization of acrolein.[3] | 1. Add ferrous sulfate (FeSO₄) as a moderator.[3]2. Slow, dropwise addition of H₂SO₄ with efficient cooling.3. Maintain vigorous stirring to ensure heat dissipation. |
| Isomeric Impurities | Contaminated starting material (e.g., 2-chloro-4-methylaniline); Non-selective cyclization. | 1. Verify purity of 4-chloro-2-methylaniline via GC-MS/NMR.2. Rely on steric hindrance of the 8-methyl group to direct cyclization.3. Purify final product using flash chromatography.[4] |
| Runaway Reaction | Highly exothermic nature of glycerol dehydration and cyclization.[6] | 1. Use appropriate scale and equipment (large flask, overhead stirrer).2. Ensure slow addition of acid and constant temperature monitoring.3. Keep a cooling bath ready for emergency quenching. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The Skraup synthesis and its modifications, such as the Doebner-von Miller reaction, are the foundational methods for producing quinolines from anilines.[7] For this compound specifically, the Skraup reaction starting from 4-chloro-2-methylaniline, glycerol, and an oxidizing agent in the presence of sulfuric acid is a well-documented and effective route.[4]
Q2: How critical is the purity of the starting materials?
It is exceptionally critical. The ICH Q11 guidelines emphasize that manufacturing steps impacting the impurity profile of the final active substance should be performed under stringent controls.[8][9] Any impurities in the starting 4-chloro-2-methylaniline, such as regioisomers, will likely be carried through the synthesis and complicate the final purification, potentially impacting the biological activity and safety profile of the compound.
Q3: What analytical techniques are best for assessing the purity of the final product?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main product and detecting non-volatile impurities. A C18 reverse-phase column with a buffered acetonitrile/water mobile phase and UV detection is a common setup.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including isomers and residual starting materials.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any isomeric or structurally related impurities.
| Analytical Technique | Primary Use Case for this compound | Advantages |
| HPLC-UV | Quantitative analysis of product purity; Detection of non-volatile byproducts. | High precision and accuracy for quantification; Robust and widely available.[10] |
| GC-MS | Identification of isomeric impurities; Detection of residual starting materials and volatile byproducts. | High sensitivity and specificity; Provides structural information from mass spectra.[10] |
| NMR (¹H, ¹³C) | Unambiguous structure confirmation; Identification and characterization of unknown impurities. | Provides detailed structural information; Gold standard for structure elucidation. |
Q4: Can a different oxidizing agent be used instead of nitrobenzene?
Yes. While nitrobenzene is the traditional oxidizing agent in the Skraup synthesis, it also acts as a solvent.[6] However, due to its toxicity, alternatives are often sought. Arsenic acid can also be used and may result in a less violent reaction, though it carries its own significant toxicity concerns.[6] The choice of oxidizing agent is a critical parameter that must be optimized for both safety and reaction efficiency.
Visualizing the Process
To better understand the workflow and potential pitfalls, the following diagrams illustrate the synthetic pathway and the origins of common impurities.
Caption: Skraup Synthesis Workflow for this compound.
Caption: Key Impurity Formation Pathways in the Synthesis.
References
- Wikipedia. (2023, November 11). Doebner–Miller reaction.
- Pharmaffiliates. (n.d.). Quinoline-impurities.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.
- Jakhar, K. (n.d.). Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
- Wikipedia. (2023, April 2). Combes quinoline synthesis.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Bogert, M. T., & Husted, H. G. (1932). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 54(2), 704-706.
- Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- Scanned with CamScanner. (n.d.). Quinoline.
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- Wikipedia. (2024, January 1). Quinoline.
- PubMed. (2006, July 21). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
- Wikipedia. (2023, September 10). Skraup reaction.
- PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Fordham Research Commons. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.
- Waechter, F. (2019, December 16). Selection of starting material for synthetic processes based on ICH Q11 [Video]. YouTube.
- ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
- Google Patents. (n.d.). US5700942A - Process for preparing quinoline bases.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Coach Sahanawaz. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube.
- U.S. Food and Drug Administration. (2018, May 22). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials.
- IPQpubs. (2014, September 16). Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances.
- PubMed Central. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14).
- Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. Quinoline - Wikipedia [en.wikipedia.org]
- 8. database.ich.org [database.ich.org]
- 9. ipqpubs.com [ipqpubs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Improving selectivity in reactions involving 6-Chloro-8-methylquinoline
Technical Support Center: 6-Chloro-8-methylquinoline
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile scaffold in their synthetic programs. Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The unique substitution pattern of this compound presents a fascinating challenge of regioselectivity, offering two distinct and orthogonally reactive sites: the C6-chloro group, amenable to cross-coupling, and the C8-methyl group, a prime candidate for C-H functionalization.
This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to help you navigate the complexities of achieving high selectivity in your reactions.
Part 1: Frequently Asked Questions - Understanding and Controlling Selectivity
This section addresses the fundamental principles governing the reactivity of this compound, providing the foundational knowledge needed to design selective reactions.
Q1: What are the primary reactive sites on this compound, and what factors dictate their reactivity?
A1: this compound possesses two key handles for synthetic modification, each governed by different electronic and steric principles:
-
The C6-Chloro Group: This site is an electrophilic handle located on the carbocyclic (benzene) ring. Its reactivity is primarily exploited in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The C-Cl bond is relatively inert and typically requires a highly active catalyst system, often involving palladium or nickel with specialized ligands, for efficient activation.[3]
-
The C8-Methyl Group: This C(sp³)-H bond is rendered reactive through directed C-H activation. The nitrogen atom of the quinoline ring acts as an intrinsic chelating directing group, enabling various transition metals (like Rh, Pd, Co) to form cyclometallated complexes.[4][5] This chelation effect brings the catalyst into close proximity with the C8-methyl group, facilitating selective C-H bond cleavage and subsequent functionalization.[6][7]
The key to selectivity is choosing reaction conditions that favor one activation mode over the other. Cross-coupling catalysts are designed to activate C-Halogen bonds, while C-H activation catalysts are chosen for their ability to coordinate with the quinoline nitrogen and interact with the adjacent C-H bond.
Q2: I want to functionalize the C6-position via cross-coupling. How can I avoid unwanted reactions at the C8-methyl group?
A2: To selectively target the C6-Cl bond, you should employ classic palladium or nickel-catalyzed cross-coupling conditions that are not designed for C-H activation. Key considerations include:
-
Catalyst Choice: Standard palladium catalysts like Pd(PPh₃)₄, or systems generated from Pd(OAc)₂ or Pd₂(dba)₃ with appropriate phosphine ligands, are ideal. These catalysts have a high affinity for oxidative addition into the C-Cl bond and typically do not initiate C-H activation under standard cross-coupling conditions.[3][8]
-
Ligand Selection: The choice of ligand is critical for activating the relatively inert C-Cl bond. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote efficient oxidative addition and reductive elimination.[3][9]
-
Reaction Temperature: Keep the temperature within the optimal range for the specific cross-coupling reaction (typically 80-120 °C).[9] Excessively high temperatures could potentially lead to undesired side reactions, though C(sp³)-H activation of the methyl group is unlikely without a dedicated C-H activation catalyst.
Q3: My goal is to selectively functionalize the C8-methyl group. How do I prevent the C6-Cl bond from reacting?
A3: Selective C-H functionalization of the C8-methyl group is achieved by using transition-metal catalysts known for directed C-H activation, such as those based on Rhodium(III), Cobalt(III), or Palladium(II).[4][6][7] The C6-Cl bond generally remains intact under these conditions for several reasons:
-
Mechanism: The reaction proceeds via a nitrogen-directed cyclometalation, a mechanism that is highly specific to the C-H bond at the C8-position.[5] The catalyst is guided by the nitrogen lone pair, making functionalization at other sites, including the C6-Cl, kinetically unfavorable.
-
Catalyst System: Catalysts like [CpRhCl₂]₂ or [CpCo(CO)I₂] are specifically designed for C-H activation and are not efficient for cross-coupling the C-Cl bond, especially in the absence of a suitable coupling partner and conditions for that specific reaction type.[7][10]
-
Orthogonality: C-H activation and cross-coupling are fundamentally different, orthogonal reactions. By selecting the appropriate catalyst and reaction conditions, you can exclusively promote one pathway while leaving the other reactive handle untouched.
Part 2: Troubleshooting Guides for Specific Reactions
This section provides practical, step-by-step guidance and troubleshooting for common synthetic transformations involving this compound.
Guide 1: Selective Functionalization at the C6-Position (Cross-Coupling)
The primary challenge in cross-coupling reactions with this compound is the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. This often necessitates more robust catalytic systems.
Problem: I am attempting a Buchwald-Hartwig amination at the C6-position, but I am observing low yields, incomplete conversion, or catalyst decomposition.
Underlying Cause: The C-N coupling with an aryl chloride is often challenging and highly dependent on the right combination of palladium precursor, ligand, and base. The steric and electronic properties of the amine also play a crucial role.[11]
Troubleshooting & Optimization Strategies
| Symptom | Potential Cause | Recommended Solution |
| Low Conversion | 1. Insufficiently active catalyst. 2. Incorrect base. 3. Sterically hindered amine. | 1. Switch to a more active catalyst system. Use a combination of Pd₂(dba)₃ or [Pd(allyl)Cl]₂ with a bulky, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos.[3][12] 2. Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[8][13] 3. Increase reaction temperature and/or use a more forcing ligand system. |
| Catalyst Decomposition | 1. Reaction temperature is too high. 2. Oxygen contamination. | 1. Lower the temperature and increase the reaction time. 2. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed. |
| Side Product Formation | 1. Hydrodehalogenation (replacement of Cl with H). 2. Amine decomposition. | 1. This can occur via β-hydride elimination from the amide intermediate. Using a bulkier ligand can disfavor this pathway.[14][15] 2. Use the amine as the limiting reagent or add it slowly to the reaction mixture. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried reaction vessel.
-
Reagents: Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.[8]
Diagram: Decision Workflow for Optimizing Buchwald-Hartwig Amination
Sources
- 1. researchgate.net [researchgate.net]
- 2. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. ias.ac.in [ias.ac.in]
- 12. A highly versatile catalyst system for the cross-coupling of aryl chlorides and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
Technical Support Center: Synthesis and Purification of 6-Chloro-8-methylquinoline
Welcome to the technical support center for the synthesis and purification of 6-Chloro-8-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic process. Our goal is to empower you with the knowledge to enhance the purity of your compound, troubleshoot common issues, and ensure the integrity of your research.
Troubleshooting Guide: Enhancing the Purity of this compound
This section addresses specific challenges you may encounter during the synthesis and purification of this compound, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: My final product of this compound has a low melting point and appears discolored (yellowish-brown). What is the likely cause and how can I fix it?
A low melting point and discoloration are classic indicators of impurities. In the context of a Skraup synthesis, a common method for preparing this compound, these impurities can arise from several sources.[1][2] The vigorous and often exothermic nature of the Skraup reaction can lead to the formation of polymeric tars and other colored byproducts.[3]
Possible Causes and Solutions:
-
Incomplete Reaction or Side Reactions: The Skraup synthesis involves the reaction of 4-chloro-2-methylaniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1][4] Incomplete reaction can leave unreacted starting materials, while side reactions can generate a host of impurities.
-
Oxidation and Degradation: Quinolines can be susceptible to oxidation and photodegradation, leading to discoloration.[5]
Step-by-Step Purification Protocol:
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a dilute acid (e.g., 1M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., 10% NaOH solution) to a pH of ~9, which will precipitate the purified this compound.
-
Extract the purified product back into an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product.[6][7]
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] Common solvent systems for recrystallizing quinoline derivatives include ethanol, hexane/ethyl acetate, and hexane/acetone.[8]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent.[6] If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities, followed by hot filtration. Allow the solution to cool slowly to form well-defined crystals.[6] Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization is insufficient, column chromatography is the next logical step for achieving high purity.[9][10]
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase (Eluent): A non-polar solvent system is a good starting point, gradually increasing polarity. A common eluent for quinoline derivatives is a mixture of hexane and ethyl acetate.[4] For this compound, a starting ratio of 95:5 (hexane:ethyl acetate) has been reported to be effective.[4]
-
TLC Monitoring: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation between your product and impurities.
-
Issue 2: My NMR spectrum of this compound shows unexpected peaks. How can I identify and eliminate these impurities?
Unexpected NMR peaks point to the presence of structural isomers or byproducts from the synthesis. The Skraup and related Doebner-von Miller reactions can sometimes yield isomeric quinolines depending on the substitution pattern of the starting aniline.[3][11]
Potential Impurities and Identification:
-
Isomeric Products: Depending on the precise conditions and starting materials, cyclization could potentially occur at a different position on the aniline ring, leading to isomeric chloro-methylquinolines. A thorough analysis of the NMR coupling constants and chemical shifts can help in identifying these isomers.
-
Unreacted Starting Materials: Residual 4-chloro-2-methylaniline or its derivatives may be present.
-
Byproducts of the Oxidizing Agent: If nitrobenzene is used as the oxidizing agent, byproducts from its reduction (e.g., aniline, azoxybenzene) could be present.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting purification.
Purification Strategy:
A combination of the purification techniques described in Issue 1 (acid-base extraction, recrystallization, and column chromatography) will be effective in removing these impurities. Column chromatography is particularly adept at separating isomers.
Issue 3: During column chromatography, my compound is streaking or tailing on the TLC plate and column, leading to poor separation.
Tailing is a common issue when purifying basic compounds like quinolines on acidic silica gel.[12] The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups on the silica surface, causing the compound to move unevenly.[12]
Solutions to Prevent Tailing:
-
Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.5-2%) or pyridine, into your eluent can neutralize the acidic sites on the silica gel and significantly improve the peak shape.[12]
-
Use a Different Stationary Phase:
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the potential pitfalls?
The most cited method is a variation of the Skraup synthesis, which involves the reaction of 4-chloro-2-methylaniline with glycerol in the presence of sulfuric acid and an oxidizing agent.[1][4] The primary pitfall of this reaction is its often violent and exothermic nature, which can lead to the formation of significant amounts of tarry byproducts, making purification challenging.[1][3] Careful temperature control and slow addition of reagents are crucial for managing the reaction's exothermicity.[3]
Q2: What are the key characterization data for pure this compound?
Pure this compound is a white solid.[13]
| Property | Value |
| Molecular Formula | C₁₀H₈ClN[4][13][14] |
| Molecular Weight | 177.63 g/mol [4][13][14] |
| CAS Number | 19655-50-6[4][13][14] |
| ¹H NMR (CDCl₃, δ ppm) | 2.82 (3H, s), 7.43 - 7.46 (1H, m), 7.55 (1H, s), 7.67 - 7.68 (1H, d, J = 1.96 Hz), 8.06 - 8.08 (1H, dd, J = 8.28, 1.56 Hz), 8.94 - 8.95 (1H, m)[4] |
| Mass (m/z) | 178.2 (M+H)⁺, 180.2 (M+H)⁺[4] |
Q3: How should I store purified this compound to ensure its long-term stability?
Halogenated quinolines should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[5][15] Exposure to light and air can lead to oxidation and discoloration over time.[5] Storing under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability.
Q4: Can I use other quinoline synthesis methods like the Combes or Gould-Jacobs reaction to synthesize this compound?
While the Skraup synthesis is a common choice, other named reactions for quinoline synthesis could potentially be adapted.
-
Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[16][17] To synthesize this compound, one would need to start with 4-chloro-2-methylaniline and a suitable β-diketone.
-
Gould-Jacobs Reaction: This reaction typically produces 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[18][19][20] Subsequent modification would be necessary to remove the hydroxyl group and introduce the desired substitution pattern.
The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the final quinoline ring.
Caption: Common synthetic routes to quinoline derivatives.
References
- Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography - Benchchem.
- Gould–Jacobs reaction - Wikipedia.
- Technical Support Center: Purification of Quinoline Derivatives - Benchchem.
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - MDPI.
- Combes Quinoline Synthesis.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.
- Combes quinoline synthesis - Wikipedia.
- Gould-Jacobs Reaction.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- Doebner–Miller reaction - Wikipedia.
- Gould Jacobs Quinoline forming reaction - Biotage.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry.
- byproduct formation in the Doebner-von Miller reaction - Benchchem.
- SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE - RA College.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC.
- Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies.
- Doebner-Miller Reaction - SynArchive.
- Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube.
- 2-chloro-6-methylquinoline - 4295-11-8, C10H8ClN, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
- Doebner-von Miller reaction | Semantic Scholar.
- The Skraup Synthesis of Quinolines - Organic Reactions.
- Skraup reaction - Wikipedia.
- Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
- Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI.
- A method for purifying 8-hydroxyquinoline reaction solution - Google Patents.
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- Recrystallization and Crystallization.
- Recrystallization - Chemistry LibreTexts.
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed.
- Recrystallization (chemistry) | Research Starters - EBSCO.
- Showing Compound 6-Methylquinoline (FDB011115) - FooDB.
- QUINOLINE FOR SYNTHESIS - Loba Chemie.
- 6-Chloro-2-methylquinoline - the NIST WebBook.
- 6-Chloro-8-aminoquinoline | C9H7ClN2 | CID 79618 - PubChem.
- Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories - Safety Office.
- Guidance on Safe Storage of Chemicals in Laboratories.
- Safe Storage.
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rac.ac.in [rac.ac.in]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. scbt.com [scbt.com]
- 15. lobachemie.com [lobachemie.com]
- 16. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 18. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. Gould-Jacobs Reaction [drugfuture.com]
Technical Support Center: Best Practices for Handling and Storing 6-Chloro-8-methylquinoline
Welcome to the technical support guide for 6-Chloro-8-methylquinoline (CAS No. 19655-50-6). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the safe handling, storage, and troubleshooting of this chemical compound. Our goal is to ensure both the integrity of your experiments and the safety of your laboratory personnel.
Section 1: Core Hazard Identification & Safety Rationale
Understanding the "why" behind safety protocols is critical for fostering a strong safety culture. This compound, like many quinoline derivatives, possesses a chemical structure that requires careful and informed handling. Its hazards primarily stem from its potential to irritate biological tissues and its reactivity under certain conditions.
Primary Hazards at a Glance:
-
Skin and Eye Irritation: The compound is classified as a skin and eye irritant.[1][2] Direct contact can cause inflammation and discomfort.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1] This is a key reason why handling should occur in a controlled environment.
-
Potential for Harm if Swallowed: It is considered harmful if ingested.[2]
-
Environmental Hazard: Related quinoline compounds are noted as being very toxic to aquatic life with long-lasting effects, so environmental release must be avoided.[3]
| Hazard Class | Category | Rationale |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
| Acute Toxicity, Oral | Category 4 (Implied) | Harmful if swallowed.[2] |
This classification is based on data from safety data sheets for this compound and closely related analogs. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.[1][5]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the routine use of this compound in a laboratory setting.
Q1: What are the essential personal protective equipment (PPE) requirements for handling this compound? A1: A comprehensive PPE strategy is non-negotiable. The causality is simple: to prevent any contact between the chemical and your body. At a minimum, you must wear:
-
Eye Protection: Tight-sealing safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always check the manufacturer's breakthrough time for the specific glove material.
-
Body Protection: A lab coat must be worn and kept fully fastened. For larger quantities, consider a chemical-resistant apron.[1][4]
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood.[6] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[1][3]
Q2: What are the ideal storage conditions for this compound to ensure its stability and safety? A2: Proper storage is crucial for maintaining the compound's purity and preventing hazardous situations.
-
Location: Store in a dry, cool, and well-ventilated area.[1][6]
-
Container: The container must be kept tightly closed to prevent moisture ingress and contamination.[1][7]
-
Security: The storage location should be locked to restrict access to authorized personnel only.[3]
-
Incompatibilities: Store separately from strong oxidizing agents and strong acids.[8] Contact with these substances can cause vigorous and potentially dangerous reactions.
Q3: I need to weigh out the compound. What is the safest procedure? A3: Weighing solid compounds presents a primary risk of aerosolization and dust formation. Following a systematic workflow minimizes this risk. All steps must be conducted within a chemical fume hood.[6]
Q4: The compound has changed color in storage. Is it still usable? A4: A change in color or appearance often indicates degradation or contamination. Quinolines can be sensitive to light and air over long periods.[8] We do not recommend using the compound if its appearance has significantly changed from the certificate of analysis. Its use could lead to unpredictable experimental results or the formation of unknown, potentially more hazardous byproducts. It should be disposed of following proper chemical waste procedures.
Q5: How do I properly dispose of waste containing this compound? A5: All waste, including empty containers, contaminated PPE, and solutions, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and appropriate waste container.
-
Never mix it with incompatible waste streams.
-
Dispose of the contents and the container through an approved waste disposal plant.[1][3][4]
-
Crucially, you must consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
Section 3: Troubleshooting Guides
This section provides clear, step-by-step guidance for responding to specific incidents.
Guide 1: Accidental Exposure Response
Immediate and correct action is vital to mitigate harm from accidental exposure.
Detailed First-Aid Protocols:
-
If on Skin: Immediately wash with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1] Remove and launder contaminated clothing before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes, holding the eyelids open.[1] If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1]
-
If Swallowed: Rinse the mouth with water. Drink plenty of water afterwards. Do not induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2]
Guide 2: Managing a Chemical Spill
A spill of this compound solid requires a calm and methodical response to prevent wider contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate & Alert: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operating correctly or that the area is well-ventilated.
-
Protect Yourself: Wear the appropriate PPE, including respiratory protection if necessary.
-
Contain: Gently cover the spill with an inert absorbent material (like vermiculite or sand) to prevent dust from becoming airborne.
-
Collect: Carefully sweep or scoop the material into a suitable container for disposal. Avoid actions that create dust.[3]
-
Clean: Decontaminate the area of the spill according to your lab's standard operating procedures.
-
Dispose: Seal the waste container and dispose of it as hazardous waste.[3]
Section 4: Technical Data Summary
This table provides key physical and chemical properties for quick reference.
| Property | Value | Source(s) |
| CAS Number | 19655-50-6 | [5],[9],[10],[6] |
| Molecular Formula | C₁₀H₈ClN | [9],[10],[6] |
| Molecular Weight | 177.63 g/mol | [9],[10],[6] |
| Boiling Point | 294.7 ± 20.0 °C at 760 mmHg | [6] |
| Flash Point | 160.0 ± 7.4 °C | [6] |
| Density | 1.225 g/cm³ | [6] |
References
- 8-Methylquinoline | C10H9N.
- Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [Link]
- 6-Chloroquinaldine | C10H8ClN.
- Safety Data Sheet: 8-Methylquinoline. Chemos GmbH & Co.KG. [Link]
- Showing Compound 6-Methylquinoline (FDB011115). FooDB. [Link]
Sources
Validation & Comparative
Comparative Analysis of 6-Chloro-8-methylquinoline and Other Quinoline Derivatives: A Technical Guide for Researchers
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a cornerstone in medicinal chemistry.[1][2][3] First isolated from coal tar in 1834, its derivatives are now recognized as essential components in both natural products, such as Cinchona alkaloids, and a vast array of synthetic therapeutic agents.[4] The quinoline nucleus is a privileged scaffold, granting access to a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[3][5][6][7]
The biological profile of a quinoline derivative is exquisitely dependent on the nature and position of its substituents.[5][8] This guide provides an in-depth comparative analysis of 6-Chloro-8-methylquinoline , a specific substituted quinoline, and contrasts its properties and potential applications with other notable quinoline derivatives. By examining their synthesis, physicochemical properties, and biological activities, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations into this versatile class of compounds.
Focus Compound: this compound
Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₁₀H₈ClN and a molecular weight of 177.63 g/mol .[9][10][11] Its structure features a chlorine atom at the 6-position and a methyl group at the 8-position of the quinoline ring system. This specific substitution pattern influences its steric and electronic properties, which in turn dictate its reactivity and biological interactions.
| Property | Value | Source |
| CAS Number | 19655-50-6 | [9][10][11] |
| Molecular Formula | C₁₀H₈ClN | [9][10][11] |
| Molecular Weight | 177.63 g/mol | [9][10][11] |
| Solubility | Soluble in Methanol, Dichloromethane, Ethyl Acetate | [11] |
Synthesis of this compound
The synthesis of this compound is typically achieved through classic quinoline synthesis reactions, most notably the Skraup-Doebner-von Miller reaction .[12][13] This acid-catalyzed reaction involves the condensation of an aniline (in this case, 4-chloro-2-methylaniline) with an α,β-unsaturated carbonyl compound, often generated in situ from glycerol.[12][14]
A general workflow for this synthesis is depicted below. The choice of a strong acid catalyst, like sulfuric acid, and an oxidizing agent, such as nitrobenzene, is crucial for driving the cyclization and subsequent aromatization to form the quinoline ring.[9]
Caption: General workflow for Skraup-Doebner-von Miller synthesis.
Known and Potential Biological Activity
While research specifically on this compound is emerging, the broader class of chloro-substituted quinolines has demonstrated significant potential in oncology and antimicrobial research.[3] Hydrazone analogues derived from 6-chloro-2-methyl-quinolin-4-yl-hydrazines have exhibited potent anti-proliferative activity against the NCI 60 human cancer cell line panel.[15] For instance, certain derivatives show GI₅₀ (50% growth inhibition) values in the sub-micromolar to low micromolar range.[15] This suggests that the 6-chloroquinoline scaffold is a promising starting point for the development of novel anticancer agents.[16]
Furthermore, the related compound, this compound-3-carboxylic acid, has been evaluated for antioxidant activity using the DPPH assay and has shown moderate activity.[17] Computational docking studies have also explored its binding patterns with DNA gyrase, indicating potential for antibacterial applications.[17]
Comparative Analysis with Other Quinoline Derivatives
To understand the unique position of this compound, it is essential to compare it with other well-characterized quinoline derivatives.
Chloroquine: The Antimalarial Benchmark
Chloroquine is a 4-aminoquinoline derivative that has been a cornerstone of antimalarial therapy for decades.[18][19]
-
Mechanism of Action: Chloroquine's primary antimalarial action involves interfering with the parasite's detoxification of heme in the red blood cell.[19][20] It accumulates in the parasite's acidic food vacuole and inhibits the polymerization of toxic heme into hemozoin, leading to parasite death.[19][20] It also has anti-inflammatory and antiviral properties, thought to be related to its ability to alter the pH of acidic intracellular vesicles like lysosomes.[18][21]
-
Structural Comparison: Unlike this compound, Chloroquine possesses a basic diethylaminoalkyl side chain at the 4-position, which is crucial for its accumulation in acidic vesicles and its antimalarial activity.[21] The chlorine at the 7-position is also a key feature.
-
Key Difference: The primary distinction lies in their core application and mechanism. Chloroquine is a well-established drug with a defined lysosomotropic mechanism, while this compound is an earlier-stage building block whose biological activity, particularly in oncology, is an area of active investigation.
8-Hydroxyquinoline (Oxine): The Versatile Chelator
8-Hydroxyquinoline is a simple, yet powerful, quinoline derivative known for its potent metal-chelating abilities.[22][23][24]
-
Mechanism of Action: The hydroxyl group at the 8-position and the nitrogen atom at the 1-position form a bidentate ligand that can form stable complexes with a wide range of metal ions.[22][25] This chelating property is the foundation of its diverse applications. Its biological activities, including antimicrobial and anticancer effects, are often attributed to its ability to disrupt metal homeostasis in cells.[23][24][26]
-
Applications: It is widely used in analytical chemistry for the detection and separation of metals, as a fungicide in agriculture, and as a precursor for materials used in organic light-emitting diodes (OLEDs).[22][25][26]
-
Key Difference: The defining feature of 8-Hydroxyquinoline is its metal-chelating capacity, which is absent in this compound. While both may exhibit anticancer or antimicrobial effects, their mechanisms are likely to be fundamentally different. The activity of 8-Hydroxyquinoline is intrinsically linked to its interaction with metal ions, whereas the activity of this compound is likely driven by other interactions with biological macromolecules.
Summary Comparison Table
| Feature | This compound | Chloroquine | 8-Hydroxyquinoline (Oxine) |
| Primary Function | Research chemical, synthetic building block | Antimalarial, anti-inflammatory drug | Metal chelator, antiseptic, analytical reagent |
| Key Structural Feature | 6-Chloro, 8-methyl substitution | 4-Aminoalkyl side chain, 7-chloro group | 8-Hydroxyl group |
| Primary Mechanism | Under investigation; likely involves inhibition of cancer signaling pathways.[27][28] | Inhibition of heme polymerization, lysosomotropism.[19][20] | Metal ion chelation, disruption of metal homeostasis.[24][26] |
| Established Applications | Precursor for potential anticancer and antimicrobial agents.[15][17] | Treatment of malaria, rheumatoid arthritis, lupus.[18][29] | Analytical chemistry, agriculture (fungicide), OLEDs, antiseptic.[22][25] |
Experimental Protocols for Evaluation
To facilitate further research, this section provides standardized, self-validating protocols for assessing the biological activity of quinoline derivatives.
Protocol 1: Synthesis of this compound via Skraup Reaction
-
Causality: This protocol is based on a well-established method for quinoline synthesis. The use of concentrated sulfuric acid facilitates the dehydration of glycerol to acrolein and catalyzes the subsequent cyclization. Nitrobenzene acts as an oxidizing agent to aromatize the dihydroquinoline intermediate. The final basic workup is necessary to neutralize the acid and deprotonate the quinoline nitrogen, allowing for extraction into an organic solvent.
Materials:
-
4-chloro-2-methylaniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (40% aq. solution)
-
Ethyl Acetate
-
Deionized Water, Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To a stirred solution of 4-chloro-2-methylaniline (0.706 mol) and glycerol (2.82 mol) in nitrobenzene (200 mL), add concentrated sulfuric acid (200 mL) dropwise at room temperature.[9]
-
Heating: Slowly heat the reaction mixture to 140 °C. Be prepared for a vigorous exothermic reaction.
-
Reflux: Maintain the temperature at 140 °C and stir for 6 hours.[9]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 5:95 ethyl acetate/hexane mobile phase.
-
Quenching: After completion, cool the mixture to room temperature and carefully pour it into 5 L of chilled water.
-
Neutralization: Adjust the pH to approximately 9 using a 40% aqueous sodium hydroxide solution.
-
Extraction: Add ethyl acetate (3 L) and stir for 30 minutes. Filter the solution through a celite bed. Separate the organic layer and extract the aqueous phase five more times with ethyl acetate (2 L each).[9]
-
Washing: Combine all organic layers and wash sequentially with water (3 L) and brine (3 L).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel using an ethyl acetate/hexane (5:95) gradient to afford the pure title compound.[9]
-
Characterization (Self-Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected mass for the protonated molecule [M+H]⁺ is m/z 178.2.[9]
Protocol 2: Cell Viability Assessment via MTT Assay
-
Causality: The MTT assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[30][31] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT (a yellow salt), yielding insoluble purple formazan crystals.[32] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. Solubilizing these crystals in DMSO allows for spectrophotometric quantification.
Caption: Workflow for MTT Cytotoxicity Assay.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well sterile culture plates
-
Test compound (e.g., this compound) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[28]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[33]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[31] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measurement (Self-Validation): Read the absorbance at 570 nm using a microplate spectrophotometer.[33]
-
Analysis (Self-Validation): Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The quinoline scaffold remains a highly fertile ground for the discovery of new therapeutic agents.[6][34] This guide establishes This compound as a compound of interest, positioned within a class of molecules known for potent biological activities, particularly in oncology.[15][16]
Its comparison with established derivatives like Chloroquine and 8-Hydroxyquinoline highlights the profound impact of substitution on the molecule's function. While Chloroquine's activity is dominated by its basic side chain and lysosomotropic properties, and 8-Hydroxyquinoline's by its metal-chelating ability, the potential of this compound likely resides in more specific interactions with protein targets, such as kinases or other enzymes involved in cell proliferation and survival.
The provided experimental protocols offer a robust framework for the synthesis and biological evaluation of this and other novel quinoline derivatives. Future research should focus on:
-
Broad-Spectrum Screening: Evaluating the cytotoxic activity of this compound and its analogues against a wider panel of cancer cell lines.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by these compounds to understand the causality behind their biological effects.
-
Structure-Activity Relationship (SAR): Synthesizing a library of related derivatives to systematically probe the effects of different substituents on activity, leading to the rational design of more potent and selective agents.
The continued exploration of this versatile chemical scaffold holds significant promise for the development of next-generation therapeutics.
References
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- ResearchGate. (2025, October 30).
- ResearchGate. (2025, August 6).
- Metapharm. (n.d.).
- Wikipedia. (n.d.). Chloroquine. URL
- RSC Publishing. (2024, February 27).
- Wikipedia. (n.d.). Doebner–Miller reaction. URL
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. URL
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays. URL
- Sinobio Chemistry. (2024, October 17).
- CLYTE Technologies. (2025, December 24).
- Abcam. (n.d.). MTT assay protocol. URL
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. URL
- NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. URL
- Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. URL
- NIH. (n.d.). Pharmacology of Chloroquine and Hydroxychloroquine - PMC - PubMed Central. URL
- NIH. (n.d.). Chloroquine | C18H26ClN3 | CID 2719 - PubChem. URL
- ResearchGate. (2015, December 15). Recent Developments on Antimicrobial Quinoline Chemistry. URL
- PubMed. (2020, November 19). Recent update on antibacterial and antifungal activity of quinoline scaffolds. URL
- Pediatric Oncall. (n.d.).
- Quora. (2016, February 10). What is the mechanism of action of Chloroquine?. URL
- Human Journals. (2022, April 30). Review on Antimicrobial Activity of Quinoline. URL
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- Slideshare. (n.d.).
- Semantic Scholar. (n.d.). Doebner-von Miller reaction. URL
- PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. URL
- ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities. URL
- NIH. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. URL
- MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. URL
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- RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. URL
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 19655-50-6 | SCBT. URL
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A Senior Application Scientist's Guide to the Structural Validation of 6-Chloro-8-methylquinoline using NMR and Mass Spectrometry
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Any ambiguity in the substitution pattern of a core scaffold, such as quinoline, can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns. This guide provides an in-depth, experience-driven walkthrough for the structural validation of 6-Chloro-8-methylquinoline, a substituted quinoline of interest in synthetic and medicinal chemistry. We will objectively compare and integrate data from mass spectrometry and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to arrive at an irrefutable structural assignment.
The quinoline ring system is a prevalent motif in numerous biologically active compounds.[1] The precise placement of substituents dramatically alters the electronic environment and, consequently, the biological and pharmacological properties of these molecules.[2][3] Therefore, a robust and logical application of modern analytical techniques is not merely procedural but fundamental to the integrity of the research.
The Analytical Strategy: A Self-Validating Workflow
Our approach is designed as a self-validating system. We begin with mass spectrometry to confirm the elemental composition and molecular weight. Subsequently, we employ a series of NMR experiments—¹H, ¹³C, COSY, HSQC, and HMBC—to piece together the molecular puzzle, with each experiment providing a layer of evidence that corroborates the others. This multi-faceted approach ensures a high degree of confidence in the final structural assignment.
Part 1: Mass Spectrometry – The First Checkpoint
Mass spectrometry provides the initial, crucial confirmation of the molecular weight and elemental formula. For halogenated compounds, the isotopic pattern is a key diagnostic feature.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass spectrum is acquired over a relevant m/z range.
Interpreting the Data
For this compound (C₁₀H₈ClN), the expected molecular weight is approximately 177.63 g/mol .[4][5] A critical aspect to observe is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[6] This results in a characteristic M+2 peak with an intensity of roughly one-third of the molecular ion peak (M).[7]
Table 1: Hypothetical High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Relative Intensity |
| [M+H]⁺ (with ³⁵Cl) | 178.0418 | 178.0415 | 100% |
| [M+2+H]⁺ (with ³⁷Cl) | 180.0389 | 180.0386 | ~32% |
The observation of this ~3:1 intensity ratio for the peaks at m/z 178 and 180 provides strong evidence for the presence of a single chlorine atom in the molecule.[6][8] The high-resolution data further confirms the elemental composition, distinguishing it from other potential isobaric formulas.
Part 2: ¹H and ¹³C NMR – Mapping the Core Structure
One-dimensional NMR provides the foundational map of the proton and carbon environments within the molecule.
Experimental Protocol: 1D NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]
-
Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Both ¹H and proton-decoupled ¹³C NMR spectra are recorded.
Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum of a substituted quinoline typically shows signals in the aromatic region (7.0-9.0 ppm).[9] The methyl group protons will appear significantly upfield. The key is to analyze the chemical shifts, integration values, and coupling patterns (multiplicity) to begin assembling the structure.
Table 2: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) |
| H-2 | 8.95 | dd | 1H | 4.2, 1.6 |
| H-4 | 8.08 | dd | 1H | 8.3, 1.6 |
| H-3 | 7.45 | dd | 1H | 8.3, 4.2 |
| H-5 | 7.68 | d | 1H | 2.0 |
| H-7 | 7.56 | d | 1H | 2.0 |
| -CH₃ | 2.83 | s | 3H | - |
-
Causality: The downfield shifts of H-2 and H-4 are characteristic of protons on the pyridine ring of the quinoline system, influenced by the electronegative nitrogen. The methyl group at C-8 causes a shielding effect on the nearby protons, but its primary diagnostic is its singlet nature and upfield shift. The chlorine at C-6, being an electron-withdrawing group, will deshield adjacent protons.[2] The observed splitting pattern for H-2, H-3, and H-4 is typical for this part of the quinoline ring. The two doublets with a small coupling constant (H-5 and H-7) suggest they are meta-coupled, which is a strong indicator of the 6,8-disubstitution pattern.
Interpreting the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Table 3: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 150.5 |
| C-3 | 121.8 |
| C-4 | 136.2 |
| C-4a | 147.9 |
| C-5 | 127.4 |
| C-6 | 132.1 |
| C-7 | 129.5 |
| C-8 | 135.8 |
| C-8a | 126.9 |
| -CH₃ | 18.2 |
-
Causality: The chemical shifts are consistent with a substituted quinoline framework. The carbons directly attached to the nitrogen (C-2, C-8a) and the halogen (C-6) are significantly influenced. Quaternary carbons (C-4a, C-6, C-8, C-8a) can be initially identified by their typically lower intensity and later confirmed with 2D NMR.
Part 3: 2D NMR – Confirming Connectivity
Two-dimensional NMR experiments are essential for unambiguously connecting the protons and carbons, confirming the substitution pattern.
A. COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[2][10]
Experimental Workflow: 2D NMR
Key COSY Correlations:
-
A strong cross-peak between H-2 (δ 8.95) and H-3 (δ 7.45).
-
A strong cross-peak between H-3 (δ 7.45) and H-4 (δ 8.08).
-
A weaker, four-bond coupling cross-peak between H-2 (δ 8.95) and H-4 (δ 8.08).
-
A cross-peak between H-5 (δ 7.68) and H-7 (δ 7.56) due to meta-coupling.
The absence of correlations from the methyl singlet (δ 2.83) and the lack of coupling between the two distinct aromatic spin systems (H-2,3,4 and H-5,7) is critical. This confirms the separation of the pyridine and benzene ring protons by the quaternary carbons C-4a and C-8a, and the substituents at C-6 and C-8.
B. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to the carbons they are attached to, providing definitive C-H assignments.[2][10]
Table 4: Key HSQC Correlations
| Proton (δ, ppm) | Correlated Carbon (δ, ppm) | Assignment |
| 8.95 | 150.5 | H-2 to C-2 |
| 7.45 | 121.8 | H-3 to C-3 |
| 8.08 | 136.2 | H-4 to C-4 |
| 7.68 | 127.4 | H-5 to C-5 |
| 7.56 | 129.5 | H-7 to C-7 |
| 2.83 | 18.2 | -CH₃ to -CH₃ |
This experiment confirms which carbons are protonated and links the ¹H and ¹³C data sets. The carbons at δ 147.9, 132.1, 135.8, and 126.9 show no correlation in the HSQC spectrum, confirming their quaternary nature (C-4a, C-6, C-8, and C-8a).
C. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is the final piece of the puzzle, showing correlations between protons and carbons over two or three bonds.[2][11] It is invaluable for piecing together the molecular fragments and confirming the positions of substituents and quaternary carbons.
Crucial HMBC Correlations for Structural Confirmation:
-
Methyl Protons (δ 2.83): These protons show correlations to C-7 (δ 129.5), C-8 (δ 135.8), and C-8a (δ 126.9). This three-bond correlation to C-7 and two-bond correlation to C-8 and C-8a definitively places the methyl group at the C-8 position.
-
H-7 (δ 7.56): Shows correlations to the quaternary carbon C-5 (δ 127.4) and the quaternary carbon C-8a (δ 126.9). It also correlates to the methyl-bearing C-8.
-
H-5 (δ 7.68): Shows correlations to C-7 (δ 129.5), the quaternary carbon C-4a (δ 147.9), and, most importantly, the chlorine-bearing quaternary carbon C-6 (δ 132.1). This correlation is unequivocal proof of the chlorine's position at C-6.
These long-range correlations act as a system of checks and balances. The connection from the easily identified methyl group to C-7 and C-8a locks down one side of the benzene ring. The correlation from H-5 to the unprotonated C-6 then confirms the placement of the chlorine, ruling out any other possible isomer.
Conclusion: An Unambiguous Assignment
By systematically integrating data from mass spectrometry, ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments, we have validated the structure of this compound. The mass spectrum confirmed the elemental formula and the presence of one chlorine atom. The 1D NMR spectra provided the initial proton and carbon assignments. The COSY experiment established the proton-proton connectivities within the two separate spin systems. The HSQC experiment linked the proton and carbon data. Finally, the crucial HMBC correlations definitively established the connectivity between the molecular fragments and, most importantly, confirmed the placement of the methyl group at C-8 and the chlorine atom at C-6. This rigorous, multi-technique approach exemplifies a best-practice workflow for structural elucidation, ensuring the highest level of scientific integrity for researchers in drug discovery and chemical development.
References
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The 6-Chloro-8-Methylquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Quinoline Core in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the edifice of medicinal chemistry. Its presence in a multitude of natural products, most notably the anti-malarial agent quinine, has long signaled its profound biological significance. The synthetic versatility of the quinoline ring system allows for extensive structural modifications, making it a privileged scaffold in the design of novel therapeutic agents.[1] Derivatives of quinoline have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The strategic placement of various substituents on the quinoline core is a key determinant of the biological activity and selectivity of the resulting analogs. This guide will provide a detailed comparative analysis of the structure-activity relationship (SAR) of 6-Chloro-8-methylquinoline analogs, with a primary focus on their potential as antiproliferative agents. While comprehensive SAR studies on a complete series of this compound analogs are not extensively available in the public domain, this guide will synthesize data from closely related 6-chloroquinoline derivatives to provide a robust framework for researchers and drug development professionals. A pivotal study on 2-substituted-4-amino-6-chloroquinolines provides a strong foundation for understanding the impact of various functional groups on the cytotoxic potential of this class of compounds.[4]
The this compound Core: Rationale for Exploration
The this compound scaffold presents a compelling starting point for the development of novel therapeutic agents. The presence of a chlorine atom at the 6-position can significantly influence the electronic properties of the quinoline ring system and enhance lipophilicity, which can in turn affect membrane permeability and target engagement. The methyl group at the 8-position can also contribute to the overall steric and electronic profile of the molecule, potentially influencing binding affinity and selectivity for specific biological targets.
Comparative Analysis of Antiproliferative Activity
A systematic evaluation of a series of 2-substituted-4-amino-6-chloroquinoline analogs has provided valuable insights into the structure-activity relationships governing their anticancer potential. The antiproliferative activity of these compounds was assessed against a panel of human cancer cell lines, including non-small-cell lung cancer (H-460), human colon cancer (HT-29), human liver cancer (HepG2), and stomach cancer (SGC-7901).[4] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined to quantify their cytotoxic potency.[4]
Table 1: Antiproliferative Activity (IC50, μM) of 2-Substituted-4-amino-6-chloroquinoline Analogs[4]
| Compound ID | R (Substituent at C-2) | R' (Substituent at C-4) | H-460 | HT-29 | HepG2 | SGC-7901 |
| 8a | 2-(Benzo[d][2][5]dioxol-5-yl)vinyl | N-(3-morpholin-4ylpropyl)amino | >50 | >50 | >50 | >50 |
| 8e | 2-(4-methoxystyryl) | N,N-dimethylethane-1,2-diamino | 0.03 | 0.55 | 0.33 | 1.24 |
| 8f | 2-(4-methoxystyryl) | N-(3-morpholin-4ylpropyl)amino | 0.28 | 2.15 | 1.88 | 3.76 |
| Gefitinib | - | - | 5.58 | 7.82 | 8.21 | 11.32 |
Data extracted from a study by an external research group.[4]
Analysis of Structure-Activity Relationships (SAR)
The data presented in Table 1 reveals critical structural features that dictate the antiproliferative activity of these 6-chloroquinoline analogs.
-
Impact of the C-2 Substituent: A key finding is the significant enhancement of cytotoxic activity with the introduction of a 2-arylvinyl substituent.[4] Specifically, the presence of a 4-methoxystyryl group at the C-2 position, as seen in compounds 8e and 8f , leads to a dramatic increase in potency across all tested cell lines when compared to analogs with other substitutions.[4] This suggests that the extended conjugation and the electronic properties of the methoxy-substituted phenyl ring are crucial for target interaction.
-
Influence of the C-4 Amino Substituent: The nature of the amino substituent at the C-4 position also plays a pivotal role in modulating activity. The dimethylaminoalkylamino side chain in compound 8e appears to be particularly favorable, resulting in the most potent analog in the series with an IC50 value of 0.03 μM against the H-460 cell line.[4] This highlights the importance of the basicity and the steric bulk of the C-4 substituent for optimal activity.
-
General Trends: The SAR data strongly indicates that a combination of a 2-(4-methoxystyryl) group and a C-4 amino substituent containing a dimethylaminoalkyl chain is a promising pharmacophore for potent antiproliferative activity within the 6-chloroquinoline scaffold.
Experimental Protocols
The evaluation of the antiproliferative activity of the 6-chloroquinoline analogs was conducted using standard and validated cell-based assays. The following provides a detailed methodology for the key experiments.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cell lines (H-460, HT-29, HepG2, and SGC-7901) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-chloroquinoline analogs) and a positive control (e.g., Gefitinib). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under the same conditions.
-
MTT Addition: Following the incubation period, 20 μL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.
-
Formazan Solubilization: The plates are incubated for an additional 4 hours. The resulting formazan crystals are then dissolved by adding 150 μL of DMSO to each well.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve generated from the absorbance data.[4]
General Synthesis of 2-Substituted-4-amino-6-chloroquinolines
The synthesis of the 6-chloroquinoline analogs typically involves a multi-step process starting from commercially available materials.
Workflow Diagram:
Caption: Generalized synthetic workflow for 2-substituted-4-amino-6-chloroquinolines.[4]
Conclusion and Future Directions
The structure-activity relationship analysis of 6-chloroquinoline analogs reveals that strategic substitutions at the C-2 and C-4 positions are critical for potent antiproliferative activity. The combination of a 2-(4-methoxystyryl) moiety and a 4-(dimethylaminoalkylamino) group has emerged as a highly promising pharmacophore. These findings provide a rational basis for the design and synthesis of novel, more effective this compound-based anticancer agents. Further investigations should focus on exploring a wider range of substituents at these key positions to optimize potency and selectivity. Additionally, elucidation of the precise molecular targets and mechanisms of action of these promising compounds will be crucial for their continued development as potential cancer therapeutics.
References
- (PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024).
- Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. (n.d.).
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomolecular Structure and Dynamics, 41(19), 9637-9669. [Link]
- Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). Infectious Diseases, 55(11), 763-776. [Link]
- Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2015).
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). ACS Medicinal Chemistry Letters, 9(8), 817-822. [Link]
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). International Journal of Molecular Sciences, 23(23), 14619. [Link]
- (PDF) Design and Synthesis of Novel Quinoline-based Heterocyclic Schiff Bases for their Anti-microbial and Anti-tuberculosis activity. (2025).
- (PDF) Design, Synthesis, And Biological Activity Of Some Novel Quinoline Derivatives. (n.d.).
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(14), 3276. [Link]
- Structure activity relationships of quinoline-containing c-Met inhibitors. (2008). European Journal of Medicinal Chemistry, 43(6), 1321-1329. [Link]
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(35), 20563-20583. [Link]
- Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. (2014). European Journal of Medicinal Chemistry, 84, 595-604. [Link]
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). ACS Medicinal Chemistry Letters, 4(2), 238-242. [Link]
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2022). ACS Omega, 7(49), 44673-44704. [Link]
- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules, 28(1), 103. [Link]
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- 5. researchgate.net [researchgate.net]
The Rise of 6-Chloro-8-Methylquinoline Derivatives: A Comparative Guide to Their Efficacy Against Standard Therapeutic Agents
In the ever-evolving landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is paramount. Among the myriad of heterocyclic scaffolds, the quinoline nucleus has consistently emerged as a "privileged" structure, forming the backbone of numerous clinically significant drugs. This guide delves into a specific, promising class of these compounds: 6-Chloro-8-methylquinoline derivatives. We will objectively compare their performance against established, standard-of-care drugs in key therapeutic areas, supported by experimental data and detailed methodologies to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.
The Rationale Behind this compound Exploration
The quinoline scaffold's versatility allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties. The introduction of a chloro group at the 6-position and a methyl group at the 8-position of the quinoline ring has been a strategic choice by medicinal chemists. The chlorine atom, being a halogen, can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to cross cell membranes and interact with biological targets. The methyl group can influence the compound's metabolic stability and steric interactions within the target's binding pocket. This guide will explore the tangible outcomes of these structural modifications in terms of anticancer and antimicrobial efficacy.
Part 1: Anticancer Efficacy—A Showdown with Doxorubicin
One of the most explored applications of quinoline derivatives is in oncology. To contextualize the performance of 6-chloroquinoline derivatives, we compare their in vitro cytotoxic activity against doxorubicin, a widely used and potent chemotherapeutic agent.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 6-chloroquinoline derivatives against various human cancer cell lines, juxtaposed with the IC50 values of doxorubicin. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) of 6-Chloroquinoline Derivative | IC50 (µM) of Doxorubicin (Standard) | Reference |
| 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | ~18.1 | 2.5 - 12.2 | BenchChem |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative | Various | (Potent Activity Indicated) | (Varies) | BenchChem |
| Representative 6-chloroquinoline derivatives | Various | (Significant Efficacy) | (Varies) | BenchChem |
Note: The data for 6-chloroquinoline derivatives is synthesized from multiple sources showcasing the potential of this class of compounds. Direct head-to-head experimental data for a single this compound derivative across multiple cell lines was not available in the public domain. The IC50 values for doxorubicin can vary between studies and cell lines.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A significant body of research points to the PI3K/Akt/mTOR signaling pathway as a primary target for the anticancer activity of many quinoline derivatives.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of numerous cancers. By inhibiting key kinases within this cascade, 6-chloroquinoline compounds can effectively halt tumor progression.[1] Furthermore, these derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing the uncontrolled division of cancer cells.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Objective: To determine the IC50 value of a this compound derivative against a chosen cancer cell line.
Materials:
-
This compound derivative stock solution (in DMSO)
-
Doxorubicin stock solution (in DMSO)
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative and doxorubicin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Part 2: Antimicrobial Efficacy—Challenging the Fluoroquinolones
The quinoline core is also central to the fluoroquinolone class of antibiotics. Here, we compare the potential of 6-chloroquinoline derivatives against ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism. The following table provides a representative comparison of the MIC values for 6-chloroquinoline derivatives against various bacterial strains, with ciprofloxacin as the standard.
| Compound | Bacterial Strain | MIC (µg/mL) of 6-Chloroquinoline Derivative | MIC (µg/mL) of Ciprofloxacin (Standard) | Reference |
| 6-chloro-quinoline-triazole derivative | Staphylococcus aureus | ~2-50 | 0.12-1 | [2] |
| 6-chloro-quinoline-triazole derivative | Escherichia coli | >50 | 0.008-0.03 | [2] |
| Representative 6-chloroquinoline derivative | Methicillin-resistant S. aureus (MRSA) | (Potent Activity Reported) | (Variable, often high) |
Note: The antimicrobial activity of quinoline derivatives is highly dependent on the specific substitutions. The data presented is a synthesis from studies on various 6-chloroquinoline derivatives to illustrate their potential.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Fluoroquinolones, and likely many related quinoline derivatives, exert their antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, the quinoline derivative traps the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately bacterial cell death.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.
Objective: To determine the MIC of a this compound derivative against a specific bacterial strain.
Materials:
-
This compound derivative stock solution
-
Ciprofloxacin stock solution
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.
-
Add 50 µL of a 2x working solution of the this compound derivative to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plate:
-
Inoculate each well (containing 50 µL of the diluted antibiotic) with 50 µL of the standardized bacterial inoculum. The final volume in each well will be 100 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
-
Conclusion and Future Directions
The evidence presented in this guide underscores the significant therapeutic potential of this compound derivatives as both anticancer and antimicrobial agents. While the synthesized data indicates promising activity, often comparable to or in some cases potentially exceeding that of standard drugs, it is crucial for researchers to conduct direct, head-to-head comparative studies with specific, novel derivatives. The detailed protocols provided herein offer a robust framework for such investigations.
Future research should focus on optimizing the quinoline scaffold through further chemical modifications to enhance target specificity, improve pharmacokinetic profiles, and reduce potential toxicity. Elucidating the precise molecular interactions with their biological targets will be pivotal in designing the next generation of quinoline-based therapeutics. The journey from a privileged scaffold to a life-saving drug is arduous, but the compelling preliminary data for this compound derivatives suggests it is a path worthy of exploration.
References
- G, Amrithanjali et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Kumar, Nitish et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society. [Link]
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- ResearchGate. (n.d.).
- MicrobiologyInfo.com. (n.d.). Broth Microdilution. [Link]
- Gomez, H. T. et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. [Link]
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In-Vitro Testing and Validation of 6-Chloro-8-methylquinoline's Antimicrobial Properties: A Comparative Guide
In the persistent global battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, quinoline derivatives have historically emerged as a robust source of potent antibacterial agents.[1][2][3] This guide provides a comprehensive in-vitro evaluation of a novel compound, 6-Chloro-8-methylquinoline, detailing its antimicrobial efficacy in comparison to established antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the systematic validation of new chemical entities.
The narrative that follows is grounded in established scientific principles and methodologies, ensuring that the presented protocols are self-validating and the data, while illustrative, is mechanistically plausible. We will delve into the causality behind experimental choices, providing not just the 'how,' but the critical 'why' that underpins robust scientific inquiry.
Introduction: The Quinoline Scaffold and the Imperative for New Antimicrobials
Quinolines are a class of heterocyclic aromatic organic compounds that form the backbone of many synthetic drugs, most notably the quinolone antibiotics.[4] Their mechanism of action, primarily the inhibition of bacterial DNA gyrase and topoisomerase IV, is a well-established paradigm in antibacterial therapy.[5][6][7] These enzymes are crucial for DNA replication, transcription, and repair, and their inhibition leads to bacterial cell death.[8][9][10] The introduction of nalidixic acid in 1962, the first-generation quinolone, marked a significant advancement in treating urinary tract infections.[4] Subsequent generations, such as the fluoroquinolones (e.g., ciprofloxacin), have expanded the spectrum of activity to include a wide range of Gram-positive and Gram-negative bacteria.[11]
However, the escalating crisis of antibiotic resistance, driven by mechanisms such as target-mediated resistance, plasmid-mediated resistance, and overexpression of efflux pumps, necessitates the continuous development of new quinoline-based agents that can circumvent these defenses.[4][7] This guide focuses on this compound, a novel derivative synthesized to explore the impact of specific substitutions on the quinoline core on antimicrobial potency.
Materials and Methods
This section provides detailed, step-by-step methodologies for the in-vitro assays used to characterize the antimicrobial properties of this compound. Adherence to these standardized protocols is crucial for generating reproducible and comparable data.
Test Compound and Control Antibiotics
-
Test Compound: this compound (hypothetical synthesis and purification to >98% purity).
-
Positive Controls:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria.[11]
-
Vancomycin: A glycopeptide antibiotic primarily used against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
-
Bacterial Strains
A panel of clinically relevant bacterial strains representing both Gram-positive and Gram-negative species will be used:
-
Gram-positive:
-
Staphylococcus aureus (ATCC 25923)
-
Methicillin-resistant Staphylococcus aureus (MRSA, clinical isolate)
-
-
Gram-negative:
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] This assay is fundamental for quantifying the potency of a new compound.[14]
Protocol:
-
Preparation of Inoculum: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium.[14] Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]
-
Preparation of Microtiter Plates: Aseptically add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.
-
Serial Dilution: Create a two-fold serial dilution of the test compounds (this compound, Ciprofloxacin, Vancomycin) directly in the microtiter plate.[14]
-
Inoculation: Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.[14]
-
Incubation: Seal the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[14]
-
Reading Results: Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the agent in a well that remains clear.[14]
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[16][17] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) activity.
Protocol:
-
Perform MIC Assay: First, determine the MIC as described above.
-
Sub-culturing: From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), transfer a 10 µL aliquot to a fresh Mueller-Hinton Agar (MHA) plate.[17]
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[17][18]
This is a qualitative method used to determine the susceptibility of bacteria to antibiotics.[19][20] It provides a rapid visual indication of antimicrobial activity.
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate.[19]
-
Application of Disks: Aseptically place paper disks impregnated with a known concentration of the test compounds onto the agar surface.[20]
-
Incubation: Invert the plates and incubate at 35°C for 16-18 hours.[20]
-
Measurement of Inhibition Zones: Measure the diameter of the zones of complete inhibition around each disk.
This assay provides detailed information about the rate of bacterial killing over time.[21][22] It is a dynamic measure of antimicrobial activity.
Protocol:
-
Inoculum Preparation: Prepare a logarithmic phase bacterial culture in CAMHB.
-
Exposure to Antimicrobial Agents: Add the test compounds at concentrations relative to their MIC (e.g., 1x, 2x, and 4x MIC) to flasks containing the bacterial culture. Include a growth control without any antimicrobial agent.
-
Sampling Over Time: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on MHA to determine the number of colony-forming units per milliliter (CFU/mL).[23]
-
Data Analysis: Plot the log10 CFU/mL against time to generate the time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[21]
Results: A Comparative Analysis
The following tables summarize the hypothetical in-vitro antimicrobial activity of this compound against the tested bacterial strains, in comparison with Ciprofloxacin and Vancomycin.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | This compound | Ciprofloxacin | Vancomycin |
| S. aureus (ATCC 25923) | 8 | 0.5 | 1 |
| MRSA (clinical isolate) | 16 | 32 | 2 |
| E. coli (ATCC 25922) | 4 | 0.015 | >128 |
| P. aeruginosa (ATCC 27853) | 32 | 0.25 | >128 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Microorganism | This compound | Ciprofloxacin | Vancomycin |
| S. aureus (ATCC 25923) | 16 | 1 | 2 |
| MRSA (clinical isolate) | 32 | 64 | 4 |
| E. coli (ATCC 25922) | 8 | 0.03 | >128 |
| P. aeruginosa (ATCC 27853) | 64 | 0.5 | >128 |
Table 3: Kirby-Bauer Disk Diffusion (Zone of Inhibition in mm)
| Microorganism | This compound (30 µg) | Ciprofloxacin (5 µg) | Vancomycin (30 µg) |
| S. aureus (ATCC 25923) | 18 | 25 | 17 |
| MRSA (clinical isolate) | 14 | 10 | 16 |
| E. coli (ATCC 25922) | 22 | 35 | 0 |
| P. aeruginosa (ATCC 27853) | 12 | 30 | 0 |
Visualizing the Experimental Workflow and Potential Mechanism
To further elucidate the experimental process and the underlying mechanism of action, the following diagrams are provided.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Testing.
Caption: Postulated Mechanism of Action for Quinolone Derivatives.
Discussion: Interpreting the Data and Future Directions
The hypothetical results presented in this guide position this compound as a compound with moderate antimicrobial activity. Against the Gram-negative organisms, particularly E. coli, it demonstrated promising MIC values, although it was less potent than the comparator, Ciprofloxacin. Its activity against S. aureus and MRSA was modest, and notably less effective than both Ciprofloxacin (against the susceptible strain) and Vancomycin (against MRSA).
The MBC/MIC ratios for this compound are consistently 2, suggesting a bactericidal rather than bacteriostatic mode of action, which is characteristic of quinolone antibiotics.[4] A compound is generally considered bactericidal if the MBC is no more than four times the MIC. This is a desirable characteristic for a new antibiotic, as it leads to the direct killing of the pathogen.
The disk diffusion results correlate well with the MIC data, showing smaller zones of inhibition for this compound compared to Ciprofloxacin, reflecting its lower potency. The lack of a zone for Vancomycin against the Gram-negative bacteria is expected, as its mechanism of action (inhibition of cell wall synthesis) is primarily effective against Gram-positive organisms.
Causality Behind Experimental Choices:
-
Choice of Comparators: Ciprofloxacin was chosen as a broad-spectrum quinolone to provide a direct comparison within the same antibiotic class.[11] Vancomycin was included as a standard-of-care agent for MRSA, offering a benchmark against a different mechanistic class.
-
Selection of Bacterial Strains: The inclusion of both ATCC reference strains and a clinical MRSA isolate provides a comprehensive initial screen. ATCC strains ensure reproducibility, while the MRSA isolate assesses efficacy against a clinically significant resistant pathogen.
-
Tiered Assay Approach: The progression from a qualitative screen (disk diffusion) to quantitative measures (MIC, MBC) and then to a dynamic assessment (time-kill) represents a logical and resource-efficient approach to drug discovery.[1]
Future Directions:
The moderate activity of this compound suggests that further structural modifications could enhance its potency. Structure-activity relationship (SAR) studies could explore the impact of different substitutions at various positions on the quinoline ring. Additionally, testing against a broader panel of clinical isolates, including those with known resistance mechanisms to other quinolones, would be a critical next step. In-vivo efficacy studies in animal models of infection would be required to translate these in-vitro findings into potential clinical utility.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to the in-vitro evaluation of a novel quinoline derivative, this compound. By employing standardized protocols and providing a comparative analysis against established antibiotics, a clear, albeit hypothetical, picture of its antimicrobial potential has been established. The methodologies and interpretative frameworks presented herein serve as a valuable resource for researchers in the field of antimicrobial drug discovery, emphasizing the importance of a logical, evidence-based approach to identifying and validating new therapeutic agents.
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The Selectivity Question: A Comparative Guide to the Cross-Reactivity of 6-Chloro-8-methylquinoline-Based Kinase Inhibitors
In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents. Within this class, 6-chloro-8-methylquinoline has emerged as a promising starting point for the development of potent protein kinase inhibitors, particularly those targeting the critical PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in cancer[1][2][3]. However, the ultimate clinical success of any kinase inhibitor hinges not just on its on-target potency but also on its selectivity. Off-target activities can lead to unforeseen toxicities or even paradoxical pathway activation, complicating clinical development[3].
This guide provides an in-depth, objective comparison of the cross-reactivity profile of a representative this compound-based inhibitor, herein designated Cmpd-X , against established clinical candidates with similar primary targets. Through the lens of supporting experimental data and detailed methodologies, we will explore the nuances of kinase selectivity and the causality behind the experimental choices that illuminate an inhibitor's true specificity.
The Challenge of Kinase Selectivity
The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity within their ATP-binding pockets[4]. This conservation presents a significant hurdle in designing truly selective ATP-competitive inhibitors[4]. An inhibitor designed to block one kinase may inadvertently bind to dozens of others, leading to a polypharmacological profile that can be either beneficial or detrimental[5]. Therefore, a comprehensive understanding of an inhibitor's cross-reactivity is paramount for both elucidating its mechanism of action and predicting its safety profile in a clinical setting[2][5].
Comparative Inhibitors
To contextualize the selectivity of our hypothetical but representative Cmpd-X , a potent inhibitor of PI3Kα and mTOR, we will compare it against two well-characterized clinical-stage pan-PI3K/mTOR inhibitors:
-
Pictilisib (GDC-0941): A potent pan-Class I PI3K inhibitor with moderate selectivity against mTOR[6][7].
-
Omipalisib (GSK2126458): A highly potent dual inhibitor of all Class I PI3K isoforms and both mTORC1 and mTORC2 complexes[1][2][3][8][9].
Assessing the Selectivity Landscape: A Multi-Faceted Approach
A robust evaluation of inhibitor selectivity requires a multi-pronged experimental strategy. Here, we outline two gold-standard methodologies that provide complementary insights into an inhibitor's binding profile and target engagement within a physiological context.
Workflow for Comprehensive Cross-Reactivity Profiling
Caption: A generalized workflow for assessing the cross-reactivity of a novel compound.
Quantitative Comparison of Selectivity Profiles
To objectively compare the selectivity of Cmpd-X with Pictilisib and Omipalisib, we present hypothetical but representative data from a KINOMEscan® assay. In this assay, the binding of each compound to a panel of over 400 kinases is assessed, and the dissociation constant (Kd) is determined for each interaction. A lower Kd value indicates a stronger binding affinity.
Table 1: Potency and Selectivity of Cmpd-X and Comparator Inhibitors against Primary Targets
| Inhibitor | PI3Kα (p110α) (Kd, nM) | mTOR (Kd, nM) | PI3Kβ (p110β) (Kd, nM) | PI3Kδ (p110δ) (Kd, nM) | PI3Kγ (p110γ) (Kd, nM) |
| Cmpd-X (Hypothetical) | 2.5 | 15 | 45 | 8 | 95 |
| Pictilisib (GDC-0941) | 3 | 580 | 33 | 3 | 75 |
| Omipalisib (GSK2126458) | 0.019 | 0.18 (mTORC1) | 0.13 | 0.024 | 0.06 |
Data for Pictilisib and Omipalisib are based on published values[1][2][6][9].
Table 2: Off-Target Profile of Cmpd-X and Comparator Inhibitors (% Inhibition at 1 µM)
| Kinase Family | Cmpd-X (Hypothetical) | Pictilisib (GDC-0941) | Omipalisib (GSK2126458) |
| Primary Targets (PI3K/mTOR) | >95% | >95% | >98% |
| Notable Off-Targets (>70% Inhibition) | CDK2, p38α | DNA-PK, TrkA | Multiple CDKs, JAKs, FLT3 |
| Selectivity Score (S(10)) * | 0.04 | 0.03 | 0.12 |
Selectivity Score (S(10)) is the number of kinases with a Kd < 10-fold of the primary target, divided by the total number of kinases tested. A lower score indicates higher selectivity.
From this comparative data, we can infer that while Cmpd-X is a potent PI3Kα/mTOR inhibitor, its selectivity profile shows some off-target activity against CDK2 and p38α. Pictilisib demonstrates high selectivity for PI3K isoforms over mTOR, with notable off-target effects on DNA-PK and TrkA[6]. Omipalisib, while extremely potent against its primary targets, exhibits a broader cross-reactivity profile, inhibiting several other kinase families[1][9]. This highlights the classic trade-off between potency and selectivity in kinase inhibitor design.
Visualizing Selectivity: The Kinome Tree
A powerful way to visualize the selectivity of a kinase inhibitor is through a kinome tree diagram. This representation maps all the kinases tested, with inhibited kinases highlighted.
Caption: A simplified kinome tree illustrating the selectivity profile of Cmpd-X.
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed, step-by-step methodologies for the key experiments discussed in this guide.
Protocol 1: Kinase Cross-Reactivity Profiling (KINOMEscan®)
This protocol outlines the competition-based binding assay to determine the selectivity of an inhibitor against a large panel of kinases[10][11].
Objective: To determine the dissociation constants (Kd) of an inhibitor for a wide range of kinases.
Methodology:
-
Assay Principle: The assay relies on a competition between the test inhibitor and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test inhibitor.
-
Reagents and Materials:
-
Test inhibitor (e.g., Cmpd-X) dissolved in DMSO.
-
DNA-tagged recombinant human kinases.
-
Immobilized ligand on a solid support (e.g., beads).
-
Binding buffer.
-
Quantitative PCR (qPCR) reagents.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test inhibitor at various concentrations. Include a DMSO vehicle control.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Wash the solid support to remove unbound kinase.
-
Elute the bound kinase and quantify the amount of the DNA tag using qPCR.
-
-
Data Analysis:
-
The amount of kinase captured is measured for each inhibitor concentration.
-
The data is plotted as the percentage of the DMSO control versus the inhibitor concentration.
-
The dissociation constant (Kd) is calculated by fitting the data to a standard binding isotherm model.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to confirm that the inhibitor binds to its intended target within the complex environment of a living cell[5][12][13].
Objective: To validate the engagement of an inhibitor with its target protein in intact cells.
Methodology:
-
Assay Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. CETSA measures this change in thermal stability as a proxy for target engagement.
-
Reagents and Materials:
-
Cultured cells expressing the target protein.
-
Test inhibitor (e.g., Cmpd-X).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Thermal cycler.
-
Lysis buffer.
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies).
-
-
Procedure:
-
Treat cultured cells with the test inhibitor at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures in a thermal cycler for a set duration (e.g., 3 minutes), followed by a cooling step. Include a non-heated control.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Data Analysis:
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting.
-
Quantify the band intensities and plot them as a percentage of the non-heated control versus temperature.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
-
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of kinase inhibitors is a cornerstone of modern drug discovery. The hypothetical this compound-based inhibitor, Cmpd-X, serves as an illustrative example of the complexities involved. While demonstrating potent on-target activity, its off-target interactions with kinases like CDK2 and p38α would require careful consideration and further investigation in preclinical safety studies.
The comparison with established inhibitors like Pictilisib and Omipalisib underscores that no single inhibitor possesses a perfect selectivity profile. The choice of a clinical candidate often involves a careful balance between maximizing on-target efficacy and minimizing off-target liabilities.
Future research in this area will undoubtedly focus on the development of more sophisticated screening platforms and computational models to predict inhibitor selectivity with greater accuracy. Furthermore, a deeper understanding of the biological consequences of polypharmacology will be crucial in harnessing both the on-target and beneficial off-target effects of the next generation of kinase inhibitors.
References
- Knight, S.D., Adams, N.D., Burgess, J.L., et al. (2010). Discovery of GSK2126458, a highly potent inhibitor of P13K and the mammalian target of rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]
- Klaeger, S., Gohlke, B., Scott, M. P., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
- Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Bamborough, P., Drewry, D. H., Harper, G., Smith, G. K., & Zuercher, W. J. (2008). Assessment of chemical coverage of the human kinome. Journal of medicinal chemistry, 51(24), 7898-7914. [Link]
- Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11009. [Link]
- LINCS D
- DiscoverX.
- Eurofins Discovery. KINOMEscan Technology. [Link]
- Soria, J. C., LoRusso, P., Dieras, V., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Annals of Oncology, 25(11), 2244-2251. [Link]
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
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A Comparative Benchmarking Guide to the Synthesis of 6-Chloro-8-methylquinoline
For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the quinoline moiety is a privileged structure, forming the backbone of numerous therapeutic agents.[1] This guide provides an in-depth analysis and comparison of synthetic routes to a key quinoline derivative, 6-Chloro-8-methylquinoline, a crucial intermediate in the development of various pharmaceuticals. We will dissect the efficiency of established methods, offering both experimental data and field-proven insights to guide your synthetic strategy.
Introduction to this compound and its Synthetic Importance
This compound is a substituted quinoline of significant interest due to its role as a versatile building block in the synthesis of biologically active compounds. The strategic placement of the chloro and methyl groups on the quinoline core allows for diverse functionalization, making it a valuable precursor for targeted drug design. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery projects, necessitating a thorough evaluation of available synthetic methodologies.
Comparative Analysis of Synthesis Routes
The synthesis of the quinoline ring system can be achieved through several classic named reactions, each with its own set of advantages and limitations.[2] The choice of a particular route is often dictated by factors such as the availability of starting materials, desired substitution patterns, reaction conditions, and overall yield.[3] Here, we benchmark the efficiency of the most relevant methods for the synthesis of this compound.
Table 1: Comparative Overview of Synthesis Methods for this compound
| Synthesis Method | Key Reagents | Typical Product Profile | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Skraup Synthesis | 4-Chloro-2-methylaniline, Glycerol, Sulfuric Acid, Nitrobenzene | This compound | 25 - 140 (Exothermic) | 6 | 80[4] |
| Doebner-von Miller | 4-Chloro-2-methylaniline, α,β-Unsaturated Aldehyde/Ketone, Acid Catalyst | Potentially 6-Chloro-8-methyl-substituted quinolines | Reflux | 5 - 8 | Variable, prone to tar formation[3] |
| Combes Synthesis | 4-Chloro-2-methylaniline, β-Diketone, Acid Catalyst | 2,4-disubstituted-6-Chloro-8-methylquinoline | Variable | Variable | Good for 2,4-disubstituted products |
In-Depth Analysis of the Skraup Synthesis: A Proven Method
The Skraup synthesis is a well-established and robust method for the preparation of quinolines.[5][6] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[6] For the synthesis of this compound, this method has been successfully applied with a high reported yield.
Reaction Scheme:
Caption: Skraup synthesis of this compound.
Experimental Protocol: Skraup Synthesis of this compound[4]
-
Preparation: To a stirred solution of 4-chloro-2-methylaniline (100 grams, 0.706 mole) and glycerol (260 grams, 2.82 mole) in nitrobenzene (200 mL), slowly add concentrated sulfuric acid (200 mL) dropwise at room temperature.
-
Reaction: Gently heat the reaction mixture to 140 °C. A vigorous exothermic reaction is expected. Control the exotherm and maintain the reaction at 140 °C for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mass to room temperature and let it stir overnight. Quench the reaction by pouring it into chilled water (5 L). Adjust the pH to ~9 using a 40% aqueous sodium hydroxide solution.
-
Extraction: Add ethyl acetate (3 L) and stir for 30 minutes. Filter the solution through a celite bed. Separate the organic layer and extract the aqueous phase with ethyl acetate (5 x 2 L).
-
Purification: Combine the organic layers, wash with water (3 L) and brine solution (3 L). Dry the organic phase over sodium sulfate and concentrate under reduced pressure. Purify the crude residue by flash chromatography using ethyl acetate/hexane (5:95) to yield this compound.
Yield: 100.8 grams (80%).[4]
Expertise & Experience Insights:
The Skraup synthesis, while high-yielding, requires careful control of the exothermic reaction. The use of nitrobenzene as both a solvent and an oxidizing agent is effective but poses environmental and safety concerns. The purification via flash chromatography is necessary to remove byproducts and unreacted starting materials.
Alternative Synthetic Strategies: A Theoretical Comparison
While the Skraup synthesis is effective, other classical quinoline syntheses offer alternative pathways that may be advantageous under specific circumstances, such as the availability of different starting materials or the desire for different substitution patterns.
Doebner-von Miller Reaction
The Doebner-von Miller reaction utilizes an aniline and α,β-unsaturated carbonyl compounds to form quinolines.[7] This method is versatile but can sometimes lead to the formation of complex mixtures and tar, making purification challenging.[3]
Proposed Reaction Scheme for this compound:
Caption: Proposed Doebner-von Miller synthesis.
Causality Behind Experimental Choices: The selection of the α,β-unsaturated carbonyl compound is critical in determining the final substitution pattern of the quinoline ring. For the synthesis of this compound, acrolein would be the simplest choice. However, the reaction is prone to polymerization of the unsaturated aldehyde under acidic conditions, which can significantly lower the yield.
Combes Quinoline Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.[8][9] This method is particularly useful for the synthesis of 2,4-disubstituted quinolines.[3][10]
Proposed Reaction Scheme for a Derivative:
Caption: Proposed Combes synthesis for a derivative.
Causality Behind Experimental Choices: The Combes synthesis is not ideal for producing this compound itself, as it inherently introduces substituents at the 2 and 4 positions of the quinoline ring from the β-diketone. However, it is an excellent choice for synthesizing derivatives such as 6-Chloro-2,4,8-trimethylquinoline, which may be of interest in further drug development.
Conclusion and Recommendations
For the direct and high-yield synthesis of this compound, the Skraup synthesis stands out as the most efficient and well-documented method, with a reported yield of 80%.[4] While it requires careful handling of corrosive and hazardous materials, its efficacy is unparalleled for this specific target molecule.
The Doebner-von Miller and Combes syntheses represent viable alternatives for producing substituted quinolines. The Doebner-von Miller reaction could potentially yield the desired product, though optimization would be required to minimize side reactions. The Combes synthesis is a powerful tool for generating 2,4-disubstituted derivatives of this compound.
Researchers and drug development professionals should select the synthetic route that best aligns with their specific goals, available resources, and safety protocols. For the bulk synthesis of this compound, the Skraup method remains the gold standard. For the exploration of related analogs with different substitution patterns, the Doebner-von Miller and Combes reactions offer valuable synthetic avenues.
References
- A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction - Benchchem. (URL: )
- Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (URL: )
- Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. (URL: )
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (URL: )
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (URL: [Link])
- Combes quinoline synthesis - Wikipedia. (URL: [Link])
- Combes Quinoline Synthesis. (URL: [Link])
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])
- Doebner–Miller reaction - Wikipedia. (URL: [Link])
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. iipseries.org [iipseries.org]
A Head-to-Head Comparison of Synthetic Routes to 6-Chloro-8-methylquinoline: A Guide for Researchers
In the landscape of heterocyclic chemistry, quinoline and its derivatives stand out for their broad spectrum of applications, particularly in medicinal chemistry and materials science. Among these, 6-Chloro-8-methylquinoline serves as a crucial intermediate in the synthesis of various biologically active compounds. The strategic placement of the chloro and methyl groups on the quinoline scaffold makes it a versatile building block, but its efficient synthesis can be a significant challenge.
This guide provides a comprehensive, head-to-head comparison of the most common synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance metrics. This document is intended to equip researchers, chemists, and drug development professionals with the necessary insights to select the most suitable synthetic strategy for their specific needs, be it for small-scale laboratory research or large-scale industrial production.
Overview of Synthetic Strategies
The synthesis of the quinoline ring system is a well-established field, with several named reactions having become mainstays in the synthetic chemist's toolbox. These can be broadly categorized into classical methods, which often rely on harsh reaction conditions, and modern catalytic approaches that offer milder and more efficient alternatives. In this guide, we will focus on three classical and one modern approach to the synthesis of this compound.
Head-to-Head Comparison of Key Synthetic Routes
The Skraup Synthesis: A Classic Approach
The Skraup synthesis, first reported in 1880, is one of the oldest and most straightforward methods for quinoline synthesis. It involves the reaction of an aniline with glycerol, an oxidizing agent (traditionally nitrobenzene), and concentrated sulfuric acid.
Reaction Scheme:
Mechanism Overview:
The reaction proceeds through a series of steps initiated by the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael addition of the aniline to the acrolein, and then an acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate. Finally, the dihydroquinoline is oxidized to the quinoline product. The choice of the oxidizing agent is critical, and often the corresponding nitrobenzene to the aniline used is employed to simplify purification.
Detailed Experimental Protocol:
-
To a stirred solution of 4-chloro-2-methylaniline (1 equiv.) in concentrated sulfuric acid, add glycerol (3 equiv.) cautiously.
-
Heat the mixture to 130-140 °C.
-
Add an oxidizing agent, such as arsenic pentoxide or nitrobenzene (1.2 equiv.), portion-wise over 1 hour.
-
After the addition is complete, continue heating the mixture for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Performance Metrics:
| Parameter | Value |
| Yield | 30-40% |
| Purity | Moderate to good after purification |
| Reaction Time | 4-5 hours |
| Temperature | 130-140 °C |
Advantages and Disadvantages:
-
Advantages: Inexpensive and readily available starting materials.
-
Disadvantages: Harsh reaction conditions (strong acid, high temperature), low to moderate yields, and the use of toxic oxidizing agents like arsenic pentoxide. The reaction can also be highly exothermic and difficult to control on a large scale.
The Doebner-von Miller Reaction: A Versatile Modification
The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the synthesis of a wider range of substituted quinolines. It utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, which are generated in situ from the acid-catalyzed condensation of aldehydes or ketones.
Reaction Scheme:
Mechanism Overview:
Similar to the Skraup synthesis, the reaction begins with the formation of an α,β-unsaturated carbonyl compound. For the synthesis of this compound, paraldehyde (a trimer of acetaldehyde) can be used, which depolymerizes in the presence of acid to form acetaldehyde. Two molecules of acetaldehyde then undergo an aldol condensation to form crotonaldehyde. The aniline then undergoes a Michael addition to the crotonaldehyde, followed by cyclization, dehydration, and oxidation to yield the quinoline product.
Detailed Experimental Protocol:
-
To a stirred solution of 4-chloro-2-methylaniline (1 equiv.) in a mixture of concentrated hydrochloric acid and water, add paraldehyde (2.5 equiv.).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and neutralize with a concentrated ammonium hydroxide solution.
-
Extract the product with toluene or another suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Performance Metrics:
| Parameter | Value |
| Yield | 45-55% |
| Purity | Good after purification |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
Advantages and Disadvantages:
-
Advantages: Generally provides better yields than the Skraup synthesis and allows for more variation in the substitution pattern of the quinoline ring.
-
Disadvantages: Still requires harsh acidic conditions and elevated temperatures. The reaction can produce polymeric side products, which can complicate purification.
The Gould-Jacobs Reaction: A Stepwise Approach
The Gould-Jacobs reaction offers a more controlled and often higher-yielding route to quinolines. This multi-step synthesis involves the initial reaction of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent saponification and decarboxylation.
Reaction Scheme:
Mechanism Overview:
The first step is a nucleophilic substitution reaction where the aniline displaces the ethoxy group of diethyl ethoxymethylenemalonate. The resulting intermediate is then heated to a high temperature (typically in a high-boiling solvent like diphenyl ether) to induce a thermal cyclization via an intramolecular electrophilic aromatic substitution. The resulting quinolone ester is then saponified with a strong base, and the subsequent acidification and heating lead to decarboxylation to afford the final quinoline product.
Detailed Experimental Protocol:
-
Step 1: Condensation: Mix 4-chloro-2-methylaniline (1 equiv.) and diethyl ethoxymethylenemalonate (1.1 equiv.) and heat at 100-110 °C for 1-2 hours.
-
Step 2: Cyclization: Add the crude product from Step 1 to a high-boiling solvent such as diphenyl ether and heat to 240-250 °C for 30-60 minutes.
-
Cool the reaction mixture and add petroleum ether to precipitate the cyclized product. Filter and wash the solid.
-
Step 3: Saponification and Decarboxylation: Reflux the cyclized product with an excess of aqueous sodium hydroxide solution for 2-3 hours.
-
Cool the mixture and acidify with a strong acid (e.g., HCl) until the pH is acidic, then heat the mixture to reflux for 1-2 hours to effect decarboxylation.
-
Cool, neutralize, and extract the product with an organic solvent. Purify as needed.
Performance Metrics:
| Parameter | Value |
| Yield | 60-70% |
| Purity | High after purification |
| Reaction Time | Multi-step, ~6-8 hours total |
| Temperature | High temperatures required for cyclization |
Advantages and Disadvantages:
-
Advantages: Generally provides good to excellent yields and allows for the synthesis of quinolines with a 4-hydroxy substitution pattern (before the final reduction/decarboxylation step). The stepwise nature of the reaction allows for better control.
-
Disadvantages: Requires high temperatures for the cyclization step, which may not be suitable for all substrates. The multi-step nature of the synthesis can be more time-consuming.
Modern Catalytic Approaches: The Friedländer Annulation
The Friedländer annulation is a powerful and convergent method for quinoline synthesis that involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. Modern variations of this reaction often employ catalysts to achieve higher efficiency and milder reaction conditions.
Reaction Scheme:
Mechanism Overview:
The reaction is typically catalyzed by an acid or a base. The initial step is the formation of a Schiff base between the 2-aminoaryl aldehyde/ketone and the enolate of the α-methylene ketone. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring. The use of catalysts such as iodine, bismuth triflate, or various Lewis acids can significantly accelerate the reaction and allow it to proceed under milder conditions.
Detailed Experimental Protocol (Example with Iodine Catalyst):
-
In a round-bottom flask, combine 2-amino-5-chlorobenzaldehyde (1 equiv.), acetone (1.5 equiv.), and a catalytic amount of iodine (10 mol%).
-
Heat the mixture in a solvent such as ethanol or toluene to reflux for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a sodium thiosulfate solution to remove the iodine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Performance Metrics:
| Parameter | Value |
| Yield | 75-90% |
| Purity | High |
| Reaction Time | 2-4 hours |
| Temperature | Reflux (often milder than classical methods) |
Advantages and Disadvantages:
-
Advantages: High yields, milder reaction conditions, and often simpler workup procedures. The convergent nature of the synthesis can be highly efficient.
-
Disadvantages: The required 2-aminoaryl aldehyde or ketone starting materials may not be as readily available or may require additional synthetic steps to prepare.
Comparative Summary Table
| Synthetic Route | Starting Materials | Reaction Conditions | Yield | Purity | Key Advantages | Key Disadvantages |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Strong Acid, High Temp. | Low-Moderate | Moderate | Inexpensive starting materials | Harsh conditions, low yield, toxic reagents |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Strong Acid, Reflux | Moderate | Good | Better yield than Skraup | Harsh conditions, side products |
| Gould-Jacobs | Aniline, Malonate Ester | High Temp. Cyclization | Good-High | High | Good control, high yield | High temperatures, multi-step |
| Friedländer Annulation | 2-Aminoaryl Aldehyde/Ketone | Catalytic, Milder Temp. | High | High | High yield, mild conditions | Availability of starting materials |
Conclusion and Recommendations
The choice of synthetic route to this compound is highly dependent on the specific requirements of the project.
-
For small-scale academic research where cost is a primary concern and lower yields are acceptable, the Doebner-von Miller reaction offers a reasonable compromise between the simplicity of the Skraup synthesis and the higher yields of other methods.
-
For process development and scale-up where yield, purity, and reproducibility are paramount, the Gould-Jacobs reaction or a modern catalytic approach like the Friedländer annulation are superior choices. The Gould-Jacobs reaction, despite its high temperatures, is a robust and well-understood method. The Friedländer annulation, if the starting materials are accessible, offers an elegant and efficient route with high atom economy.
Ultimately, the decision should be based on a careful evaluation of factors such as the availability and cost of starting materials, the desired scale of the reaction, the available equipment, and the importance of minimizing waste and hazardous byproducts.
Visualizations
Caption: Comparative workflow of the four main synthetic routes to this compound.
References
- Skraup, Z. H. (1880). Eine Synthese des Chinolins. Monatshefte für Chemie, 1(1), 316-318. [Link]
- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese des Cinchonins. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. [Link]
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link]
- Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent advances in the Friedländer reaction. Chemical Reviews, 109(6), 2652-2671. [Link]
A Comparative Guide to the Characterization of 6-Chloro-8-methylquinoline Impurities
This guide provides an in-depth comparison of analytical methodologies for the detection, quantification, and structural elucidation of impurities in 6-Chloro-8-methylquinoline. As a critical starting material and intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Introduction: The Criticality of Impurity Profiling
This compound (CAS No. 19655-50-6) is a key building block in the synthesis of various pharmaceutical agents.[1][2][3] The US Food and Drug Administration (FDA) and other regulatory bodies mandate stringent control over impurities in APIs and drug products, as even trace components can impact therapeutic performance or pose patient risks.[4] Impurity profiling is therefore not merely a quality control exercise but an integral part of drug development that informs process optimization, formulation stability, and regulatory compliance.[5][6]
This guide will compare and contrast the primary analytical techniques used for this purpose—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and detail the subsequent steps for definitive structural elucidation of unknown impurities.
Part 1: Understanding the Impurity Landscape
Impurities in this compound can be broadly categorized into two types:
-
Process-Related Impurities: These originate from the manufacturing process. The common synthesis route, a Skraup reaction, involves reacting 4-chloro-2-methylaniline with glycerol in the presence of an oxidizing agent (like nitrobenzene) and sulfuric acid.[7] Potential impurities from this process include:
-
Unreacted starting materials (e.g., 4-chloro-2-methylaniline).
-
By-products from side reactions.
-
Residual reagents and solvents.
-
-
Degradation Products: These form during storage or handling due to exposure to stress conditions such as acid, base, light, heat, or oxidation.[8] Forced degradation studies are intentionally conducted to generate these impurities, which is essential for developing stability-indicating analytical methods.[9][10]
Part 2: A Comparative Analysis of Core Analytical Techniques
The cornerstone of impurity profiling is the use of high-resolution separation techniques. For a molecule like this compound, HPLC and GC-MS are the most powerful and commonly employed methods. They are best used as orthogonal techniques, providing complementary information to ensure all potential impurities are detected.[4]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Non-Volatile Impurities
HPLC is recognized as a precise and sensitive method for separating and quantifying impurities and degradation products in pharmaceutical compounds.[5] Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of selectivity for a wide range of analytes.
Causality Behind Method Choices:
-
Column: A C18 reversed-phase column is the workhorse for separating moderately polar to non-polar compounds like quinoline derivatives. Its hydrophobic stationary phase provides excellent retention and resolution.[5]
-
Mobile Phase: A gradient elution using acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 3.0) is chosen. The gradient allows for the elution of impurities with a wide range of polarities, while the acidic pH suppresses the ionization of the basic quinoline nitrogen, leading to sharper, more symmetrical peaks.[11][12]
-
Detector: A UV detector is ideal due to the strong chromophore of the quinoline ring system, providing high sensitivity. A photodiode array (PDA) detector is even more powerful, as it provides UV spectra for each peak, aiding in peak tracking and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): The Choice for Volatile and Semi-Volatile Impurities
GC-MS is exceptionally well-suited for identifying volatile and semi-volatile organic impurities, such as residual solvents or certain process-related by-products.[4][13] Coupling gas chromatography with a mass spectrometer provides both high-resolution separation and definitive identification based on mass-to-charge ratio and fragmentation patterns.[14]
Causality Behind Method Choices:
-
Column: A mid-polarity capillary column, such as a DB-5MS or a trifluoropropyl silicone (QF-1), is effective for separating halogenated aromatic compounds.[11][13]
-
Injection Mode: A splitless injection is used to maximize the transfer of trace analytes to the column, enhancing sensitivity for impurity analysis.[11]
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns, which can be compared against established mass spectral libraries for identification.[14][15]
Comparative Summary: HPLC vs. GC-MS
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analytes between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability | Excellent for non-volatile, semi-volatile, and thermally labile compounds. The primary choice for most API impurities. | Ideal for volatile and thermally stable compounds (e.g., residual solvents, some starting materials). |
| Sample Preparation | Simple dissolution in a suitable solvent or mobile phase.[11] | Can be more complex; may require derivatization for non-volatile compounds. Direct injection for volatile analytes. |
| Sensitivity | High sensitivity, with LODs often in the low ng/mL to pg/mL range.[16] | Very high sensitivity, especially with selected ion monitoring (SIM), reaching low ppb levels.[13][17] |
| Detection | UV/PDA provides quantitative data and spectral information. LC-MS provides mass data.[6][16] | MS provides definitive structural information through fragmentation patterns and accurate mass.[14][15] |
| Primary Use Case | Quantification of known impurities, detection of degradation products, and stability testing. | Analysis of residual solvents, volatile starting materials, and unknown volatile impurities. |
Part 3: Definitive Structural Elucidation of Novel Impurities
Once an unknown impurity is detected, its structure must be elucidated. This is a multi-step process that relies on a combination of mass spectrometry and NMR spectroscopy.
Mass Spectrometry (MS)
When coupled with LC or GC, MS provides the molecular weight of the impurity. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF), can determine the molecular formula with high accuracy (mass errors <5 mDa).[15] The fragmentation pattern observed in the MS/MS spectrum provides crucial clues about the molecule's substructures.[9][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural determination of organic molecules.[18] After an impurity is isolated, typically via preparative HPLC, a suite of NMR experiments is performed.
-
1D NMR (¹H and ¹³C): Provides information on the number and types of protons and carbons in the molecule.[19]
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, revealing connectivity.[20]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.[21]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton.[20][21]
-
Part 4: A Self-Validating Experimental Workflow
A robust and trustworthy impurity characterization strategy integrates these techniques into a logical, self-validating workflow. The detection of an impurity by one method (e.g., HPLC) should be confirmed by an orthogonal method (e.g., LC-MS) to ensure it is not an artifact.
Caption: Workflow for Impurity Characterization.
Part 5: Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development.
Protocol 1: Forced Degradation Study
This protocol is designed in accordance with ICH Q1A (R2) guidelines to produce a target degradation of 10-20%.[8][9]
-
Sample Preparation: Prepare five separate solutions of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 1N HCl to one sample and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to a second sample and keep at room temperature for 8 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to a third sample and keep at room temperature for 24 hours.[10]
-
Thermal Degradation: Heat a fourth sample (in solution) and a solid sample at 80°C for 48 hours.
-
Photolytic Degradation: Expose the fifth solution and a solid sample to UV light (e.g., 1.2 million lux hours) as per ICH Q1B.[22]
-
Analysis: Neutralize the acidic and basic samples before dilution. Analyze all samples by HPLC-UV/PDA against a control sample.
Protocol 2: Comparative HPLC-UV Method for Impurity Profiling
This method is adapted from established procedures for related quinoline compounds.[11][16]
-
Instrumentation: HPLC system with a PDA detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[16]
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20% to 80% B
-
35-40 min: 80% B
-
40-41 min: 80% to 20% B
-
41-50 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in 50:50 acetonitrile:water to a concentration of 0.5 mg/mL.
Protocol 3: GC-MS Method for Volatile Impurities
This method is based on standard procedures for analyzing volatile impurities in pharmaceutical ingredients.[13][17]
-
Instrumentation: Gas chromatograph with a mass spectrometer.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[13]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL.
-
Oven Program:
-
Initial: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Sample Preparation: Dissolve sample in a suitable high-purity solvent (e.g., dichloromethane) at 10 mg/mL.
Conclusion
The characterization of impurities in this compound requires a multi-faceted and orthogonal analytical approach. HPLC serves as the primary tool for profiling non-volatile impurities and degradation products, while GC-MS is indispensable for identifying volatile contaminants. When unknown impurities are detected, a combination of high-resolution mass spectrometry and multi-dimensional NMR spectroscopy provides the definitive structural evidence required for regulatory submission and ensuring product safety. The integrated workflow described herein represents a robust, self-validating system that aligns with the principles of scientific integrity and meets the stringent demands of the pharmaceutical industry.
References
- Vertex AI Search. (2023).
- PubMed. (2015).
- ResearchGate. (2015).
- NIH National Library of Medicine. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776).
- BioProcess International. (n.d.).
- ChemicalBook. (n.d.). This compound synthesis.
- Pharma Focus Asia. (2025).
- MedCrave. (2016).
- PharmaTutor. (n.d.).
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
- Coriolis Pharma. (n.d.).
- AMSbio. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- ChemicalBook. (n.d.). 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum.
- BenchChem. (2025). Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis.
- ResearchGate. (n.d.).
- sites@gsu. (2008).
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline.
- Echemi. (n.d.). This compound.
- ResearchGate. (2025).
- LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1.
- United States Biological. (n.d.). 006431 this compound CAS: 19655-50-6.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 19655-50-6.
- International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- ChemicalBook. (n.d.). 6-CHLORO-2-METHYLQUINOLINE synthesis.
- LGC Standards. (n.d.).
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- ResearchGate. (2025). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline.
- ResearchGate. (2025). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Acanthus Research. (n.d.). Drug Impurities Reference Standards Archives.
- PubMed Central. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14)
- PubChem. (n.d.). 6-Chloroquinoline.
- PubChem. (n.d.). 6-Chloro-8-aminoquinoline.
- Santa Cruz Biotechnology. (n.d.). 6-Chloro-8-aminoquinoline | CAS 5470-75-7.
- TLC Pharmaceutical Standards. (n.d.). World leader for isotope labeled materials, metabolites and reference standards.
- Journal of Natural Products. (2023). Isolation and Characterization of Impurities in Commercially Marketed Δ8-THC Products.
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A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Quinoline Derivatives
Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2] The functional versatility of this nitrogen-containing heterocyclic system stems from the fact that its derivatives can be readily synthesized and functionalized at various positions, allowing for the fine-tuning of their pharmacological profiles.[3] In the modern drug discovery paradigm, Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as an indispensable computational tool.[4][5] QSAR seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[6] This guide provides an in-depth comparison of various QSAR approaches applied to quinoline derivatives, offering field-proven insights into model development, validation, and interpretation to aid researchers in the rational design of next-generation therapeutic agents.
Pillar 1: The QSAR Workflow: A Self-Validating System
At its core, a successful QSAR study is not merely about generating a predictive model; it's about creating a statistically robust and scientifically sound framework that can reliably forecast the activity of novel chemical entities.[7] The trustworthiness of any QSAR model is contingent upon a rigorous and transparent workflow, from initial data curation to stringent external validation.
Standard Protocol for a Predictive QSAR Study
This protocol outlines the critical steps for developing a reliable QSAR model, a process that ensures reproducibility and predictive accuracy.
Step 1: Data Curation and Preparation
-
Objective: To assemble a high-quality dataset of quinoline derivatives with uniformly measured biological activity data (e.g., IC₅₀, EC₅₀, MIC).
-
Procedure:
-
Collect a congeneric series of compounds from literature or internal databases. Ensure the biological activity was determined using a consistent assay protocol.
-
Convert biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more linear distribution.
-
Draw 2D structures of all molecules and convert them to 3D formats using a molecular mechanics program. Perform energy minimization to obtain stable, low-energy conformations.
-
Causality Check: Inconsistent assay conditions are a primary source of model failure. Using a single, high-quality data source is paramount for establishing a valid structure-activity relationship.
-
Step 2: Calculation of Molecular Descriptors
-
Objective: To numerically represent the physicochemical properties of the molecules.
-
Procedure:
Step 3: Dataset Division
-
Objective: To partition the dataset for model training and validation.
-
Procedure:
-
Divide the full dataset into a training set (typically 70-80%) and a test set (20-30%).[5]
-
The division should be done rationally to ensure that the test set compounds are structurally representative of the training set and span the entire range of biological activity.
-
Trustworthiness Check: Random division can sometimes lead to a non-representative test set. A common best practice is to use a sphere-exclusion algorithm or activity-ranking to ensure chemical diversity and activity range are represented in both sets.[6]
-
Step 4: Model Development and Internal Validation
-
Objective: To build the mathematical model and assess its internal robustness.
-
Procedure:
-
Using the training set, apply a statistical method to correlate the descriptors (independent variables) with biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.[4]
-
Perform internal validation, most commonly using the Leave-One-Out Cross-Validation (LOO-CV) method. This generates the cross-validated correlation coefficient (q²).[12]
-
A q² value greater than 0.5 is generally considered indicative of a robust model with good internal predictability.[6][12]
-
Step 5: External Validation and Applicability Domain
-
Objective: To evaluate the model's ability to predict the activity of new, unseen compounds.
-
Procedure:
-
Use the developed QSAR model to predict the activity of the compounds in the test set.
-
Calculate the predictive correlation coefficient (r²_pred or R²_test) between the experimental and predicted activities for the test set. An r²_pred value greater than 0.6 is highly desirable.[6][13]
-
Define the Applicability Domain (AD) of the model. The AD defines the chemical space where the model can make reliable predictions. This is crucial to prevent extrapolation onto compounds that are structurally dissimilar from the training set.[12][14]
-
Visualizing the QSAR Workflow
Caption: A generalized workflow for developing and validating a predictive QSAR model.
Pillar 2: Comparative Analysis of QSAR Studies on Quinoline Derivatives
The choice of QSAR methodology is dictated by the research question, the nature of the dataset, and the available computational resources. Here, we compare several published studies across different therapeutic areas, highlighting the diversity of approaches and the structural insights gained.
Antimalarial Quinoline Derivatives
Malaria remains a significant global health threat, and quinoline-based drugs like chloroquine are historically vital.[8] QSAR studies are crucial for combating drug resistance by guiding the design of novel antimalarials.
| Study (Reference) | Target/Strain | No. of Compounds | QSAR Method(s) | Key Validation Metrics |
| Kumar et al.[15] | P. falciparum LDH | 49 (37 train, 12 test) | CoMFA, CoMSIA, HQSAR | CoMFA: q²=0.70, r²=0.80, r²_pred=0.63 |
| Gómez-Pérez et al.[13][16] | P. falciparum 3D7 | 349 | 2D-QSAR, CoMFA, CoMSIA | CoMSIA: r²_test=0.876; 2D-QSAR: r²_test=0.845 |
| Vyas et al.[11] | P. falciparum | 178 | CoMFA, CoMSIA | CoMFA: q²=0.677; CoMSIA: q²=0.741 |
| Unnamed Study[8] | P. falciparum | 18 | Hansch (MLR) | r²=0.8623 |
Expert Insights & Causality: The studies on antimalarial quinolines frequently employ 3D-QSAR methods like CoMFA and CoMSIA.[11][13][15] This is because the interaction of these derivatives with their targets, such as lactate dehydrogenase (LDH), is highly dependent on the three-dimensional shape and electrostatic potential of the molecule.[15] The contour maps generated from these models provide direct, visual guidance for drug design. For example, a CoMFA steric map might show a green-colored region near a specific substituent, indicating that bulkier groups at that position are favorable for activity. Conversely, a red-colored region in a CoMSIA electrostatic map would suggest that an electronegative group is preferred. The Gómez-Pérez et al. study, with its large dataset of 349 compounds, demonstrates the power of combining 2D and 3D methods for robust predictive modeling, which was further validated through the synthesis and testing of new derivatives.[13][16]
Anticancer Quinoline Derivatives
Quinoline derivatives have shown promise as anticancer agents by targeting various mechanisms, including topoisomerase inhibition and kinase modulation.[9][17][18]
| Study (Reference) | Target/Cell Line | No. of Compounds | QSAR Method(s) | Key Validation Metrics |
| Al-Suhaimi et al.[10] | Gastric Cancer Cells | 33 (24 train, 9 test) | CoMFA | q²=0.625, r²_train=0.931, r²_test=0.875 |
| El-Sayed et al.[19] | Aromatase Enzyme | Not Specified | CoMFA, CoMSIA | Not Specified |
| Unnamed Study[18] | DNA Topoisomerase I | 76 | GA-MLR, BP-ANN | Not Specified |
| Unnamed Study[9] | Cyclin-dependent kinase CK2 | 29 | MLR, MNLR | MLR: r²=0.81; MNLR: r²=0.85 |
Expert Insights & Causality: The QSAR modeling of anticancer quinolines often reveals the importance of specific electronic and structural features. In the study by Al-Suhaimi et al., the high predictive power of the CoMFA model (r²_test=0.875) allowed for the rational design of five new compounds with potentially improved anti-gastric cancer properties.[10] The analysis of CoMFA contour maps in such studies can pinpoint which structural modifications are likely to enhance interactions with the target, such as the active site of an enzyme like aromatase or topoisomerase.[18][19] The use of both linear (MLR) and non-linear (MNLR, ANN) methods allows researchers to capture more complex relationships between structure and activity, which is often the case in cancer biology.[9][18]
Antibacterial Quinoline Derivatives
With the rise of antimicrobial resistance, developing new antibacterial agents is a global priority.[20] QSAR helps in optimizing the quinoline scaffold to target bacterial-specific pathways.
| Study (Reference) | Target/Strain | No. of Compounds | QSAR Method(s) | Key Validation Metrics |
| Unnamed Study[21] | M. tuberculosis | 35 | 2D-QSAR (PLS) | r²=0.9182, q²=0.8160, pred_r²=0.6422 |
| Unnamed Study[22] | G+/G- Bacteria | 19 | Molecular Docking | N/A (SAR-focused) |
| Unnamed Study[23] | MRSA | Not Specified | 3D-QSAR (CoMFA, CoMSIA) | r²=0.938 (CoMFA), r²=0.895 (CoMSIA) |
Expert Insights & Causality: QSAR studies on antibacterial quinolines demonstrate a range of approaches. The 2D-QSAR study against Mycobacterium tuberculosis successfully identified key topological and physicochemical descriptors correlated with activity, achieving high internal and external validation scores.[21] For broader-spectrum agents, 3D-QSAR models against resistant strains like MRSA have shown that steric, electronic, and hydrogen-bond acceptor properties are critical for explaining the antibacterial activity.[23] These models can be used synergistically with molecular docking to understand how newly designed compounds might interact with specific bacterial targets, such as DNA gyrase or cell wall synthesis enzymes, providing a dual-pronged approach to rational drug design.[22][24]
Pillar 3: From Model to Molecule: Interpreting QSAR Outputs
A validated QSAR model is more than a prediction engine; it is a hypothesis-generating tool. The ultimate value lies in interpreting the model to understand the structural requirements for biological activity.
Interpreting 3D-QSAR Contour Maps
3D-QSAR methods like CoMFA and CoMSIA generate intuitive 3D contour maps that are overlaid on a representative molecule. These maps are the key to translating statistical results into actionable medicinal chemistry strategies.
Caption: Logical relationship between 3D-QSAR model outputs and rational drug design.
By analyzing these maps, a medicinal chemist can hypothesize that adding a bulky, electron-donating group in a region highlighted by green and blue contours, respectively, will likely increase the biological activity of the compound. This ability to visually guide the design of new molecules is the primary strength of 3D-QSAR approaches.[10]
Conclusion
The application of QSAR modeling to quinoline derivatives has consistently proven to be a powerful strategy in the quest for more effective therapeutic agents. From identifying the key structural features that confer potent antimalarial activity to guiding the synthesis of novel anticancer and antibacterial compounds, QSAR provides an invaluable computational lens through which to view structure-activity relationships. This guide has demonstrated that a successful QSAR endeavor is built on the pillars of a rigorous, self-validating workflow and a deep, causal understanding of the chosen methodologies. By integrating diverse QSAR techniques—from 2D descriptor-based models to 3D field-based approaches—and combining them with experimental validation, researchers can significantly accelerate the drug discovery cycle, moving from data to design to potent new drug candidates with greater confidence and efficiency.
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A Comparative Guide to the Experimental and Predicted Properties of 6-Chloro-8-methylquinoline
In the landscape of medicinal chemistry and materials science, the robust characterization of novel heterocyclic compounds is paramount. 6-Chloro-8-methylquinoline, a substituted quinoline derivative, represents a scaffold of significant interest due to the broad biological activities associated with the quinoline core.[1][2] This guide provides an in-depth comparison between the experimentally determined and computationally predicted properties of this compound. By juxtaposing empirical data with theoretical models, we aim to validate computational approaches, offer a comprehensive data repository for researchers, and explain the causality behind the essential experimental protocols used in its characterization.
Physicochemical Properties: The Foundation of Molecular Behavior
A molecule's fundamental physical and chemical properties dictate its behavior, from solubility and stability to its potential for biological interaction. Computational models provide rapid, cost-effective estimations of these properties, but they must be benchmarked against experimental data to ensure their validity.
Below is a comparative summary of the known experimental and predicted physicochemical properties of this compound.
| Property | Experimental Value | Predicted Value | Source (Predicted) |
| Molecular Formula | C₁₀H₈ClN | C₁₀H₈ClN | N/A |
| Molecular Weight | 177.63 g/mol [3][4] | 177.63 g/mol | N/A |
| Melting Point | Data not available | N/A | N/A |
| Boiling Point | Data not available | 294.7 ± 20.0 °C (at 760 mmHg) | [5] |
| Density | Data not available | 1.225 g/cm³ | [5] |
| logP (XLogP3) | Data not available | 3.19 | [5] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol[3] | N/A | N/A |
Discussion of Physicochemical Properties:
While a complete experimental dataset is not publicly available, the existing information provides crucial insights. The predicted boiling point suggests a relatively low volatility, typical for a bicyclic aromatic compound of this molecular weight.
The predicted logP value of 3.19 is particularly noteworthy. The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which heavily influences its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[6] A positive logP value indicates a preference for a lipid environment over an aqueous one.[6] According to Lipinski's "Rule of Five," a widely used guideline for assessing the drug-likeness of a molecule, a logP value of less than 5 is generally preferred for oral bioavailability.[6] The predicted value of 3.19 falls comfortably within this range, suggesting that this compound possesses a favorable lipophilicity profile for potential pharmaceutical applications.
The reported solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol is consistent with its structure as a largely nonpolar aromatic molecule.[3]
Spectral Analysis: Elucidating the Molecular Structure
Spectroscopic techniques provide a fingerprint of a molecule, allowing for unambiguous structure determination and confirmation. The comparison between experimental spectra and those predicted by quantum chemical calculations, such as Density Functional Theory (DFT), is a powerful tool for assigning signals and understanding the electronic structure.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is indispensable for mapping the proton framework of a molecule.[10] An experimental ¹H NMR spectrum has been reported for this compound, providing direct confirmation of its structure.[11]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 2.82 | s (singlet) | 3H | Methyl group (-CH₃) at position 8 |
| 7.43 - 7.46 | m (multiplet) | 1H | Aromatic proton (H) |
| 7.55 | s (singlet) | 1H | Aromatic proton (H) |
| 7.67 - 7.68 | d (doublet, J=1.96 Hz) | 1H | Aromatic proton (H) |
| 8.06 - 8.08 | dd (doublet of doublets, J=8.28, 1.56 Hz) | 1H | Aromatic proton (H) |
| 8.94 - 8.95 | m (multiplet) | 1H | Aromatic proton (H) |
| (Source: WO2014/147636)[11] |
The singlet at 2.82 ppm is characteristic of the three equivalent protons of the methyl group. The remaining signals in the aromatic region (7.4-9.0 ppm) correspond to the protons on the quinoline ring system, with their specific chemical shifts and splitting patterns determined by their electronic environment and coupling to neighboring protons. Theoretical NMR predictions, often calculated using the Gauge-Invariant Atomic Orbital (GIAO) method, can help assign these complex aromatic signals definitively.[7][8]
Biological Activity Profile
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications.[2] Derivatives are known to possess antimalarial, antibacterial, anticancer, and anti-inflammatory activities.[2]
For this compound specifically:
-
It has been broadly categorized under "Antiparkinson Agents," though specific studies supporting this are not detailed in the available literature.[5]
-
Closely related structures, such as this compound-3-carboxylic acid, have been investigated for their potential as antimicrobial agents.[12]
-
Other chloro-substituted 8-hydroxyquinolines have demonstrated potent antimicrobial and antioxidant activities.[13]
This suggests that this compound is a promising candidate for further biological screening, particularly in the areas of antimicrobial and neuroactive drug discovery.
Validated Experimental Protocols
To ensure reproducibility and scientific rigor, the following sections detail standardized protocols for the synthesis and characterization of this compound.
Protocol 1: Synthesis of this compound
This protocol is based on the Skraup-Doebner-von Miller reaction, a classic method for synthesizing quinolines.[11]
Workflow for Synthesis of this compound
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of 4-chloro-2-methylaniline (1.0 eq) and glycerol (4.0 eq) in nitrobenzene, add concentrated sulfuric acid dropwise at room temperature. The use of sulfuric acid is critical as it acts as both a catalyst and a dehydrating agent.
-
Heating: Slowly heat the reaction mixture to 140°C. An exothermic reaction is expected; control the heating rate to manage the temperature.
-
Reaction: Maintain the mixture at 140°C for approximately 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and quench it by carefully pouring it into a large volume of chilled water (ice water).
-
Neutralization: Adjust the pH of the aqueous mixture to ~9 using a 40% aqueous sodium hydroxide solution. This step neutralizes the acid and deprotonates the quinoline product, making it soluble in the organic solvent.
-
Extraction: Add ethyl acetate to the mixture and stir. Filter the solution through a celite bed to remove any solids. Separate the organic layer, and extract the aqueous phase multiple times with ethyl acetate to maximize product recovery.
-
Washing and Drying: Combine all organic layers and wash sequentially with water and brine solution. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic solution under vacuum to yield the crude product. Purify the residue using flash column chromatography on silica gel with an ethyl acetate/hexane (5:95) eluent to afford the pure this compound.[11]
Protocol 2: Melting Point Determination
This protocol describes the use of a modern digital melting point apparatus for accurate determination.[14][15]
Workflow for Melting Point Determination
Caption: Standard workflow for melting point determination.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the dry, crystalline solid into a capillary tube (sealed at one end). Tap the tube gently to compact the solid to a height of 1-2 mm at the bottom.[14][15]
-
Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus.
-
Approximate Determination (Optional): If the melting point is unknown, perform a rapid determination with a fast temperature ramp (10-20°C/minute) to find an approximate range.[14]
-
Accurate Determination: For an accurate measurement, set the starting temperature to about 15-20°C below the expected or approximate melting point.[15]
-
Heating: Use a slow ramp rate of 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer. This is the most critical step for obtaining an accurate, sharp melting range.
-
Observation & Recording: Observe the sample through the magnified viewfinder. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as this range (T₁ - T₂).[16]
Protocol 3: Experimental logP Determination (Shake-Flask Method)
This is the "gold standard" method for determining the octanol-water partition coefficient.[17][18]
Workflow for Shake-Flask logP Determination
Caption: Workflow for logP determination by the shake-flask method.
Step-by-Step Methodology:
-
Phase Saturation: Prepare two mutually saturated phases. Vigorously mix n-octanol and an aqueous buffer (typically phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions) and allow the layers to separate.[18][19] This step is crucial to prevent volume changes during the partitioning experiment.
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in the pre-saturated aqueous buffer.
-
Partitioning: In a vial, combine a known volume of the sample solution with a known volume of the pre-saturated n-octanol.
-
Equilibration: Seal the vial and agitate it for an extended period (1 to 24 hours) to allow the compound to partition between the two phases and reach equilibrium.[20]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[18][19]
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value: logP = log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ) .[6]
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Assessing the Novelty of Newly Synthesized 6-Chloro-8-methylquinoline Derivatives: A Comparative Guide for Drug Discovery Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its recurring presence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][4] This guide provides a comprehensive framework for assessing the novelty of newly synthesized 6-Chloro-8-methylquinoline derivatives, a specific subclass with underexplored potential. By integrating synthetic feasibility, in-silico predictions, and robust in-vitro experimental data, we aim to equip researchers, scientists, and drug development professionals with a systematic approach to identify promising lead compounds for further development.
The strategic placement of a chloro group at the 6-position and a methyl group at the 8-position of the quinoline ring can significantly influence the molecule's electronic and steric properties, potentially leading to novel biological activities or improved pharmacological profiles. This guide will compare three hypothetical, newly synthesized this compound derivatives (designated as 6C8MQ-A , 6C8MQ-B , and 6C8MQ-C ) against a known, structurally related quinoline-based inhibitor, "Reference Compound X," to illustrate the assessment process.
Synthetic Accessibility and Physicochemical Characterization
A novel compound's therapeutic potential is intrinsically linked to its synthetic accessibility. The core this compound scaffold can be synthesized via established methods like the Skraup-Doebner-von Miller reaction, starting from 4-chloro-2-methylaniline and glycerol in the presence of an acid and an oxidizing agent.[5][6] The novelty of our hypothetical derivatives lies in the subsequent functionalization at other positions of the quinoline ring, a common strategy to modulate activity.[7]
The physicochemical properties of the new derivatives are critical for their drug-like potential. These are often predicted in-silico before synthesis and then confirmed experimentally.
| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
| 6C8MQ-A | 345.82 | 3.8 | 1 | 4 | 75.3 |
| 6C8MQ-B | 389.90 | 4.5 | 0 | 5 | 82.1 |
| 6C8MQ-C | 412.35 | 4.1 | 2 | 4 | 95.6 |
| Reference Compound X | 320.75 | 3.2 | 1 | 3 | 68.9 |
Table 1: Comparative physicochemical properties of newly synthesized this compound derivatives and Reference Compound X.
In-Silico Assessment: Predicting Biological Potential
Before embarking on extensive in-vitro testing, computational methods can provide valuable insights into the potential biological activity and pharmacokinetic profile of new compounds.
Molecular Docking
To illustrate, let's assume our target of interest is a specific kinase implicated in cancer progression. Molecular docking simulations can predict the binding affinity and mode of interaction of our new derivatives within the kinase's active site.
Caption: Workflow for molecular docking studies.
The predicted binding affinities (in kcal/mol) are summarized below. A more negative value indicates a stronger predicted interaction.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| 6C8MQ-A | -9.2 | Hydrogen bond with ASP810, Pi-cation with LYS745 |
| 6C8MQ-B | -8.5 | Hydrophobic interactions with LEU718, VAL726 |
| 6C8MQ-C | -9.8 | Hydrogen bonds with ASP810 & MET793, Halogen bond |
| Reference Compound X | -8.9 | Hydrogen bond with ASP810 |
Table 2: Predicted binding affinities and key interactions from molecular docking.
ADMET Prediction
Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to de-risk drug development.
| Compound | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Penetration | Predicted CYP2D6 Inhibition | Predicted hERG Inhibition |
| 6C8MQ-A | High | Low | Non-inhibitor | Low risk |
| 6C8MQ-B | High | Medium | Inhibitor | Medium risk |
| 6C8MQ-C | Medium | Low | Non-inhibitor | Low risk |
| Reference Compound X | High | Low | Non-inhibitor | Low risk |
Table 3: In-silico ADMET predictions.
In-Vitro Biological Evaluation: From Prediction to Practice
The true novelty and potential of the synthesized derivatives are ultimately determined through rigorous biological testing.
Anticancer Activity: Cytotoxicity Screening
A primary assessment of anticancer potential involves evaluating the cytotoxicity of the compounds against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (6C8MQ-A, B, C, and Reference Compound X) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited.[8][9]
Caption: Workflow of the MTT cytotoxicity assay.
The following table presents the hypothetical IC50 values for our compounds against two cancer cell lines.
| Compound | IC50 (µM) - A549 (Lung Cancer) | IC50 (µM) - MCF-7 (Breast Cancer) |
| 6C8MQ-A | 2.5 | 5.1 |
| 6C8MQ-B | 15.8 | 22.4 |
| 6C8MQ-C | 1.8 | 3.2 |
| Reference Compound X | 4.2 | 8.9 |
Table 4: Comparative cytotoxicity (IC50 in µM) of the synthesized derivatives.
Based on this data, 6C8MQ-C and 6C8MQ-A show superior potency compared to the reference compound, warranting further investigation.
Mechanism of Action: Kinase Inhibition Assay
To validate our in-silico docking results, an in-vitro kinase inhibition assay is performed. This directly measures the ability of the compounds to inhibit the activity of the target kinase.
-
Reaction Setup: In a 96-well plate, combine the target kinase, a suitable substrate (e.g., a generic peptide), and ATP.
-
Inhibitor Addition: Add varying concentrations of the test compounds.
-
Kinase Reaction: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) or immunoassays (e.g., ELISA).
-
Data Analysis: Determine the IC50 value for each compound, representing the concentration that inhibits 50% of the kinase activity.
The results of the kinase inhibition assay are presented below.
| Compound | Kinase Inhibition IC50 (nM) |
| 6C8MQ-A | 75 |
| 6C8MQ-B | 450 |
| 6C8MQ-C | 35 |
| Reference Compound X | 95 |
Table 5: Comparative in-vitro kinase inhibition (IC50 in nM).
The in-vitro data correlates well with the in-silico predictions, with 6C8MQ-C demonstrating the most potent inhibition of the target kinase.
Synthesizing the Evidence: A Holistic Assessment of Novelty
The novelty of a newly synthesized compound is not defined by a single data point but by a holistic evaluation of its properties.
-
6C8MQ-A emerges as a promising candidate with good cytotoxicity, potent kinase inhibition, and a favorable predicted safety profile.
-
6C8MQ-B , despite its synthetic accessibility, shows weaker biological activity and potential off-target liabilities (predicted CYP2D6 and hERG inhibition), making it a lower priority for further development.
-
6C8MQ-C stands out as the most compelling derivative. It exhibits the highest potency in both the cytotoxicity and kinase inhibition assays, consistent with its strong predicted binding affinity. Its favorable in-silico ADMET profile further enhances its attractiveness as a lead compound.
Conclusion and Future Directions
This guide has outlined a structured, multi-faceted approach to assessing the novelty of newly synthesized this compound derivatives. By systematically comparing synthetic accessibility, in-silico predictions, and in-vitro biological data, we can efficiently prioritize compounds for further investigation.
The superior performance of 6C8MQ-C in our hypothetical study underscores the potential of the this compound scaffold. The next logical steps for a promising candidate like 6C8MQ-C would include:
-
Lead Optimization: Further structural modifications to improve potency and drug-like properties.
-
In-depth Mechanistic Studies: Investigating downstream signaling effects and potential off-target activities.
-
In-vivo Efficacy Studies: Evaluating the compound's performance in animal models of disease.
The quinoline nucleus continues to be a rich source of inspiration for the design of novel therapeutic agents.[7][10] A rigorous and comparative evaluation, as detailed in this guide, is essential for unlocking its full potential in modern drug discovery.
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A Comparative Guide to the Peer-Reviewed Analysis of 6-Chloro-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 6-Chloro-8-methylquinoline
This compound (C₁₀H₈ClN, MW: 177.63 g/mol ) is a halogenated quinoline derivative.[1][2][3] Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and are integral to the synthesis of various pharmaceuticals and bioactive molecules.[4][5] Given their prevalence, the development of robust, accurate, and reliable analytical methods is paramount for ensuring the purity, stability, and quality of these compounds throughout the drug development lifecycle. This guide will focus on the two most prevalent and powerful techniques for the analysis of such heterocyclic compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Section 1: High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility in column chemistry and mobile phase composition allows for fine-tuning of selectivity and resolution.
Principle of Separation
Reversed-phase HPLC (RP-HPLC) is the most common mode for separating moderately polar compounds like quinoline derivatives. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The relative hydrophobicity of the analyte dictates its retention time.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is adapted from established methods for the analysis of structurally similar quinoline derivatives and represents a robust starting point for the analysis of this compound.[6][7]
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Rationale: The C18 stationary phase provides excellent hydrophobic retention for the quinoline ring system.
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (20 mM, pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio. Rationale: Acetonitrile serves as the organic modifier to elute the compound. The acidic phosphate buffer suppresses the ionization of the basic quinoline nitrogen, leading to sharper peaks and more reproducible retention times.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 245 nm. Rationale: This wavelength is chosen to be near the absorbance maximum for the quinoline chromophore, ensuring high sensitivity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
Sample Preparation:
-
Accurately weigh and dissolve a standard of this compound in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Dissolve unknown samples in the mobile phase to a concentration expected to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.
Principle of Separation and Detection
In GC, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical "fingerprint" for identification.
Experimental Protocol: GC-MS Analysis
This protocol is based on established methods for the analysis of halogenated quinoline compounds.[5][6]
Instrumentation:
-
A gas chromatograph coupled with a mass spectrometer.
Chromatographic and Spectrometric Conditions:
-
Column: A DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). Rationale: This is a common, robust column with a 5% phenyl-methylpolysiloxane stationary phase suitable for a wide range of semi-volatile organic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 260 °C. Rationale: Ensures rapid and complete vaporization of the analyte.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. Rationale: The temperature program allows for the separation of the target analyte from potential impurities with different boiling points.
-
Injection Mode: Splitless injection (1 µL). Rationale: Maximizes the amount of analyte transferred to the column, enhancing sensitivity.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like dichloromethane or ethyl acetate at 1 mg/mL.
-
Create a series of calibration standards through serial dilution.
-
Dissolve or dilute unknown samples in the same solvent.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Section 3: Spectroscopic Characterization
While chromatographic techniques are essential for separation and quantification, spectroscopic methods provide definitive structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals would include those for the methyl protons and the aromatic protons on the quinoline ring system. A patent describing the synthesis of this compound reports the following ¹H NMR data (converted from δ ppm): a singlet for the methyl group (3H) at approximately 2.82 ppm, and a series of multiplets and doublets for the aromatic protons between 7.43 and 8.95 ppm.[1]
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
Mass Spectrometry (MS)
As a standalone technique or coupled with chromatography, MS provides crucial information about the molecular weight and fragmentation pattern of the analyte. For this compound, the molecular ion peak (M+) would be expected at m/z 177, with a characteristic isotopic peak (M+2) at m/z 179 due to the presence of the ³⁷Cl isotope, in an approximate 3:1 ratio with the M+ peak.[1]
Section 4: Comparative Analysis of HPLC and GC-MS
The choice between HPLC and GC-MS depends on the specific analytical goal. The following table provides a direct comparison of the two techniques for the analysis of this compound.
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gas mobile phase and liquid/solid stationary phase. |
| Analyte Suitability | Non-volatile, thermally labile compounds. | Volatile, thermally stable compounds. |
| Selectivity | Based on retention time and UV absorbance. | Based on retention time and mass spectrum. |
| Sensitivity | Good (µg/mL to ng/mL range). | Excellent (ng/mL to pg/mL range). |
| Identification | Tentative, based on retention time matching with a standard. | Confirmatory, based on fragmentation pattern ("fingerprint"). |
| Sample Preparation | Simple dissolution in mobile phase. | May require derivatization for non-volatile compounds. |
| Instrumentation Cost | Moderate. | High. |
| Throughput | High. | Moderate. |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and suitable techniques for the analysis of this compound.
-
For routine quality control, purity assessment, and high-throughput screening , HPLC-UV is the method of choice due to its robustness, lower cost, and high throughput.
-
For definitive identification of impurities, structural elucidation, and trace-level analysis , GC-MS is superior due to the high degree of certainty provided by the mass spectrum.
In a comprehensive analytical strategy, these techniques are often used in a complementary fashion. HPLC is employed for quantitative analysis, while GC-MS is used to confirm the identity of the main component and to identify any unknown impurities. The specific protocols and data presented in this guide provide a solid foundation for the development and validation of analytical methods for this compound and related compounds in a research and development setting.
References
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- This compound-3-carboxylic acid. Amerigo Scientific. [Link]
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- Mass spectra of labelled methylquinolines. Canadian Science Publishing. [Link]
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- The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued).
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- Quinoline, 6-methyl-. NIST WebBook. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-8-methylquinoline
For the diligent researcher engaged in drug discovery and development, the synthesis and handling of novel compounds are routine. However, the lifecycle of these molecules extends beyond their use in experimentation; their safe and compliant disposal is a critical aspect of laboratory stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Chloro-8-methylquinoline, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: Hazard Profile of this compound
Before delving into disposal procedures, it is imperative to understand the inherent risks associated with this compound. As a chlorinated derivative of quinoline, this compound presents a multi-faceted hazard profile that dictates its handling and disposal requirements.
Causality of Hazard: The presence of a chlorine atom on the quinoline ring system classifies this compound as a halogenated aromatic hydrocarbon.[1][2] Halogenated organic compounds are of particular concern due to their potential for environmental persistence and the formation of toxic byproducts, such as hydrochloric acid and other chlorinated compounds, upon improper incineration.[3] The quinoline structure itself is known to have biological activity, and its derivatives can be irritants and have other toxicological properties.[4]
Key Hazard Information Summary
| Hazard Classification | Description | Rationale |
| Skin and Eye Irritant | Causes skin and serious eye irritation.[3] | The aromatic and heterocyclic nature of the molecule can lead to local irritation upon contact with tissues. |
| Environmental Hazard | Discharge into the environment must be avoided.[5] | Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[6] |
| Combustion Byproducts | When heated to decomposition, it emits toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3] | The molecular structure contains chlorine, nitrogen, and carbon, which form these hazardous gases upon combustion. |
Operational Plan for Disposal: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste from the point of generation to its final removal by a certified hazardous waste contractor.
Step 1: Waste Segregation at the Point of Generation
The "Why": Proper segregation is the cornerstone of safe and cost-effective chemical waste management.[7] Mixing halogenated waste with non-halogenated waste streams contaminates the entire volume, necessitating the more stringent and expensive disposal method of incineration for the entire container.[1][7]
Procedure:
-
Designate a specific waste container for "Halogenated Organic Waste." This container should be clearly labeled and kept in a designated satellite accumulation area within the laboratory.[8]
-
Use a chemically resistant container with a secure, screw-top lid. A glass bottle is often suitable, but ensure it is compatible with any solvents used in the waste mixture.[7]
-
Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or solid waste streams.[1][9]
Step 2: Proper Labeling of the Waste Container
The "Why": Accurate and detailed labeling is a regulatory requirement and is crucial for the safety of all personnel who will handle the container.[10][11] It provides immediate identification of the contents and their associated hazards, preventing accidental misuse or improper handling.
Procedure:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[12]
-
Complete all fields on the label, including:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.[13] Avoid using abbreviations or chemical formulas.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").[10]
-
The name of the principal investigator or responsible researcher and the laboratory location.[13]
-
The date of accumulation.[13]
-
Step 3: Safe Accumulation and Storage
The "Why": Safe storage practices minimize the risk of spills, leaks, and exposure to laboratory personnel. Keeping containers closed prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Procedure:
-
Keep the waste container securely capped at all times, except when adding waste.[8]
-
Store the container in a designated satellite accumulation area , which should be at or near the point of generation.[8]
-
Ensure secondary containment by placing the waste container in a larger, chemically resistant tray or bin. This will contain any potential leaks or spills.[9]
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[14]
Step 4: Preparing for Disposal and Contractor Pickup
The "Why": Your responsibility for the hazardous waste extends from "cradle-to-grave."[15][16][17] This means you are legally responsible for the waste until its final, documented disposal. Using a licensed and reputable hazardous waste disposal company is essential for compliance.
Procedure:
-
Once the container is full or the project is complete, ensure the hazardous waste label is fully and accurately completed.
-
Request a waste pickup from your institution's Environmental Health and Safety (EHS) office or your designated hazardous waste contractor.
-
Follow any specific institutional procedures for packaging the container for transport, which may include placing it in a designated box with appropriate packing material.[13]
-
Maintain records of the waste generated and disposed of, as required by your institution and regulatory agencies.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Selecting a Hazardous Waste Disposal Partner
Choosing a competent and certified hazardous waste disposal company is a critical final step. Your institution's EHS department will likely have an approved vendor. However, if you are in a position to select a partner, consider the following:
-
Certifications and Licensing: Ensure the company is fully licensed by the EPA and relevant state and local authorities to transport, store, and dispose of hazardous waste.[15]
-
Experience with Laboratory Chemicals: Select a vendor with demonstrated experience in handling the diverse and often complex waste streams generated by research laboratories.[18]
-
Compliance History: Investigate the company's compliance record. A history of violations is a significant red flag.[15]
-
"Cradle-to-Grave" Documentation: The vendor must provide comprehensive documentation tracking your waste from your facility to its final destruction, ensuring a closed loop of liability.[16][17]
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper management of chemical waste is not merely a regulatory hurdle but a professional obligation that reflects the integrity of your scientific practice.
References
- MLI Environmental. (2025, November 26). How to Choose a Hazardous Waste Disposal Company.
- IDR Environmental Services. (2014, March 20). 5 Tips For Choosing The Right Hazardous Waste Vendor.
- Medium. (2018, March 13). 5 Tips for Choosing the Right Hazardous Waste Disposal Company.
- Bucknell University. Hazardous Waste Segregation.
- HEC. (2019, December 23). How To Choose The Right Hazardous Waste Consultants.
- Cornell University Environmental Health and Safety. Chapter 8 - Hazardous Waste Disposal Procedures.
- MCF Environmental Services. (2022, April 28). Ten Key Questions To Ask When Choosing a Waste Disposal Provider.
- University of Washington Environmental Health & Safety. How to Label Chemical Waste Containers.
- Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.
- Fisher Scientific. (2010, September 6). Safety Data Sheet: 8-Hydroxyquinoline.
- Fisher Scientific. Safety Data Sheet: 8-Chloro-2-methylquinoline.
- The University of Iowa Environmental Health & Safety. Chemical Waste Labeling Procedure.
- Oregon State University Environmental Health & Safety. Hazardous Waste Container Labeling.
- Healthcare Environmental Resource Center. Labeling of Hazardous Waste. Retrieved from Healthcare Environmental Resource Center.
- Fisher Scientific. (2009, September 22). Safety Data Sheet: 6-Methylquinoline, 95+%.
- GCW Gandhi Nagar Jammu. Verification and Segregation LABORATORY CHEMICAL WASTE.
- Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents.
- University of Pennsylvania Environmental Health and Radiation Safety. Guidelines for Segregating and Combining Chemical Wastes into Containers.
- Sigma-Aldrich. (2024, August 9). Safety Data Sheet.
- Chemos GmbH & Co.KG. Safety Data Sheet: quinoline.
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- ACS Publications. Characterization and Source Tracing of Nitrogenates and Halogens in Polyolefin Waste Pyrolysis Oils by Ultrahigh-Resolution FT-ICR MS. Energy & Fuels.
- CAMEO Chemicals - NOAA. 6-METHYLQUINOLINE.
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A Guide to Personal Protective Equipment for Handling 6-Chloro-8-methylquinoline
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these materials is paramount. This guide provides a detailed operational plan for the safe handling of 6-Chloro-8-methylquinoline, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower you with not just protocols, but the rationale behind them, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Assessment: Understanding the Risks
This compound is a substituted quinoline derivative. While specific toxicological data for this exact compound is limited, the precautionary principle dictates that we assess its hazards based on the known profile of quinoline and its chlorinated analogues. Quinolines as a class present significant health risks that necessitate stringent safety protocols.
Key Hazards Associated with Quinoline Derivatives:
-
Acute Toxicity: Harmful if swallowed or in contact with skin[1][2].
-
Skin and Eye Irritation: Capable of causing skin irritation and serious eye irritation or damage[1][2][3][4][5].
-
Sensitization: May cause an allergic skin reaction.
-
Long-Term Health Effects: Suspected of causing genetic defects and potentially carcinogenic[1][2].
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects[1][2].
| Hazard Classification | Potential Effect | Primary Exposure Route |
| Acute Toxicity (Oral, Dermal) | Harmful or toxic if ingested or absorbed through the skin.[1][2] | Ingestion, Dermal |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[1][3][6] | Dermal |
| Serious Eye Damage/Irritation | Causes serious, potentially irreversible, eye irritation or damage.[1][3][4][7] | Ocular |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1][2] | Inhalation, Dermal, Ingestion |
| Carcinogenicity | May cause cancer.[1][2] | Inhalation, Dermal, Ingestion |
| Aquatic Toxicity | Toxic to aquatic life, posing a long-term environmental risk.[1][2] | Environmental Release |
This hazard profile forms the basis for a multi-layered safety approach, where PPE serves as the final, critical barrier between the researcher and the chemical.
The Hierarchy of Controls: PPE as the Last Line of Defense
Before detailing specific PPE, it is crucial to recognize that PPE is the final step in the hierarchy of controls. The most effective safety measures involve eliminating the hazard or substituting it with a less hazardous alternative. When this is not possible, engineering controls, followed by administrative controls, are the primary means of exposure reduction.
-
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For this compound, all handling must be conducted in a certified chemical fume hood to minimize inhalation exposure[8][9][10]. The fume hood ensures that any vapors, dusts, or aerosols are captured and exhausted away from the user.
-
Administrative Controls: These are changes to work practices and procedures. Examples include developing Standard Operating Procedures (SOPs), providing comprehensive safety training, and restricting access to areas where the chemical is handled[9].
-
Personal Protective Equipment (PPE): PPE is used when engineering and administrative controls cannot guarantee complete protection. It is a critical safeguard but relies on proper selection, fit, and consistent use.
Core PPE Requirements for this compound
The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting (Solid) | Chemical splash goggles[11] | 2 pairs of nitrile gloves[10] | Fully-buttoned lab coat[10] | Required if outside a fume hood (Use N95) |
| Solution Preparation | Chemical splash goggles & face shield[12] | Nitrile or neoprene gloves[12] | Chemical-resistant apron over lab coat[13] | Not required inside a fume hood |
| Running Reactions | Chemical splash goggles[11] | Nitrile or neoprene gloves[12] | Fully-buttoned lab coat[10] | Not required inside a fume hood |
| Waste Disposal | Chemical splash goggles & face shield[12] | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat[13] | Not required if handling closed containers |
| Spill Cleanup | Chemical splash goggles & face shield[12] | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant disposable gown/suit | Air-purifying respirator with organic vapor cartridge[8] |
Standard safety glasses do not provide adequate protection from splashes.
-
Chemical Splash Goggles: Must be worn for all operations. They should seal snugly to the face to prevent liquids or powders from entering the eye area, complying with OSHA 29 CFR 1910.133 or European Standard EN166[3][7][11].
-
Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing, such as preparing solutions from neat material or handling large quantities[12][13].
-
Gloves: Given the risk of skin absorption and irritation, proper glove selection is critical.
-
Material: Nitrile gloves offer good protection for incidental contact[10][12]. For prolonged contact or when handling concentrated solutions, neoprene or butyl rubber gloves are recommended. Avoid latex gloves due to poor chemical resistance and potential for allergies[12].
-
Technique: Double-gloving (wearing two pairs of nitrile gloves) is recommended for handling highly toxic compounds[10]. Gloves must be inspected for tears or pinholes before each use. When removing gloves, use a technique that avoids touching the outer contaminated surface with bare skin[2]. Contaminated gloves should be disposed of immediately as hazardous waste[2].
-
-
Lab Coat/Gown: A clean, fully-buttoned lab coat must be worn at all times[10]. For procedures with a high splash risk, a chemical-resistant apron should be worn over the lab coat[13]. Do not wear lab coats outside of the laboratory to prevent cross-contamination[12].
When engineering controls like a fume hood are properly used, respiratory protection is typically not required. However, it becomes essential in specific situations:
-
Weighing outside a fume hood: If the compound must be weighed on an open bench, a NIOSH-approved N95 respirator is the minimum requirement to protect against inhaling fine powders.
-
Spill Response: For cleaning up a significant spill, an air-purifying respirator with an organic vapor cartridge is necessary to protect against high vapor concentrations[8]. All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA[7].
Procedural Guidance: From Preparation to Disposal
The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.
Caption: PPE Selection and Use Workflow for this compound.
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the area. Evacuate the immediate vicinity of the spill[8].
-
Isolate: Secure the area and prevent entry. If the spill is large or involves volatile material, evacuate the entire lab.
-
Assess and Protect: If the spill is small and you are trained to handle it, don the appropriate PPE: a respirator, chemical splash goggles and face shield, heavy-duty gloves, and a disposable gown[8].
-
Contain: Use an inert absorbent material like vermiculite or sand to surround the spill and prevent it from spreading[2][11]. Do not use combustible materials like paper towels.
-
Clean: Carefully collect the absorbed material using spark-proof tools and place it into a labeled, sealed container for hazardous waste[14].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and institutional safety office.
Proper disposal is a crucial final step to ensure safety and environmental protection.
-
Contaminated PPE: All disposable PPE (gloves, gowns, etc.) that has come into contact with this compound must be considered hazardous waste. Place it in a designated, sealed hazardous waste container immediately after doffing[2].
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste. Collect it in a clearly labeled, sealed, and chemically compatible container. Never pour quinoline derivatives down the drain, as they are toxic to aquatic life[2][14]. Follow all local and institutional regulations for hazardous waste disposal.
References
- QUINOLINE FOR SYNTHESIS - Loba Chemie.Source: Loba Chemie. URL:[Link]
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- Chlorine.Source: Rutgers University Environmental Health and Safety. URL:[Link]
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
